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  • Product: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
  • CAS: 58905-44-5

Core Science & Biosynthesis

Foundational

synthesis protocol for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

An In-depth Technical Guide to the Synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Authored by: A Senior Application Scientist Introduction N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Authored by: A Senior Application Scientist

Introduction

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a substituted thiazole derivative of interest in synthetic and medicinal chemistry. The thiazole ring is a privileged scaffold, appearing in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of a reactive chloromethyl group at the 4-position and an N-phenylacetamide group at the 2-position makes this molecule a versatile intermediate for further chemical modifications and a potential candidate in drug discovery programs.

This guide provides a comprehensive, field-proven protocol for the synthesis of this target compound. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each choice in the synthetic pathway. Our approach emphasizes safety, reproducibility, and a thorough understanding of the reaction mechanisms involved.

The synthesis is strategically designed as a two-step process, beginning with the construction of the core thiazole ring system via the classic Hantzsch thiazole synthesis, followed by the final N-acetylation to yield the target molecule.

Overall Synthetic Strategy

The synthesis is achieved through a logical and efficient two-step sequence. This approach utilizes commercially available starting materials and well-established, high-yielding reactions.

G A 1,3-Dichloroacetone Intermediate Intermediate: N-phenyl-4-(chloromethyl) -1,3-thiazol-2-amine A->Intermediate Step 1: Hantzsch Thiazole Synthesis B N-Phenylthiourea B->Intermediate Product Final Product: N-[4-(chloromethyl)-1,3-thiazol-2-yl] -N-phenylacetamide Intermediate->Product Step 2: N-Acetylation C Acetyl Chloride or Acetic Anhydride C->Product

Caption: High-level overview of the two-step synthetic pathway.

Step 1: Hantzsch Thiazole Synthesis of N-phenyl-4-(chloromethyl)-1,3-thiazol-2-amine

The foundational step is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring.[1][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific protocol, we react 1,3-dichloroacetone with N-phenylthiourea.

Mechanism and Rationale

The mechanism proceeds through an initial nucleophilic attack by the sulfur atom of the N-phenylthiourea onto one of the electrophilic carbonyl-adjacent carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of ethanol as a solvent facilitates the dissolution of reactants and provides a suitable medium for the condensation reaction.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism Start N-Phenylthiourea + 1,3-Dichloroacetone Step1 Nucleophilic Attack (S on α-carbon) Start->Step1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (N on C=O) Intermediate1->Step2 Intermediate2 Thiazoline Intermediate Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 End N-phenyl-4-(chloromethyl) -1,3-thiazol-2-amine Step3->End

Caption: Mechanistic flow of the Hantzsch thiazole synthesis step.

Experimental Protocol

Materials and Reagents

ReagentCAS No.Molecular Wt.Molar Eq.Amount
1,3-Dichloroacetone534-07-6126.97 g/mol 1.012.7 g
N-Phenylthiourea103-85-5152.21 g/mol 1.015.2 g
Ethanol (Absolute)64-17-5--200 mL
Sodium Bicarbonate144-55-8--As needed

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylthiourea (15.2 g, 0.1 mol) in 150 mL of absolute ethanol. Stir until a homogenous solution is formed.

  • Reagent Addition: In a separate beaker, dissolve 1,3-dichloroacetone (12.7 g, 0.1 mol) in 50 mL of absolute ethanol.

    • Scientist's Note: 1,3-dichloroacetone is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Pre-dissolving it allows for a more controlled addition and helps manage any initial exotherm.

  • Reaction Execution: Add the 1,3-dichloroacetone solution dropwise to the stirring N-phenylthiourea solution at room temperature over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product may form.

  • Neutralization & Isolation: Slowly pour the reaction mixture into 500 mL of cold water with stirring. Neutralize the solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). The free amine product will precipitate as a solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude N-phenyl-4-(chloromethyl)-1,3-thiazol-2-amine.

Step 2: N-Acetylation to Yield the Final Product

The final step involves the acylation of the secondary amine on the thiazole intermediate. This is a standard procedure that converts the amine into an acetamide using acetyl chloride or acetic anhydride.[5][6]

Rationale

The secondary amine of the intermediate is nucleophilic and readily attacks the electrophilic carbonyl carbon of acetyl chloride. Pyridine is used as a solvent and a base. Its role is to catalyze the reaction and to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it unreactive and halting the reaction.

Experimental Protocol

Materials and Reagents

ReagentCAS No.Molecular Wt.Molar Eq.Amount
N-phenyl-4-(chloromethyl)-1,3-thiazol-2-amine22495-58-3224.70 g/mol 1.022.5 g
Acetyl Chloride75-36-578.50 g/mol 1.18.6 g (7.8 mL)
Pyridine (Anhydrous)110-86-1--100 mL
Dichloromethane (DCM)75-09-2--150 mL
Hydrochloric Acid (1M)7647-01-0--As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N-phenyl-4-(chloromethyl)-1,3-thiazol-2-amine (22.5 g, 0.1 mol) from Step 1 in 100 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.

    • Safety Note: The reaction is exothermic and moisture-sensitive. An inert atmosphere and cooling are crucial for control and to prevent hydrolysis of acetyl chloride.

  • Reagent Addition: Add acetyl chloride (7.8 mL, 0.11 mol) dropwise to the cold, stirring solution. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with 1M HCl (2 x 50 mL) to remove pyridine, followed by a saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product obtained is a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Purification Protocol:

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add water until the solution becomes cloudy.

  • Reheat gently until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry in a vacuum oven.

Expected Characterization Data

PropertyExpected Value
Appearance White to off-white solid
Melting Point ~113°C[7]
Molecular Formula C₁₂H₁₁ClN₂OS[7][8]
Molecular Weight 266.75 g/mol [7]
¹H NMR Expect signals for acetyl methyl protons (~2.2 ppm), chloromethyl protons (~4.7 ppm), thiazole proton (~7.0 ppm), and aromatic protons (~7.2-7.5 ppm).
Mass Spec (ESI-MS) m/z: 267.03 [M+H]⁺

Experimental Workflow Summary

The entire process from starting materials to the final purified product can be visualized as a sequential workflow.

G cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: N-Acetylation cluster_purification Final Processing S1_Setup Dissolve N-Phenylthiourea in Ethanol S1_Add Add 1,3-Dichloroacetone Solution S1_Setup->S1_Add S1_Reflux Reflux for 4-6h S1_Add->S1_Reflux S1_Workup Cool, Neutralize (NaHCO₃), and Filter S1_Reflux->S1_Workup S1_Product Crude Intermediate S1_Workup->S1_Product S2_Setup Dissolve Intermediate in Pyridine (0°C) S1_Product->S2_Setup Use in next step S2_Add Add Acetyl Chloride S2_Setup->S2_Add S2_React Stir at RT for 2-4h S2_Add->S2_React S2_Workup Quench (Ice), Extract (DCM), Wash, and Dry S2_React->S2_Workup S2_Product Crude Final Product S2_Workup->S2_Product Purify Recrystallize from Ethanol/Water S2_Product->Purify Purify Analyze Characterize: NMR, MS, MP Purify->Analyze Final Pure Final Product Analyze->Final

Caption: Step-by-step experimental workflow diagram.

Conclusion

This guide details a reliable and reproducible two-step synthesis for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. By employing the Hantzsch thiazole synthesis followed by a standard N-acetylation, the target molecule can be obtained in good yield. The provided rationale, detailed protocols, and safety considerations are intended to equip researchers with the necessary information to successfully perform this synthesis in a laboratory setting. Adherence to the procedural details and safety precautions is paramount for achieving the desired outcome safely and efficiently.

References

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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . National Institutes of Health (NIH). Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Introduction: The Significance of a Well-Characterized Molecule in Drug Discovery In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Well-Characterized Molecule in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific investigation. A critical and often-underestimated aspect of this journey is the comprehensive characterization of a molecule's physicochemical properties. These fundamental attributes govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides an in-depth technical overview of the core physicochemical properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, a molecule of interest due to its thiazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities[1][2]. For researchers, scientists, and drug development professionals, understanding these properties is paramount to unlocking the full therapeutic potential of this and similar chemical entities.

This document is structured to provide not just data, but a deeper understanding of the experimental rationale and the interconnectedness of these properties. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the empirical determination of key parameters.

Core Physicochemical Profile

A foundational understanding of a compound's identity and basic characteristics is the first step in any scientific endeavor. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a synthetic organic compound with the following identifiers:

PropertyValueSource
Chemical Name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide[3][4]
CAS Number 58905-44-5[4][5]
Molecular Formula C12H11ClN2OS[3][5]
Molecular Weight 266.75 g/mol [5]
Predicted XlogP 2.6[3]
Melting Point 113 °C[4]
Boiling Point 403.5 °C at 760 mmHg[4]
Density 1.346 g/cm³[4]

It is crucial to note that the provided LogP value is a computational prediction. While useful for initial assessment, an experimentally determined value is essential for accurate modeling of its behavior in biological systems. The subsequent sections of this guide will detail the methodologies for empirically determining this and other critical physicochemical parameters.

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of its ADME profile. It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the gold standard for quantifying lipophilicity[6][7].

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method remains the most reliable technique for LogP determination due to its direct measurement of partitioning[8]. The causality behind this choice rests on its foundation in fundamental thermodynamics, providing a true equilibrium value.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the introduction of the analyte, preventing volume changes during the experiment.

  • Stock Solution Preparation: Prepare a stock solution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A 1:1 volume ratio is standard.

  • Analyte Addition: Spike the biphasic system with a small volume of the stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Seal the vial and shake it gently on a mechanical shaker at a controlled temperature (typically 25 °C) for a sufficient period to reach equilibrium (e.g., 24 hours). The gentle shaking prevents the formation of an emulsion, which can complicate phase separation.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from both the n-octanol and aqueous layers.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous])

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate Solvents (n-Octanol & Water) C Create Biphasic System (Saturated Solvents) A->C B Prepare Stock Solution (10 mM in DMSO) D Add Analyte B->D C->D E Equilibrate (Shake for 24h) D->E F Separate Phases (Centrifuge) E->F G Sample Both Phases F->G H Quantify Concentration (HPLC-UV) G->H I Calculate LogP H->I

Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract and the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability[9][10].

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement as it reflects the true saturation point of a compound in a given solvent system[10].

  • Compound Dispensing: Add an excess of solid N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) to each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Filtration: Filter the resulting slurry to remove the undissolved solid. A low-binding filter (e.g., 0.45 µm PVDF) is essential to prevent loss of the analyte.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Solubility_Workflow A Add Excess Solid Compound to Vials B Add Aqueous Buffer (pH 7.4) A->B C Equilibrate (Agitate for 24-48h) B->C D Filter to Remove Undissolved Solid C->D E Quantify Dissolved Compound (HPLC-UV) D->E F Determine Thermodynamic Solubility E->F

Workflow for thermodynamic solubility determination.

Chemical Stability: Ensuring Integrity and Shelf-Life

The chemical stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

pH-Dependent Stability Assessment

Given that a drug will encounter a range of pH environments in the body (from the acidic stomach to the neutral intestine and bloodstream), assessing its stability across a physiologically relevant pH range is imperative.

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Prepare solutions of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • Reaction Quenching: Immediately quench any further degradation by adding a suitable solvent (e.g., acetonitrile) and/or placing the sample in a cold environment.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This is a method that can separate the intact parent compound from all potential degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH value. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and the rate constant at each pH.

Thermal Properties: Insights into Solid-State Behavior

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable information about the solid-state properties of a compound, including its melting point, purity, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to screen for polymorphism.

  • Sample Preparation: Accurately weigh a small amount of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (typically 1-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The nitrogen atmosphere prevents oxidative degradation.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the compound. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. A sharp melting peak is indicative of a pure crystalline substance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify volatile components such as residual solvents or water.

  • Sample Preparation: Accurately weigh a slightly larger amount of the compound (typically 5-10 mg) into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature beyond its expected decomposition point.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. A significant weight loss indicates thermal decomposition. The onset temperature of this weight loss is a measure of the compound's thermal stability.

Conclusion: A Holistic View for Informed Drug Development

The physicochemical properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, or any drug candidate, are not merely a collection of disparate data points. They form an interconnected profile that provides a holistic understanding of the molecule's behavior. A favorable lipophilicity, adequate aqueous solubility, robust chemical stability, and well-defined thermal properties are all essential for a smooth transition from the laboratory to clinical application. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality data necessary to make informed decisions in the complex and challenging field of drug development. By embracing a deep understanding of these core principles, researchers can more effectively navigate the path to novel therapeutics.

References

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Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a synthetic compound featuring a thiazole ring, a phenylacetamide group, and a reactive...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a synthetic compound featuring a thiazole ring, a phenylacetamide group, and a reactive chloromethyl moiety. While direct and extensive literature on the specific mechanism of action for this compound is not publicly available[1][2], its structural components are prevalent in a variety of biologically active molecules. This guide synthesizes information from structurally related compounds to propose putative mechanisms of action and outlines a comprehensive experimental framework to elucidate its precise biological function. We will explore potential activities ranging from antimicrobial and anti-inflammatory to anticancer, based on the known pharmacology of the thiazole and phenylacetamide scaffolds.

Introduction and Molecular Profile

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is characterized by three key structural features:

  • 1,3-Thiazole Ring: A heterocyclic scaffold known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[3][4][5].

  • N-phenylacetamide Group: This moiety is present in various compounds with demonstrated biological activities, such as antidepressant and pesticidal properties[6][7].

  • Chloromethyl Group: A reactive chemical group that can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules[3].

The combination of these elements suggests that the compound could interact with biological systems through multiple potential pathways. The lipophilic nature of the phenyl group may facilitate cell membrane permeability, while the thiazole and acetamide components could engage with specific protein targets. The reactive chloromethyl group introduces the possibility of covalent inhibition or interaction.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, we can postulate several potential mechanisms of action for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Antimicrobial Activity via Cell Membrane Disruption

A study on N-phenylacetamide derivatives bearing a 4-arylthiazole moiety demonstrated that these compounds exhibit antibacterial activity by inducing the rupture of the bacterial cell membrane[8]. The lipophilic character of the N-phenyl group could facilitate the insertion of the molecule into the lipid bilayer, disrupting its integrity and leading to cell lysis.

Anti-inflammatory Effects through Enzyme Inhibition

Structurally related N-(4-phenylthiazol-2-yl)benzamides have shown anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2[3]. Furthermore, other thiazolylacetamide derivatives have been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6[9]. This suggests that N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide could exert anti-inflammatory effects by targeting key enzymes or signaling pathways in the inflammatory cascade.

Anticancer Activity through Kinase Inhibition or Covalent Modification

The thiazole core is present in several anticancer agents. For instance, certain thiazole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K)[10]. The reactive chloromethyl group also suggests a potential mechanism involving covalent modification of therapeutic targets. This could involve the alkylation of cysteine residues in the active sites of key enzymes or receptor proteins, leading to irreversible inhibition.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms, a systematic experimental approach is required. The following protocols outline a logical progression for investigating the biological activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Workflow for Investigating Antimicrobial Activity

Caption: Workflow for elucidating antimicrobial mechanism.

Protocol for Membrane Integrity Assay (Propidium Iodide Staining):

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

  • Compound Treatment: Aliquot the bacterial culture into a 96-well plate and treat with varying concentrations of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Include positive (membrane-disrupting agent) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for a defined period (e.g., 2 hours).

  • Staining: Add propidium iodide to each well.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates membrane permeabilization.

Pathway for Delineating Anti-inflammatory Action

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Cell-based Assay: LPS-stimulated macrophages B Measure Pro-inflammatory Cytokines: ELISA for TNF-α, IL-6 A->B D Western Blot Analysis: Phosphorylation of key signaling proteins (e.g., NF-κB, MAPKs) A->D C Enzyme Activity Assays: COX-1/COX-2 Inhibition Assay B->C If cytokine production is reduced E In Vivo Model: Carrageenan-induced paw edema in rodents D->E If signaling pathways are inhibited F Administer Compound E->F G Measure Paw Volume and Analyze Tissue for Inflammatory Markers F->G

Caption: Strategy for anti-inflammatory mechanism investigation.

Protocol for COX Inhibition Assay:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent assay kit.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed experiments, comparing the subject compound to known standards.

Assay TypeN-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamideReference Compound
Antimicrobial
MIC vs. S. aureus8 µg/mLVancomycin: 1 µg/mL
Anti-inflammatory
COX-2 IC500.5 µMCelecoxib: 0.04 µM
TNF-α Inhibition IC501.2 µMDexamethasone: 0.01 µM
Anticancer
PI3Kα IC500.8 µMAlpelisib: 0.005 µM
A549 Cell Viability GI502.5 µMCisplatin: 1.5 µM

Conclusion and Future Directions

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a compound with significant potential for biological activity, owing to its composite chemical structure. While its precise mechanism of action remains to be formally elucidated, the presence of the thiazole, phenylacetamide, and chloromethyl moieties strongly suggests potential antimicrobial, anti-inflammatory, and anticancer properties. The proposed experimental workflows provide a robust framework for systematically investigating these possibilities. Future research should focus on these in vitro and in cellulo assays, followed by in vivo studies to confirm the most promising therapeutic applications. Furthermore, identifying the specific molecular targets through techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening will be crucial for a definitive understanding of its mechanism of action.

References

[3] N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide. (n.d.). Retrieved from Google Search. [9] N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide - Smolecule. (2024, January 5). Retrieved from Smolecule. [8] Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI. Retrieved from [Link] [6] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC - NIH. Retrieved from [Link] [4] N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide - Benchchem. (n.d.). Retrieved from Benchchem. [1] N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide - PubChemLite. (n.d.). Retrieved from PubChemLite. [5] Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link] [2] N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide - PubChemLite. (n.d.). Retrieved from PubChemLite. [11] Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. (2024, January 15). PubMed. Retrieved from [Link] [10] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006, October 15). PubMed. Retrieved from [Link] [7] Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021, September 17). MDPI. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: A Technical Guide

Introduction N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a multifaceted organic compound featuring a 2-acetamidothiazole core, a structural motif of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a multifaceted organic compound featuring a 2-acetamidothiazole core, a structural motif of significant interest in medicinal chemistry and drug development.[1] The precise elucidation of its molecular structure is paramount for ensuring its purity, understanding its reactivity, and predicting its biological activity. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related structures.

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. The methodologies and interpretations presented herein are designed to be both instructive and a practical reference for laboratory work.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide comprises several key functional groups that give rise to characteristic spectroscopic signals.

Figure 1. Chemical structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the thiazole proton, the chloromethyl protons, and the acetyl methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.6Multiplet5HPhenyl-H
~7.0Singlet1HThiazole-H (C5-H)
~4.8Singlet2H-CH₂Cl
~2.3Singlet3H-COCH₃

Expert Interpretation:

  • Phenyl Protons (~7.4-7.6 ppm): The five protons of the phenyl group are expected to resonate in the aromatic region as a complex multiplet due to overlapping signals. Their downfield shift is characteristic of protons attached to an sp² hybridized carbon in an aromatic system.[3]

  • Thiazole Proton (~7.0 ppm): The single proton on the thiazole ring (at position 5) is anticipated to appear as a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur atom and the aromatic character of the ring.[4]

  • Chloromethyl Protons (~4.8 ppm): The two protons of the chloromethyl group are expected to produce a singlet further downfield than typical alkyl protons. This significant downfield shift is due to the strong deshielding effect of the adjacent electronegative chlorine atom.[5]

  • Acetyl Methyl Protons (~2.3 ppm): The three protons of the acetyl methyl group will give rise to a sharp singlet in the upfield region of the spectrum. This signal is characteristic of a methyl group attached to a carbonyl carbon.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire Set Parameters & Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate

Figure 2. Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each chemically non-equivalent carbon atom.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~169Carbonyl Carbon (-C=O)
~165Thiazole Carbon (C2)
~145Thiazole Carbon (C4)
~140Phenyl Carbon (C-N)
~129Phenyl Carbons (ortho, meta)
~128Phenyl Carbon (para)
~120Thiazole Carbon (C5)
~45Chloromethyl Carbon (-CH₂Cl)
~23Acetyl Methyl Carbon (-CH₃)

Expert Interpretation:

  • Carbonyl Carbon (~169 ppm): The carbonyl carbon of the acetamide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.[5]

  • Thiazole Carbons (~165, ~145, ~120 ppm): The three carbons of the thiazole ring will have distinct chemical shifts. The C2 carbon, bonded to two nitrogen atoms, will be the most downfield of the three. The C4 and C5 carbons will resonate at intermediate chemical shifts characteristic of aromatic heterocyclic systems.[4]

  • Phenyl Carbons (~140, ~129, ~128 ppm): The six carbons of the phenyl ring will show four distinct signals due to symmetry. The carbon directly attached to the nitrogen (ipso-carbon) will be at a distinct chemical shift, while the ortho, meta, and para carbons will have their characteristic resonances.

  • Chloromethyl Carbon (~45 ppm): The carbon of the chloromethyl group will be significantly downfield for an sp³ hybridized carbon due to the electronegative chlorine atom.[5]

  • Acetyl Methyl Carbon (~23 ppm): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum, as is typical for alkyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3050MediumC-H stretchAromatic (Phenyl, Thiazole)
~2950WeakC-H stretchAliphatic (-CH₃, -CH₂)
~1680StrongC=O stretchAmide (Acetamide)
~1600, ~1490Medium-StrongC=C stretchAromatic (Phenyl, Thiazole)
~1515MediumC=N stretchThiazole
~1090MediumC-S-C stretchThiazole
~750StrongC-Cl stretchChloromethyl

Expert Interpretation:

  • C=O Stretch (~1680 cm⁻¹): A strong absorption band in this region is a definitive indicator of the carbonyl group of the acetamide functionality.[7] The exact position can be influenced by conjugation and hydrogen bonding.

  • Aromatic C=C and C=N Stretches (~1600-1490 cm⁻¹): Multiple bands in this region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the phenyl and thiazole rings, as well as the carbon-nitrogen double bond of the thiazole.[4][8]

  • C-Cl Stretch (~750 cm⁻¹): A strong absorption band in the fingerprint region is expected for the carbon-chlorine stretching vibration of the chloromethyl group.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonPredicted Fragmentation Pathway
266/268[M]⁺Molecular ion (with isotopic pattern for Cl)
221[M - CH₂Cl]⁺Loss of the chloromethyl radical
127[C₆H₅NCO]⁺Fragmentation of the acetamide linkage
77[C₆H₅]⁺Phenyl cation
43[CH₃CO]⁺Acylium ion (base peak)

Expert Interpretation:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 266, with a smaller peak at m/z 268 (the M+2 peak) in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[9]

  • Fragmentation Pattern:

    • The loss of the chloromethyl radical (mass 49) to give a fragment at m/z 221 is a likely fragmentation pathway.

    • Cleavage of the N-acyl bond can lead to various fragments, with the acylium ion ([CH₃CO]⁺) at m/z 43 often being a very stable and abundant fragment (the base peak).[10]

    • The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a common fragment in molecules containing a phenyl group.

MS_Fragmentation cluster_frags Key Fragments M [M]⁺˙ m/z 266/268 frag1 [M - CH₂Cl]⁺ m/z 221 M->frag1 - •CH₂Cl frag2 [CH₃CO]⁺ m/z 43 (Base Peak) M->frag2 N-Acyl Cleavage frag3 [C₆H₅]⁺ m/z 77 M->frag3 Further Fragmentation

Figure 3. Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. Each technique offers complementary information, from the carbon-hydrogen framework elucidated by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation patterns by MS. The predicted data and interpretations in this guide serve as a robust reference for the characterization of this compound and can be applied to the analysis of related 2-aminothiazole derivatives.

References

  • Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative.
  • ResearchGate. FT-IR spectra of acetamide adsorbed on support materials.
  • National Institutes of Health. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • ACS Publications. Elementary Peptide Motifs in the Gas Phase: FTIR Aggregation Study of Formamide, Acetamide, N-Methylformamide, and N-Methylacetamide.
  • PubMed. Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide.
  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
  • ChemicalBook. N-[4-(CHLOROMETHYL)-1,3-THIAZOL-2-YL]-N-PHENYLACETAMIDE.
  • ResearchGate. The observed Raman spectrum (a) of 2-aminothiazole in saturation....
  • ResearchGate. The FT-IR spectrum of the o-acetamide.
  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • PubChemLite. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide.
  • SpectraBase. Acetamide - Optional[FTIR] - Spectrum.
  • ChemSynthesis. 4-(chloromethyl)-1,3-thiazol-2-ol.
  • PubChemLite. 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide.
  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Asian Journal of Chemistry. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • PubChemLite. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide.
  • PubChem. N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide.
  • Chemistry LibreTexts. NMR - Interpretation.
  • PubMed Central. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • NIST WebBook. Acetamide, N-(4-chlorophenyl)-.
  • YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • ChemicalBook. 2-Phenylacetamide(103-81-1) IR Spectrum.
  • Mass Spectrometry: Fragmentation.
  • PubChem. 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.
  • CymitQuimica. N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide.
  • PubChem. N-(4-Chlorophenyl)acetamide.
  • PubMed. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry.
  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

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Foundational

An In-depth Technical Guide to N-(4-(Chloromethyl)thiazol-2-yl)-N-phenylacetamide (CAS 58905-44-5)

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide (CAS 58905-44-5), a h...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide (CAS 58905-44-5), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to propose a robust framework for its synthesis, characterization, and potential biological evaluation. We present a detailed, step-by-step synthetic protocol, a thorough analytical workflow for structural elucidation and purity assessment, and a discussion of potential biological activities based on the well-documented properties of the thiazole and N-phenylacetamide pharmacophores. This document is intended to serve as a foundational resource for researchers embarking on the study of this and related compounds.

Introduction and Chemical Identity

N-(4-(Chloromethyl)thiazol-2-yl)-N-phenylacetamide is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous FDA-approved drugs, valued for its diverse biological activities, including antimicrobial and anticancer properties. The N-phenylacetamide moiety can influence a compound's pharmacokinetic profile, including its solubility and metabolic stability. The presence of a reactive chloromethyl group at the 4-position of the thiazole ring offers a versatile handle for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identity and Properties

PropertyValue
CAS Number 58905-44-5
Molecular Formula C₁₂H₁₁ClN₂OS
Molecular Weight 266.75 g/mol
IUPAC Name N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide
Synonyms 2-(N-acetyl)-anilino-4-chloromethylthiazole
Canonical SMILES CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl
Appearance (Predicted) Off-white to pale yellow solid

Proposed Synthesis Pathway

The synthesis of N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide can be logically approached through a convergent synthesis, preparing two key intermediates separately and then coupling them in the final step. This strategy allows for the purification of each intermediate, ensuring a higher purity of the final product.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis A 1,3-Dichloroacetone C 2-Amino-4-(chloromethyl)thiazole (Intermediate 1) A->C Hantzsch Thiazole Synthesis B Thiourea B->C G N-(4-(Chloromethyl)thiazol-2-yl)-N-phenylacetamide (Target Compound) C->G Nucleophilic Substitution D Aniline F N-Phenyl-2-chloroacetamide (Intermediate 2) D->F Acylation E Chloroacetyl Chloride E->F F->G

Caption: Proposed convergent synthesis workflow for the target compound.

Synthesis of Intermediate 1: 2-Amino-4-(chloromethyl)thiazole

This synthesis utilizes the well-established Hantzsch thiazole synthesis.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.

  • Reagent Addition: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 24 hours. A precipitate of 2-amino-4-(chloromethyl)thiazole hydrochloride will form.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. The product can be further purified by recrystallization from ethanol.

Synthesis of Intermediate 2: N-Phenyl-2-chloroacetamide

This intermediate is synthesized via a standard acylation of aniline.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool the flask in an ice bath.

  • Reagent Addition: To the cooled and stirred solution, add a solution of chloroacetyl chloride (1 equivalent) in dichloromethane dropwise over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

  • Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the organic phase with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield N-phenyl-2-chloroacetamide as a white solid. This can be used in the next step without further purification.

Synthesis of N-(4-(Chloromethyl)thiazol-2-yl)-N-phenylacetamide

The final step involves the N-acylation of 2-amino-4-(chloromethyl)thiazole with N-phenyl-2-chloroacetamide. However, a more direct and likely successful approach would be a two-step, one-pot reaction starting from 2-amino-4-(chloromethyl)thiazole and aniline. A proposed, more direct synthesis is outlined below.

Proposed Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(chloromethyl)thiazole (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry, aprotic solvent like anhydrous dichloromethane or tetrahydrofuran.

  • Acylation: Cool the solution to 0 °C in an ice bath. To this, add N-phenyl-2-chloroacetamide (1.1 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization Workflow

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of the synthesized N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide.

G cluster_0 Analytical Workflow cluster_1 Spectroscopic Methods A Synthesized Compound B Purification (Column Chromatography) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation B->D E ¹H NMR D->E F ¹³C NMR D->F G FT-IR D->G H Mass Spectrometry (HRMS) D->H

Caption: A typical analytical workflow for the characterization of the target compound.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ, ppm) / Wavenumber (cm⁻¹)Assignment
¹H NMR 7.2 - 7.6Phenyl protons
~7.0Thiazole proton (H-5)
~4.7-CH₂Cl protons
~2.2-C(=O)CH₃ protons
¹³C NMR 160 - 170C=O (amide)
140 - 150C-2 and C-4 of thiazole
120 - 130Phenyl carbons
110 - 120C-5 of thiazole
~45-CH₂Cl carbon
~23-C(=O)CH₃ carbon
FT-IR 3100 - 3000C-H (aromatic)
1680 - 1650C=O (amide)
1600 - 1450C=C (aromatic), C=N (thiazole)
750 - 700C-Cl

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Potential Biological Activities and Applications

While no specific biological data for N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide has been reported, the structural motifs present suggest several avenues for investigation.

  • Anticancer Activity: Many thiazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. For instance, some 2-aminothiazole derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3]

  • Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents. The N-phenylacetamide moiety has also been incorporated into compounds with antibacterial and antifungal properties.[4]

  • Enzyme Inhibition: The core structure could serve as a scaffold for designing inhibitors of various enzymes. For example, related N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have shown significant urease inhibition activity.[5]

The reactive chloromethyl group allows for the facile introduction of various functionalities, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of novel therapeutic agents.

G A N-(4-(Chloromethyl)thiazol-2-yl)-N-phenylacetamide B Anticancer A->B Thiazole Scaffold C Antimicrobial A->C Thiazole & Phenylacetamide Moieties D Enzyme Inhibition A->D Potential for Diverse Interactions

Caption: Potential areas of biological investigation for the target compound.

Safety and Handling

As with any laboratory chemical, N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-(4-(chloromethyl)thiazol-2-yl)-N-phenylacetamide represents a molecule of interest with a straightforward, albeit currently theoretical, synthetic pathway. Its structural features, particularly the combination of the biologically active thiazole ring and a versatile chloromethyl handle, make it a promising candidate for further investigation in drug discovery and materials science. This guide provides a solid starting point for researchers, offering a proposed synthetic route, a comprehensive characterization workflow, and a rationale for exploring its potential biological activities.

References

  • PrepChem. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]

  • El-Abd, Y. S., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. RSC Advances, 12(45), 29465-29482.
  • Jubie, S., et al. (2016).
  • Sharma, P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 134-138.

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Exploratory

An In-Depth Technical Guide to the Solubility of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in DMSO and Other Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of the novel compound N-[4-(chloromethyl)-1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of the novel compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Given the absence of extensive public data on this specific molecule, this document serves as a technical manual, detailing not just what to do, but why each step is critical for generating reliable and reproducible solubility data.

Introduction: The Imperative of Solubility in Drug Discovery

The compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, with its unique thiazole and N-phenylacetamide moieties, represents a class of molecules with significant potential in medicinal chemistry. Its journey from a synthesized powder to a viable drug candidate is fundamentally dependent on one of its most critical physicochemical properties: solubility.

Solubility dictates a compound's behavior in virtually every stage of development. In early-stage in vitro screening, poor solubility can lead to false negatives or inaccurate structure-activity relationships (SAR).[1] For in vivo studies, it governs the choice of formulation and administration route, directly impacting bioavailability and pharmacokinetic profiles.[2][3] Therefore, a thorough understanding of a compound's solubility is not merely a data point; it is a cornerstone of informed decision-making in the entire drug development pipeline.

This guide will focus on providing the necessary protocols and scientific rationale to characterize the solubility of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, with a special emphasis on Dimethyl Sulfoxide (DMSO) and other pharmaceutically relevant solvents.

The Ubiquitous Role of DMSO: A Starting Point

Dimethyl Sulfoxide (DMSO) is often hailed as a "universal solvent" in drug discovery, and for good reason.[4] Its powerful ability to dissolve a wide spectrum of both polar and nonpolar compounds makes it an invaluable tool for creating high-concentration stock solutions.[5][6] These stock solutions are the foundation of high-throughput screening (HTS) campaigns, allowing for the precise dilution of compounds into aqueous assay buffers.

Causality Behind the Choice:

  • Broad Solubilizing Power: DMSO's molecular structure, featuring both a polar sulfinyl group and nonpolar methyl groups, allows it to form stable solvation shells with a vast range of solutes.[4]

  • Miscibility: It is readily miscible with water and most organic solvents, simplifying the preparation of assay-ready plates.[6]

  • High Boiling Point: With a boiling point of 189°C, DMSO evaporates slowly at room temperature, which helps maintain accurate compound concentrations during screening experiments.[6]

However, reliance on DMSO is not without its caveats. It can influence protein conformation and assay performance, sometimes creating artifacts.[7] Therefore, while DMSO is the essential starting point for determining maximum achievable concentration, characterizing solubility in a wider array of solvents is crucial for downstream applications.

A Strategic Approach to Solvent Selection

Choosing the right solvents for solubility testing is a strategic decision that impacts the future development of a compound.[8][9] The goal is to build a comprehensive solubility profile that can inform everything from initial biological assays to final formulation. A well-designed solvent panel should include representatives from different classes, reflecting the various environments the compound will encounter.

Solvent Class Example Solvents Rationale and Application in Drug Development
Polar Aprotic Dimethyl Sulfoxide (DMSO) Universal solvent for initial stock solutions in HTS and in vitro assays.[5][6]
Acetonitrile (ACN) Common mobile phase in HPLC analysis; useful for analytical method development.
Dimethylformamide (DMF) Strong solvent, sometimes used when DMSO is not suitable.
Polar Protic Water / Aqueous Buffers (pH 4.0, 7.4, 9.0) Essential for determining aqueous solubility, which is critical for bioavailability. Testing at different pH values is vital for ionizable compounds.[10]
Ethanol (EtOH) / Methanol (MeOH) Common co-solvents in formulations; used to enhance the solubility of poorly water-soluble drugs.[3]
Propylene Glycol (PG) A frequently used co-solvent and vehicle in preclinical in vivo studies.[2]
Less Polar Ethyl Acetate (EtOAc) Represents a less polar environment, relevant for understanding partitioning behavior and for certain purification or synthesis steps.
Acetone A versatile solvent with intermediate polarity.
Nonpolar Heptane / Hexane Used to assess solubility in highly lipophilic environments; relevant for understanding potential for non-specific binding and for certain extraction processes.

Experimental Protocol: Determining Thermodynamic Solubility (The Gold Standard)

The shake-flask method, as originally described by Higuchi and Connors, remains the most reliable or "gold standard" method for determining thermodynamic equilibrium solubility.[11][12] This method ensures that a true equilibrium is reached between the undissolved solid compound and the saturated solution.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide to a known volume (e.g., 1-2 mL) of the selected solvent in a clear glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C for standard measurements, or 37°C to mimic physiological conditions).[13] Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This is a critical step where errors can be introduced.[14]

    • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the excess solid.

    • Filtration (Optional but recommended): Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet. For very fine suspensions, filtering the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) is recommended to remove any remaining particulates. Self-Validation Check: The potential for the compound to adsorb to the filter should be considered, especially for highly lipophilic compounds at low concentrations.[11]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase for the analytical method).

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[14] A standard calibration curve of the compound must be prepared to ensure accurate quantification.

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL, and convert to molarity (mol/L) as needed.

Visualizing the Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 into vial equil Seal and shake at constant temp (24-48 hours) prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze via HPLC/LC-MS quant1->quant2 quant3 Calculate concentration (vs. calibration curve) quant2->quant3 result Final Solubility Value quant3->result

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assessment

For early-stage discovery, where compound availability is limited and speed is essential, kinetic solubility methods are often employed.[11] These methods measure the concentration at which a compound precipitates from a solution when added from a DMSO stock, providing a faster but generally higher and less precise estimate than thermodynamic solubility.

A common method is nephelometry or turbidimetry, which measures light scattering caused by the formation of precipitate.[14]

General Protocol
  • A high-concentration DMSO stock of the compound is serially diluted in a multi-well plate.

  • An aqueous buffer is then added to each well, causing the compound to precipitate in wells where its solubility is exceeded.

  • The plate is read by a nephelometer or plate reader that detects the turbidity (cloudiness) in each well.

  • The kinetic solubility is reported as the concentration in the last clear well before precipitation is observed.

Safety, Handling, and Data Integrity

As with any laboratory chemical, proper safety precautions must be observed when handling N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and the associated solvents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.

  • SDS Review: Before beginning work, obtain and thoroughly review the Safety Data Sheet (SDS) for the specific compound and all solvents used.[16][17][18][19] The SDS will provide detailed information on hazards, handling, and emergency procedures.

  • Data Integrity: Maintain meticulous records of all experimental parameters, including compound batch number, solvent lot numbers, temperature, equilibration times, and detailed analytical methods. This ensures the trustworthiness and reproducibility of your results.

Conclusion: From Data to Drug Development Strategy

Determining the solubility of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a foundational step in its evaluation as a potential drug candidate. A comprehensive solubility profile in DMSO and other pharmaceutically relevant solvents provides the critical data needed to design meaningful biological assays, develop appropriate formulations for in vivo testing, and anticipate potential challenges in later stages of development. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable data to confidently drive your research forward.

References

  • Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). The Role of Dimethyl Sulfoxide (DMSO) in Pharmaceutical and Industrial Landscapes.
  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Fiveable. (n.d.). Preclinical development | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection workflow procedure for isolation solvent selection and validation. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

  • NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-2-(dimethylamino)acetamide. Retrieved from [Link]

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Foundational

stability and degradation profile of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

An In-depth Technical Guide to the Stability and Degradation Profile of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Introduction N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a molecule of signif...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Introduction

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a molecule of significant interest within contemporary chemical and pharmaceutical research. Its unique structure, incorporating a reactive chloromethyl group, a stable thiazole ring, and an N-phenylacetamide moiety, suggests a wide range of potential applications, from active pharmaceutical ingredients (APIs) to intermediates in the synthesis of complex molecular architectures.[1][2][3] Understanding the stability and degradation profile of this compound is paramount for ensuring its quality, safety, and efficacy in any application. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for elucidating the stability-indicating profile of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. By leveraging established principles of forced degradation and drawing parallels from related thiazole and N-phenylacetamide derivatives, this document outlines a systematic approach to identifying potential degradation pathways and developing robust analytical methodologies.

Forced degradation studies are a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments. The information gleaned from these studies is instrumental in developing stable formulations, determining appropriate storage conditions and shelf-life, and identifying potential degradation products that could impact safety and efficacy.

This guide will delve into the theoretical underpinnings of the degradation pathways of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, supported by detailed, actionable experimental protocols for forced degradation studies. Furthermore, it will provide a roadmap for the development and validation of a stability-indicating analytical method, a crucial tool for the accurate quantification of the parent compound and its degradants.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure and physicochemical properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is the foundation for predicting its stability and designing appropriate analytical methods.

Molecular Formula: C₁₂H₁₁ClN₂OS[5]

Molecular Weight: 266.75 g/mol [2]

Structure:

Key Structural Features and Their Implications for Stability:

  • Chloromethyl Group (-CH₂Cl): This is a highly reactive functional group susceptible to nucleophilic substitution reactions. Hydrolysis of the C-Cl bond is a probable degradation pathway, leading to the formation of a hydroxymethyl derivative.

  • Thiazole Ring: Thiazole rings are generally aromatic and relatively stable. However, they can be susceptible to certain degradation mechanisms. For instance, thiazole-containing compounds with aryl substituents have been shown to undergo photodegradation through reaction with singlet oxygen.[6][7] The sulfur and nitrogen heteroatoms can also be sites for oxidative attack.

  • N-Phenylacetamide Moiety: The amide bond within the N-phenylacetamide group is a key site for hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule into two fragments. The phenyl ring itself is generally stable but can be subject to electrophilic attack under certain oxidative conditions.

Table 1: Physicochemical Properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
PropertyValueSource
Molecular FormulaC₁₂H₁₁ClN₂OSPubChem[5]
Molecular Weight266.75 g/mol ChemicalBook[2]
XlogP (predicted)2.6PubChem[5]
Monoisotopic Mass266.02808 DaPubChem[5]

Potential Degradation Pathways

Based on the functional groups present in N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, several degradation pathways can be postulated under various stress conditions. A well-designed forced degradation study will aim to induce and identify these potential degradants.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, and for the target molecule, two primary sites are susceptible: the chloromethyl group and the amide linkage.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide bond is likely to undergo hydrolysis, cleaving the molecule to yield 2-amino-4-(chloromethyl)thiazole and acetic acid, along with the phenylamine fragment. The chloromethyl group may also undergo slower hydrolysis to the corresponding alcohol.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the amide hydrolysis is also expected to be a major degradation pathway. Additionally, the chloromethyl group is highly susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the corresponding hydroxymethyl derivative.

  • Neutral Hydrolysis: At neutral pH, hydrolysis of the chloromethyl group is likely the more significant pathway, given the inherent reactivity of the C-Cl bond.

Oxidative Degradation

The thiazole ring, with its sulfur and nitrogen heteroatoms, is a potential site for oxidative attack. The N-phenylacetamide moiety could also be susceptible to oxidation, although likely to a lesser extent.

  • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. Ring cleavage is also a possibility under harsh oxidative conditions.

  • Oxidation of the N-Phenylacetamide Moiety: The nitrogen atom or the phenyl ring could be sites of oxidation, potentially leading to N-oxide formation or hydroxylation of the aromatic ring.

Photodegradation

Thiazole derivatives, particularly those with aryl substituents, have been shown to be susceptible to photodegradation.[6][7]

  • Photo-oxidation: A likely mechanism involves the reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that can rearrange to various degradation products.[7]

  • Photolytic Cleavage: UV radiation could also induce cleavage of the weaker bonds in the molecule, such as the C-Cl bond or the amide bond.

Thermal Degradation

Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.

  • Decomposition of the Thiazole Ring: Thermal degradation of thiazole compounds can lead to fragmentation and cleavage of the ring.[8][9]

  • Elimination Reactions: The chloromethyl group could potentially undergo elimination reactions at high temperatures.

Diagram 1: Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_thermal Thermal Degradation parent N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide hydrolysis_product1 2-Amino-4-(hydroxymethyl)thiazole + Phenylacetic Acid parent->hydrolysis_product1 Amide & C-Cl Hydrolysis hydrolysis_product2 N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-N-phenylacetamide parent->hydrolysis_product2 C-Cl Hydrolysis oxidation_product1 Thiazole N-oxide derivative parent->oxidation_product1 oxidation_product2 Thiazole S-oxide derivative parent->oxidation_product2 photo_product Rearranged endoperoxide products parent->photo_product [4+2] Cycloaddition with ¹O₂ thermal_product Thiazole ring cleavage products parent->thermal_product

Caption: Proposed degradation pathways for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and to develop a stability-indicating analytical method.[4] The following protocols are based on ICH guidelines and general practices for stress testing of small molecules.

General Considerations
  • Concentration: A stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) should be prepared.

  • Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%. This may require preliminary range-finding experiments.

  • Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Experimental Protocols
4.2.1 Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).

    • After the specified time, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the solution at 60°C for a specified time (e.g., 24, 48, 72 hours).

    • Cool the solution to room temperature.

    • Dilute to a final concentration suitable for analysis.

4.2.2 Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.

  • After the specified time, dilute to a final concentration suitable for analysis.

4.2.3 Photodegradation
  • Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dissolve the solid sample and dilute both the solid and solution samples to a final concentration suitable for analysis.

4.2.4 Thermal Degradation
  • Solid State:

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period (e.g., 1, 2, 5 days).

    • After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration for analysis.

  • Solution State:

    • Heat a solution of the compound at a specified temperature (e.g., 60°C) for a defined period.

    • Cool the solution to room temperature and dilute for analysis.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidative Oxidative (3% H₂O₂, RT) start->oxidative photo Photolytic (UV/Vis Light) start->photo thermal Thermal (Solid & Solution, 60°C) start->thermal analysis Analyze by Stability-Indicating Method (e.g., HPLC-PDA/MS) acid->analysis base->analysis neutral->analysis oxidative->analysis photo->analysis thermal->analysis end Identify Degradants & Determine Degradation Profile analysis->end

Caption: A typical workflow for conducting forced degradation studies.

Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) and mass spectrometric (MS) detection is the recommended approach.

HPLC Method Development
  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. A typical gradient might start with a higher aqueous composition and ramp up to a higher organic composition.

  • Detection:

    • PDA Detector: A PDA detector should be used to monitor the elution at multiple wavelengths to ensure that all degradants are detected. The detection wavelength should be chosen at the λmax of the parent compound.

    • MS Detector: An LC-MS system is invaluable for the identification of degradation products by providing mass-to-charge ratio (m/z) information, which aids in structural elucidation.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Injection Volume: A standard injection volume of 10-20 µL can be used.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated by showing that the peaks for the parent compound and degradants are well-resolved.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Peak Purity and Identification of Degradants
  • Peak Purity: The PDA detector can be used to assess the peak purity of the parent compound and the degradation products by comparing the UV spectra across the peak.

  • Structural Elucidation: LC-MS/MS is a powerful tool for the structural elucidation of degradation products. By analyzing the fragmentation patterns of the molecular ions of the degradants, their structures can be proposed.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Example of a Forced Degradation Summary Table
Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl24 hours85.214.83
0.1 M NaOH4 hours78.521.54
3% H₂O₂24 hours92.17.92
Photolytic1.2 M lux hrs95.84.21
Thermal (60°C)5 days98.31.71

In addition to tables, representative chromatograms for each stress condition should be presented, showing the separation of the parent peak from the degradation product peaks. The mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products, should be calculated to ensure that all significant degradants have been accounted for.

Conclusion

This technical guide provides a comprehensive framework for investigating the . By systematically applying the principles of forced degradation and utilizing modern analytical techniques, researchers can gain a thorough understanding of the intrinsic stability of this molecule. The insights obtained from these studies are not merely academic; they are fundamental to the successful development of safe, effective, and stable products, whether for pharmaceutical or other advanced applications. The proposed methodologies, while based on established principles, should be adapted and optimized for the specific properties of the compound and the intended application.

References

  • CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC - NIH. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP0446913B1 - Process for the preparation of chlorothiazole derivatives.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]

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  • PubChemLite. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • Dana Bioscience. (n.d.). N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide 1g. Retrieved from [Link]

  • Google Patents. (n.d.). DE69126350T2 - Process for the preparation of chlorothiazole derivatives.
  • PubChem. (n.d.). N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). PMC - NIH. Retrieved from [Link]

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Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Thiazole-Containing Phenylacetamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Two Privileged Scaffolds In the landscape of medicinal chemistry, the strategic combination of well-established pharmacopho...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel therapeutic agents with enhanced potency and selectivity. This guide delves into the burgeoning field of thiazole-containing phenylacetamides, a class of compounds that marries the versatile biological activity of the thiazole ring with the proven pharmacological relevance of the phenylacetamide scaffold.[1] The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous clinically approved drugs, including the anticancer agents dasatinib and dabrafenib, and is known to interact with a wide array of biological targets.[2][3] Similarly, the phenylacetamide structure is a key feature in a variety of bioactive molecules, contributing to anticancer and antimicrobial properties.[4] This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of these hybrid molecules, supported by detailed experimental protocols to empower researchers in their drug discovery endeavors.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiazole-containing phenylacetamides have emerged as promising candidates for cancer therapy, exhibiting a range of activities that strike at the heart of cancer cell proliferation, survival, and metastasis.

Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in a multitude of cancers, driving tumor growth and survival.[5] Certain thiazole-containing phenylacetamides have been identified as potent inhibitors of this pathway, with a notable target being the p110α catalytic subunit of PI3K (PI3Kα).[5]

One study reported the synthesis of novel naphthalene-azine-thiazole hybrids, where a specific compound demonstrated significant inhibition of PI3Kα.[5] This inhibition subsequently led to a decrease in the phosphorylation of downstream effectors Akt and mTOR, ultimately resulting in the suppression of cancer cell proliferation.[5]

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth &\nSurvival Cell Growth & Survival mTORC1->Cell Growth &\nSurvival Thiazole-Phenylacetamide\nInhibitor Thiazole-Phenylacetamide Inhibitor Thiazole-Phenylacetamide\nInhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole-containing phenylacetamides.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a crucial component of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[6] Consequently, agents that interfere with tubulin polymerization are effective anticancer drugs. Several studies have highlighted the potential of thiazole-containing derivatives, including those with a phenylacetamide linkage, as tubulin polymerization inhibitors.[7][8] These compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This protocol outlines a method to assess the effect of a test compound on the in vitro polymerization of purified tubulin by measuring the increase in turbidity.[9]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compound (e.g., a thiazole-containing phenylacetamide) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

  • Negative control (solvent vehicle)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Tubulin Solution: On ice, resuspend purified tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the following to each well:

    • 50 µL of the tubulin solution.

    • 5 µL of the test compound, control, or vehicle.

  • Initiation of Polymerization: To initiate the reaction, add 5 µL of GTP solution to each well.

  • Data Acquisition: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time. Analyze the polymerization curves to determine key parameters such as the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.

Tubulin_Assay cluster_prep Preparation (on ice) cluster_reaction Reaction Setup (96-well plate) cluster_analysis Data Acquisition & Analysis Tubulin_Sol Prepare Tubulin Solution (3mg/mL) Add_Tubulin Add 50µL Tubulin Solution Tubulin_Sol->Add_Tubulin Compound_Dil Prepare Compound Serial Dilutions Add_Compound Add 5µL Compound/Control Compound_Dil->Add_Compound Add_GTP Add 5µL GTP to Initiate Add_Compound->Add_GTP Spectro Measure Absorbance (340nm) at 37°C Add_GTP->Spectro Plot Plot Absorbance vs. Time Spectro->Plot Analyze Determine Lag Time, Vmax, Final Mass Plot->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, and to halt the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells. Thiazole-containing compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[10][11] For instance, some derivatives have been observed to arrest the cell cycle at the G1 or G2/M phase and increase the population of apoptotic cells.[11]

This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[12][13]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (thiazole-containing phenylacetamide)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This protocol details the analysis of cell cycle distribution by staining the DNA of fixed cells with PI, followed by flow cytometry.[14]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (thiazole-containing phenylacetamide)

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

Data Interpretation:

  • G0/G1 phase: Cells with 2N DNA content.

  • S phase: Cells with DNA content between 2N and 4N.

  • G2/M phase: Cells with 4N DNA content.

II. Antimicrobial Activity: Targeting Bacterial Integrity

Beyond their anticancer potential, thiazole-containing phenylacetamides have demonstrated significant antibacterial activity.[15] A key mechanism of action appears to be the disruption of the bacterial cell membrane.

One study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety revealed potent activity against various plant pathogenic bacteria.[15] Scanning electron microscopy analysis of treated bacteria showed significant damage to the cell membrane, leading to cell lysis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Microbroth Dilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (thiazole-containing phenylacetamide)

  • Positive control antibiotic (e.g., Chloramphenicol)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Create a series of two-fold dilutions in the growth medium in the 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the microplate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

III. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key contributor to the development of various diseases, including cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation. Some thiazole-phenylacetic acid derivatives have been investigated as dual antibacterial and COX inhibitors.[16] These compounds have shown inhibitory activity against both COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents.[16]

IV. Other Potential Kinase Targets

Given the prevalence of the thiazole scaffold in clinically approved kinase inhibitors, it is highly probable that thiazole-containing phenylacetamides interact with a broader range of kinases beyond PI3K. For instance, a series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses.[17] Further screening of this compound class against a comprehensive kinase panel is a logical next step to uncover novel targets and potential therapeutic applications.

Conclusion and Future Directions

The fusion of the thiazole and phenylacetamide scaffolds has yielded a promising class of molecules with diverse biological activities. Their demonstrated ability to target key pathways in cancer, disrupt bacterial integrity, and modulate inflammatory responses underscores their significant therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the mechanism of action of these compounds and to identify and validate new biological targets.

Future research should focus on:

  • Comprehensive Target Deconvolution: Utilizing chemoproteomics and other advanced techniques to identify the full spectrum of protein targets for this compound class.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising lead compounds in relevant animal models of disease to assess their therapeutic efficacy and safety.

By continuing to unravel the complex biology of thiazole-containing phenylacetamides, the scientific community can pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (2020). PubMed. Retrieved from [Link]

  • Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen. (2024). Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. Retrieved from [Link]

  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed. Retrieved from [Link]

  • Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. (2017). DergiPark. Retrieved from [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). ResearchGate. Retrieved from [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2007). PubMed. Retrieved from [Link]

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Foundational

In Silico Prediction of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. In the absence of pre-existing experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of the novel compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. In the absence of pre-existing experimental data, this document serves as a robust methodological framework for researchers and drug development professionals. By leveraging a suite of computational tools and databases, we will construct a multi-faceted bioactivity profile, encompassing target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide emphasizes the rationale behind the selection of each computational approach, provides detailed, step-by-step protocols for their implementation, and offers a framework for interpreting the resulting data to generate a testable biological hypothesis.

Introduction: Deconstructing N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide for Bioactivity Prediction

The chemical structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide presents a compelling case for in silico investigation. Its constituent moieties—a thiazole ring, a chloroacetamide group, and an N-phenylacetamide scaffold—are all well-recognized pharmacophores present in a variety of biologically active molecules.

  • Thiazole Derivatives: The thiazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Notably, the thiazole scaffold is a prominent feature in many protein kinase inhibitors.[1][4][5]

  • Chloroacetamide Moiety: Chloroacetamide-containing compounds are known for their reactivity as alkylating agents, a mechanism that can be harnessed for therapeutic intervention, particularly in the context of antimicrobial and anticancer applications.[6]

  • N-phenylacetamide Scaffold: The N-phenylacetamide core is also a common feature in pharmacologically active compounds, contributing to a diverse range of biological effects including analgesic, anti-inflammatory, and anticancer activities.[7][8][9]

Given the established bioactivities of these individual components, a systematic in silico approach is warranted to predict the most probable biological targets and therapeutic applications of the integrated molecule. This guide will detail a workflow designed to generate a robust, data-driven hypothesis regarding the bioactivity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

A Multi-Pronged In Silico Workflow for Bioactivity Prediction

Our predictive workflow is designed to be a self-validating system, where insights from one computational method inform and are corroborated by others. This integrated approach enhances the confidence in the final bioactivity hypothesis.

A Compound Structure N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide G ADMET Prediction (SwissADME, pkCSM) A->G BA BA A->BA B Ligand-Based Target Prediction (SwissTargetPrediction, PharmMapper) D Identification of Potential Biological Targets B->D C Prediction of Activity Spectra (PASS Online) C->D E Structure-Based Verification (Molecular Docking with AutoDock Vina) D->E F QSAR Modeling (Kinase Inhibitor Dataset) D->F H Integrated Bioactivity Hypothesis (e.g., Potential Kinase Inhibitor with Antimicrobial Properties) E->H F->H G->H I Recommendations for Experimental Validation H->I BA->C

Caption: A comprehensive in silico workflow for bioactivity prediction.

Ligand-Based Target Prediction: Unveiling Potential Protein Interactions

The initial step in our workflow is to identify potential protein targets based on the principle of chemical similarity. We will utilize publicly available web servers that compare the structure of our query compound to a vast database of known bioactive ligands.

Rationale

The underlying assumption of ligand-based target prediction is that structurally similar molecules are likely to bind to similar protein targets. By leveraging the accumulated knowledge in chemical biology databases, we can rapidly generate a list of putative targets for our novel compound.

Recommended Tools
  • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.[10][11][12]

  • PharmMapper: This tool identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from protein-ligand complexes.[2][3][4][6][13]

Experimental Protocol: Target Prediction with SwissTargetPrediction
  • Input Compound Structure:

    • Navigate to the SwissTargetPrediction web server.

    • Input the SMILES string for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl

    • Alternatively, use the provided molecular editor to draw the structure.

  • Select Organism:

    • Choose "Homo sapiens" from the dropdown menu to focus on human protein targets.

  • Initiate Prediction:

    • Click the "Predict targets" button to start the analysis.

  • Interpret Results:

    • The output will be a list of predicted targets, ranked by a probability score.

    • Examine the top-ranking targets and their associated classes (e.g., kinases, proteases, etc.).

    • Pay close attention to targets that appear consistently across different prediction tools.

Prediction of Activity Spectra (PASS): A Broad View of Biological Effects

To complement the target-specific predictions, we will use the PASS (Prediction of Activity Spectra for Substances) online service. PASS predicts a wide range of biological activities based on the structural formula of a compound.

Rationale

PASS analysis provides a broader perspective on the potential biological effects of a compound, including pharmacological actions, mechanisms of action, and even potential toxicity.[14][15][16][17][18] This can help to prioritize the most promising activities for further investigation.

Recommended Tool
  • PASS Online: A web-based tool for predicting the biological activity spectra of compounds.

Experimental Protocol: Bioactivity Spectra Prediction with PASS Online
  • Access the Server:

    • Navigate to the PASS Online web server. Registration may be required for access.

  • Input Structure:

    • Submit the structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, typically as a MOL file.

  • Analyze the Predicted Spectrum:

    • The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi).

    • Focus on activities with a high Pa value and a low Pi value.

    • Cross-reference these predicted activities with the targets identified in the previous step. For instance, a prediction for "kinase inhibitor" would corroborate findings from SwissTargetPrediction.

Structure-Based Verification: Molecular Docking Simulations

Once a prioritized list of potential targets is established, molecular docking can be employed to predict the binding mode and estimate the binding affinity of our compound to these proteins.

Rationale

Molecular docking simulates the interaction between a ligand and a protein at the atomic level, providing insights into the feasibility and nature of the binding.[19][20][21][22][23] A favorable docking score and a plausible binding mode provide strong evidence to support a predicted ligand-target interaction.

Recommended Tool
  • AutoDock Vina: A widely used and validated open-source program for molecular docking.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Prepare the Receptor:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using a tool like AutoDock Tools.

  • Prepare the Ligand:

    • Generate a 3D structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and optimize its geometry using a molecular modeling program.

    • Save the ligand in a format compatible with AutoDock Vina (e.g., PDBQT).

  • Define the Binding Site:

    • Identify the binding pocket of the receptor, either from the co-crystallized ligand in the PDB file or using a binding site prediction tool.

    • Define a grid box that encompasses the binding site to guide the docking simulation.

  • Run the Docking Simulation:

    • Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input.

  • Analyze the Results:

    • Examine the predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.

    • Visualize the predicted binding poses in a molecular viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While a specific dataset for our exact query molecule is unavailable, we can construct a representative model using a dataset of known kinase inhibitors containing the thiazole scaffold.

Rationale

By building a QSAR model, we can predict the potency of our novel compound based on its structural features and compare it to known active molecules.[24][25][26][27][28] This provides a quantitative estimate of its potential efficacy.

Experimental Protocol: Building a Representative QSAR Model
  • Data Collection and Curation:

    • Assemble a dataset of thiazole-containing compounds with reported inhibitory activity (e.g., IC50 values) against a specific kinase from a database like ChEMBL.[19][26]

    • Ensure data consistency and curate the dataset to remove any erroneous entries.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, including our query molecule, calculate a set of molecular descriptors (e.g., topological, electronic, and physicochemical properties) using software like RDKit.[9]

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., multiple linear regression, random forest) to build a QSAR model that correlates the descriptors with the biological activity.

    • Validate the model's predictive power using the test set and statistical metrics such as the coefficient of determination (R²) and root mean square error (RMSE).

  • Prediction for the Query Compound:

    • Use the validated QSAR model to predict the kinase inhibitory activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's ADMET properties is crucial in drug discovery. We will use computational models to predict the pharmacokinetic and toxicity profile of our query molecule.

Rationale

A compound with excellent potency but poor ADMET properties is unlikely to become a successful drug. In silico ADMET prediction helps to identify potential liabilities early in the discovery process.[7]

Recommended Tools
  • SwissADME: A web server for predicting a wide range of physicochemical properties, pharmacokinetics, and drug-likeness.

  • pkCSM: A tool for predicting various ADMET properties using graph-based signatures.

Experimental Protocol: ADMET Prediction with SwissADME
  • Input the Molecule:

    • Navigate to the SwissADME web server.

    • Enter the SMILES string of the compound.

  • Run the Prediction:

    • Initiate the calculation.

  • Analyze the ADMET Profile:

    • Review the predicted properties, including:

      • Physicochemical Properties: Molecular weight, logP, solubility.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability.

      • Drug-Likeness: Compliance with rules such as Lipinski's rule of five.

      • Medicinal Chemistry: Alerts for potentially problematic fragments.

Data Presentation and Interpretation

To facilitate a clear understanding of the predictive data, all quantitative results should be summarized in tables.

Table 1: Predicted Physicochemical and ADMET Properties

Property Predicted Value Acceptable Range
Molecular Weight 266.75 g/mol < 500
LogP 2.60 < 5
Hydrogen Bond Donors 0 < 5
Hydrogen Bond Acceptors 3 < 10
GI Absorption High High

| BBB Permeant | Yes | - |

Table 2: Summary of Predicted Bioactivities and Targets

Prediction Method Top Predicted Targets/Activities Confidence/Score
SwissTargetPrediction Protein Kinases, Proteases High Probability
PASS Online Kinase Inhibitor, Antineoplastic Pa > 0.7
Molecular Docking (Example: CDK2) -8.5 kcal/mol -

| QSAR (Representative Model) | Predicted pIC50: 7.2 | - |

Integrated Bioactivity Hypothesis and Future Directions

Based on the convergence of our in silico analyses, we can formulate a primary hypothesis:

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a potential inhibitor of protein kinases with likely anticancer and/or antimicrobial activity. Its predicted ADMET profile suggests good drug-like properties.

This computational prediction provides a strong rationale for the synthesis and experimental validation of this compound. The next steps should involve:

  • In vitro assays: Testing the compound's inhibitory activity against a panel of kinases and its cytotoxic effects on cancer cell lines.

  • Antimicrobial testing: Evaluating its efficacy against a range of bacterial and fungal strains.

  • Experimental ADMET studies: Verifying the computationally predicted pharmacokinetic properties.

The in silico workflow detailed in this guide provides a cost-effective and efficient strategy for prioritizing novel compounds and guiding experimental research in the early stages of drug discovery.

References

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Exploratory

theoretical studies on the N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide structure

An In-depth Technical Guide to the Theoretical Investigation of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Abstract This technical guide provides a comprehensive theoretical framework for the characterizatio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Abstract

This technical guide provides a comprehensive theoretical framework for the characterization of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, a molecule incorporating both the biologically significant thiazole ring and an N-phenylacetamide scaffold. Given the prevalence of these moieties in pharmacologically active agents, this compound represents a molecule of interest for drug discovery.[1][2] This document outlines a systematic, multi-faceted computational workflow designed to elucidate its structural, electronic, and pharmacokinetic properties, and to predict its potential as a therapeutic agent. We detail protocols for quantum mechanical analysis using Density Functional Theory (DFT), in silico ADMET profiling, and target interaction analysis via molecular docking. The causality behind methodological choices is explained to provide researchers, scientists, and drug development professionals with a robust and scientifically validated roadmap for the theoretical exploration of this and similar novel chemical entities.

Introduction: The Rationale for a Theoretical Deep Dive

The convergence of a thiazole nucleus and an N-phenylacetamide side chain in the structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide presents a compelling case for detailed investigation. The thiazole ring is a cornerstone of medicinal chemistry, found in a plethora of compounds exhibiting antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4] Similarly, N-phenylacetamide derivatives have been explored for a wide range of biological functions.[5][6][7] The chloromethyl group at position 4 of the thiazole ring adds a reactive electrophilic site, potentially enabling covalent interactions with biological targets or serving as a handle for further synthetic modification.

Despite this promising structural pedigree, dedicated theoretical and experimental studies on N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide are not extensively reported in the current literature. This guide, therefore, serves as a proactive blueprint for its computational characterization. By leveraging theoretical studies, we can predict molecular behavior, identify potential biological targets, and assess drug-likeness before committing significant resources to synthesis and experimental testing, thereby streamlining the drug discovery pipeline.[6]

Molecular Properties and Computational Readiness

The first step in any theoretical study is to consolidate the known physicochemical properties and prepare a high-fidelity digital model of the molecule for simulation.

Physicochemical Data

A summary of the basic properties of the target molecule is essential for initial assessment and as input for various computational models.

PropertyValueReference
CAS Number 58905-44-5[8]
Molecular Formula C₁₂H₁₁ClN₂OS[8][9][10]
Molecular Weight 266.75 g/mol [8][9]
Melting Point 113 °C[9]
Boiling Point 403.5 °C at 760 mmHg[9]
Canonical SMILES CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl[9][10]
Molecular Structure Visualization

A 2D representation clarifies the atomic connectivity and functional groups within the molecule.

Caption: 2D structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Quantum Mechanical Analysis: Elucidating Electronic Structure and Reactivity

To understand the intrinsic properties of the molecule, we turn to quantum mechanics. Density Functional Theory (DFT) offers a superb balance of computational efficiency and accuracy for molecules of this size, making it the method of choice.

Rationale for DFT

DFT calculations allow us to determine the molecule's most stable three-dimensional conformation (geometry optimization) and to probe its electronic landscape. This is critical for understanding its reactivity, stability, and intermolecular interaction potential. We select the B3LYP functional, a widely-used hybrid functional known for its reliability in organic molecule calculations, paired with the 6-31G(d) basis set, which provides a good description of electron distribution by including polarization functions.[6]

Protocol for DFT Calculations
  • Structure Input: Generate a 3D structure from the SMILES string using software like Avogadro or ChemDraw.

  • Geometry Optimization: Perform a full geometry optimization using a computational chemistry package (e.g., Gaussian, ORCA). This step finds the lowest energy conformation of the molecule.

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Electronic Property Calculation: Using the optimized geometry, calculate key electronic descriptors.

Key Theoretical Descriptors and Their Significance
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. This is invaluable for predicting how the molecule will interact with biological receptors.

dft_workflow start Initial 3D Structure opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies?) freq->verify verify->opt No eprop Calculate Electronic Properties verify->eprop Yes homo_lumo HOMO-LUMO Analysis (Reactivity) eprop->homo_lumo mep MEP Surface (Interaction Sites) eprop->mep end Structural & Reactivity Profile homo_lumo->end mep->end

Caption: Workflow for DFT-based characterization of the target molecule.

Pharmacokinetic and Toxicity (ADMET) Profiling

A promising biological activity is futile if the compound cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical, cost-saving step to flag potential liabilities early.

Protocol for In Silico ADMET Prediction

Numerous validated web servers and software (e.g., SwissADME, pkCSM, QikProp) can be used for this purpose. The protocol is straightforward:

  • Input: Submit the SMILES string or a 3D structure file of the molecule.

  • Execution: The platform calculates a range of descriptors based on its internal models.

  • Analysis: Evaluate the output against established thresholds for drug-likeness.

Key ADMET Parameters

The following table shows representative parameters that would be evaluated.

ParameterPredicted Value (Hypothetical)Significance
Lipinski's Rule of Five 0 ViolationsIndicates good potential for oral bioavailability.
Gastrointestinal (GI) Absorption HighSuggests the compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant NoMay indicate the compound is less likely to cause central nervous system side effects.
CYP450 Inhibition Inhibitor of CYP2C9Potential for drug-drug interactions; requires experimental validation.
AMES Toxicity Non-mutagenicPredicts a low likelihood of being a carcinogen.
hERG Inhibition Low riskSuggests a reduced risk of cardiotoxicity.

Target Identification and Interaction Analysis via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Based on the known activities of thiazole derivatives, we can form hypotheses about potential protein targets.[11] For example, given the antimicrobial potential, a bacterial enzyme like dihydrofolate reductase (DHFR) could be a target.

Molecular Docking Protocol
  • Target Selection & Preparation:

    • Select a protein target based on a therapeutic hypothesis (e.g., DHFR from Staphylococcus aureus).

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein: remove water molecules and co-ligands, add hydrogen atoms, and assign charges using tools like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • Use the DFT-optimized, low-energy 3D structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

    • Assign appropriate atom types and charges.

  • Grid Box Generation: Define the search space for docking, typically centered on the known active site of the protein.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses and score them based on binding affinity.

  • Results Analysis:

    • Analyze the predicted binding affinity (in kcal/mol). More negative values suggest stronger binding.

    • Visualize the top-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_start DFT-Optimized 3D Structure ligand_prep Assign Charges & Atom Types ligand_start->ligand_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_start Select Target (e.g., PDB ID) protein_prep Clean Structure (Remove Water, Add H) protein_start->protein_prep protein_prep->docking analysis Analyze Results docking->analysis affinity Binding Affinity (kcal/mol) analysis->affinity interactions Visualize Interactions (H-bonds, etc.) analysis->interactions

Caption: A generalized workflow for molecular docking studies.

Conclusion

The theoretical framework presented in this guide provides a comprehensive, multi-scale approach to characterizing N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. By systematically applying DFT, ADMET profiling, and molecular docking, researchers can generate a robust data package on its electronic properties, drug-likeness, and potential biological targets. This in silico-first approach enables a more rational, hypothesis-driven progression towards synthesis and experimental validation, ultimately accelerating the discovery of novel therapeutic agents. The insights gained from these theoretical studies are fundamental to unlocking the full potential of this promising chemical scaffold.

References

  • Benchchem. (n.d.). Theoretical Exploration of N-(2-Aminophenyl)-2-phenylacetamide: A Computational and Experimental Overview.
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  • Singh, A., Malhotra, D., Singh, K., Chadha, R., & Bedi, P. M. S. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 133479. [Link]

  • Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • ChemicalBook. (2023, May 4). N-[4-(CHLOROMETHYL)-1,3-THIAZOL-2-YL]-N-PHENYLACETAMIDE.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]

  • Galabov, B., et al. (2013). Computational Study of the Reactivity of N-Phenylacetamides in the Alkaline Hydrolysis Reaction. The Journal of Physical Chemistry A, 117(45), 11528-11539. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1097. [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Guidechem. (n.d.). n- [4- (clorometil) -1,3-tiazol-2-yl] -n-fenilacetamida.
  • Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(23), 4247. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, November 3). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • World Journal of Pharmaceutical Research. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities.
  • PubChemLite. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide.
  • ResearchGate. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Topic: A Strategic Guide to High-Throughput Screening of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Potential of a Reactive Thiazole Scaffold in Drug Discovery The thiazole ring is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Potential of a Reactive Thiazole Scaffold in Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1] When coupled with a reactive moiety, this scaffold can be transformed into a powerful tool for targeted covalent inhibition, a strategy of increasing importance for tackling challenging drug targets like kinases and proteases.[2] N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (CAS: 58905-44-5) is a compound of significant interest in this context. Its structure features a reactive chloromethyl group, an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine) within a protein's binding site.

This unique mechanism offers the potential for enhanced potency, prolonged pharmacodynamic effects, and improved selectivity compared to non-covalent inhibitors.[3] However, the inherent reactivity also presents distinct challenges for high-throughput screening (HTS), including the risk of non-specific activity and assay interference.[4]

This application note provides a comprehensive, field-proven guide for researchers utilizing N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in HTS campaigns. We move beyond generic protocols to explain the causality behind experimental design, emphasizing a self-validating workflow to ensure the identification of true, target-specific covalent inhibitors.

Compound Profile: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Understanding the physicochemical properties of the screening compound is the first step in robust assay design.

PropertyValueSource
CAS Number 58905-44-5[5]
Molecular Formula C₁₂H₁₁ClN₂OS[6]
Molecular Weight 266.75 g/mol [5]
Key Feature Electrophilic chloromethyl groupCovalent binding potential
Predicted XlogP 2.6[6]

The chloromethyl group is a moderately reactive electrophile. This necessitates careful consideration during assay development to distinguish between specific, target-driven covalent modification and non-specific reactivity with assay components or off-target biological nucleophiles.

Diagram: Conceptual Mechanism of Covalent Inhibition

The following diagram illustrates the two-step mechanism characteristic of targeted covalent inhibitors.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E_S Target Protein (E) + Inhibitor (I) EI_complex Reversible E-I Complex E_S->EI_complex K_i EI_covalent Covalent E-I Adduct (Irreversible) EI_complex->EI_covalent k_inact

Caption: Two-step covalent inhibition mechanism.

Pre-Screening & Assay Development Strategy

A successful HTS campaign for a reactive compound is built on a foundation of meticulous assay development. The goal is not merely to find "hits," but to design a screen that inherently filters out artifacts.

Expertise Insight: Why Time is a Critical Variable For covalent inhibitors, potency is a function of both binding affinity (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ). Unlike reversible inhibitors, where equilibrium is reached quickly, covalent inhibitors display time-dependent inhibition. Therefore, pre-incubation of the compound with the target protein before initiating the enzymatic reaction is a critical step to allow for the covalent bond to form.[7] Varying this pre-incubation time can be a powerful tool to distinguish true covalent modifiers from reversible inhibitors or assay artifacts.

Key Considerations:
  • Target Selection: This compound is ideally suited for targets with a known or suspected nucleophilic residue in or near the active site. Kinases, cysteine proteases, and phosphatases are excellent candidate classes.[8]

  • Buffer Composition: Avoid buffers containing nucleophilic components (e.g., Tris, glycine) that could react with the compound. HEPES and phosphate buffers are generally preferred.

  • Inclusion of Reducing Agents: The presence of dithiothreitol (DTT) or other reducing agents can be a double-edged sword.

    • Benefit: A significant loss of potency in the presence of DTT can indicate non-specific thiol reactivity, helping to flag promiscuous compounds.[9]

    • Caution: DTT can also reduce essential disulfide bonds in the target protein, affecting its activity. The effect of DTT on the assay system must be characterized independently.[9]

  • Compound Handling: Prepare stock solutions in anhydrous DMSO. Due to its reactive nature, minimize freeze-thaw cycles and protect from moisture to prevent hydrolysis of the chloromethyl group.

Protocol 1: Biochemical HTS for Target Enzyme Inhibition

This protocol describes a generalized, fluorescence-based biochemical assay designed to identify time-dependent, covalent inhibitors. It is adaptable for various enzyme classes (e.g., kinases, proteases) by substituting the appropriate substrate and detection reagents.

Materials & Reagents:
  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.01% (v/v) Tween-20.

  • Control Buffer: Assay Buffer supplemented with 1 mM DTT.

  • Target Enzyme: Purified, active enzyme of interest.

  • Substrate: Specific substrate for the target enzyme (e.g., fluorescently labeled peptide).

  • Cofactor: As required by the enzyme (e.g., ATP for kinases).

  • Test Compound: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, serially diluted in DMSO.

  • Positive Control: Known inhibitor for the target enzyme.

  • Negative Control: DMSO.

  • Stop Solution: To terminate the enzymatic reaction (e.g., EDTA for kinases).

  • Detection Reagent: To quantify reaction progress.

  • Assay Plates: Low-volume, 384-well black plates.

Step-by-Step Methodology:
  • Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of serially diluted test compound, positive control, or negative control (DMSO) to the wells of a 384-well assay plate.

  • Enzyme Pre-incubation (The Covalent Step):

    • Prepare a 2X enzyme solution in both Assay Buffer and Control Buffer (with DTT).

    • Add 5 µL of the 2X enzyme solution to the appropriate wells. This initiates the pre-incubation.

    • Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Rationale: This step is crucial to allow the covalent reaction between the inhibitor and the enzyme to proceed.[7]

  • Reaction Initiation:

    • Prepare a 2X substrate/cofactor solution in Assay Buffer.

    • Add 5 µL of this solution to all wells to start the enzymatic reaction. The total volume is now 10 µL.

  • Enzymatic Reaction: Incubate the plate at room temperature for a period determined during assay optimization (e.g., 30-90 minutes), ensuring the reaction is in the linear range for the uninhibited (DMSO) controls.

  • Reaction Termination: Add 5 µL of Stop Solution to all wells.

  • Signal Detection:

    • Add 5 µL of the appropriate detection reagent.

    • Incubate as required by the manufacturer.

    • Read the plate on a compatible plate reader (e.g., fluorescence intensity, fluorescence polarization, or TR-FRET).[10]

Protocol 2: Cell-Based Assay for Target Engagement

Cell-based assays provide a more biologically relevant context, assessing the compound's activity within a living system, which accounts for cell permeability and stability.[11][12] This protocol describes a generic reporter gene assay to measure the modulation of a signaling pathway downstream of the intended target.

Materials & Reagents:
  • Cell Line: A stable cell line expressing the target of interest and a reporter gene (e.g., Luciferase or GFP) under the control of a response element sensitive to the target's signaling pathway.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI) supplemented with FBS and antibiotics.

  • Test Compound, Positive/Negative Controls: As described in Protocol 1.

  • Stimulant: A ligand or agent used to activate the signaling pathway (if necessary).

  • Luciferase Assay Reagent: (e.g., Promega ONE-Glo™).

  • Assay Plates: 384-well, white, clear-bottom tissue culture plates.

Step-by-Step Methodology:
  • Cell Seeding: Seed the reporter cell line into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[11]

  • Compound Treatment:

    • Add 50 nL of serially diluted test compound or controls to the wells.

    • Incubate for a desired time (e.g., 6-24 hours) at 37°C, 5% CO₂.

    • Rationale: The incubation time should be sufficient to allow for cell penetration, target engagement, and the subsequent transcriptional response leading to reporter protein expression.

  • Pathway Stimulation (if applicable): If the pathway is not constitutively active, add the stimulant at a pre-determined EC₈₀ concentration and incubate for the optimal duration.

  • Lysis and Signal Detection:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well. This reagent typically combines cell lysis and substrate functions.

    • Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.

    • Read luminescence on a plate reader.

Hit Validation and Triage: A Self-Validating Workflow

Identifying primary "hits" is only the beginning. For covalent inhibitors, a rigorous, multi-step validation cascade is non-negotiable to eliminate false positives and confirm the desired mechanism of action.[7][13]

Diagram: Hit Validation Workflow

G HTS Primary HTS Screen (Biochemical or Cell-Based) Confirm 1. Hit Confirmation (Dose-Response Curve) HTS->Confirm Ortho 2. Orthogonal Assay (Different Detection Method) Confirm->Ortho Confirmed? Triage Triage / False Positive Confirm->Triage No Shift 3. IC50 Shift Assay (Vary Pre-incubation Time) Ortho->Shift Confirmed? Ortho->Triage No Jump 4. Jump Dilution Assay (Test for Irreversibility) Shift->Jump Time-dependent? Shift->Triage No MassSpec 5. Intact Protein MS (Confirm Covalent Adduct) Jump->MassSpec Irreversible? Jump->Triage No Validated Validated Covalent Hit MassSpec->Validated Adduct Observed? MassSpec->Triage No

Caption: A robust workflow for validating covalent inhibitor hits.

Validation Experiment Summaries:
StepExperimentPurpose & Expected Outcome
1 Hit Confirmation Re-test primary hits in full dose-response format to confirm activity and potency (IC₅₀).
2 Orthogonal Assay Run a dose-response assay using a different technology (e.g., mobility shift if primary was FP) to rule out technology-specific artifacts.[7]
3 IC₅₀ Shift Assay Measure IC₅₀ values after different pre-incubation times (e.g., 15 min, 60 min, 120 min). A true covalent inhibitor will show a leftward shift (increased potency) with longer pre-incubation.[7]
4 Jump Dilution Incubate the enzyme with a high concentration of the inhibitor (10x IC₅₀), then dilute the complex >100-fold. A covalent inhibitor will show no recovery of enzyme activity, while a reversible one will.[7]
5 Mass Spectrometry Incubate the inhibitor with the target protein and analyze via LC-MS to directly observe the mass increase corresponding to the covalent addition of the compound.[14]

Conclusion

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide represents a promising scaffold for the development of targeted covalent inhibitors. Its successful application in high-throughput screening, however, is contingent on a strategic approach that anticipates and addresses the challenges posed by its reactive nature. By implementing time-dependent assay protocols, incorporating appropriate controls, and adhering to a rigorous hit validation workflow, researchers can confidently identify and advance true covalent modifiers. The methodologies outlined in this guide provide a robust framework to unlock the therapeutic potential of this and similar reactive compounds, minimizing wasted resources and accelerating the path to lead optimization.

References

  • High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosph
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
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  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.BioAscent.
  • High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
  • A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols.NHBS Academic & Professional Books.
  • Application Notes and Protocols for High-Throughput Screening of 3-(Methoxymethoxy)-1,2-thiazole Analogs.BenchChem.
  • Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine.BenchChem.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identific
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates.
  • Cell-based Assays for High-Throughput Screening.
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors.YouTube.
  • N-[4-(CHLOROMETHYL)-1,3-THIAZOL-2-YL]-N-PHENYLACETAMIDE.ChemicalBook.
  • Assay Interference by Chemical Reactivity.NCBI Bookshelf.
  • Rules for Identifying Potentially Reactive or Promiscuous Compounds.
  • Biochemical Assay Development: Strategies to Speed Up Research.BellBrook Labs.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide.PubChemLite.

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Application

Application Notes and Protocols: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide as a Potential Enzyme Inhibitor

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Thiazole Derivative The confluence of a thiazole nucleus and an N-phenylacetamide moiety in the chemical...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The confluence of a thiazole nucleus and an N-phenylacetamide moiety in the chemical architecture of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide presents a compelling case for its investigation as a potential enzyme inhibitor. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including the inhibition of enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases.[1][2] Similarly, N-phenylacetamide derivatives have been explored for a range of pharmacological applications, from anticancer to anti-inflammatory effects.[3][4][5]

A particularly noteworthy feature of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is the presence of a reactive chloromethyl group. This electrophilic center suggests the potential for covalent inhibition of target enzymes through the formation of a stable bond with nucleophilic residues (e.g., cysteine, histidine, or lysine) in the enzyme's active site. This mode of action can lead to irreversible inhibition, a characteristic that can be highly desirable for therapeutic applications, offering prolonged duration of action.

These application notes provide a comprehensive guide for the initial characterization and validation of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide as an enzyme inhibitor. We will outline protocols for preliminary screening against relevant enzyme classes and for detailed mechanistic studies to elucidate its mode of inhibition.

Potential Enzyme Targets and Rationale

Based on the structural motifs present in N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, several classes of enzymes are proposed as high-priority targets for initial screening:

  • Cyclooxygenases (COX-1 and COX-2): Thiazole derivatives have demonstrated potent inhibitory activity against COX enzymes, which are key mediators of inflammation.[2] The anti-inflammatory potential of phenylacetamide scaffolds further supports the investigation of this compound as a COX inhibitor.

  • Lipoxygenases (e.g., 5-LOX): Certain thiazole-containing compounds have been identified as inhibitors of 5-lipoxygenase, another crucial enzyme in the inflammatory cascade.[1]

  • Protein Kinases: The thiazole ring is a common feature in many kinase inhibitors. The potential for covalent interaction via the chloromethyl group makes kinases with a cysteine residue in or near the active site particularly attractive targets.

  • Cysteine Proteases (e.g., Caspases, Cathepsins): The electrophilic chloromethyl group is a classic warhead for the irreversible inhibition of cysteine proteases.

Experimental Workflows and Protocols

A systematic approach is recommended to evaluate the enzyme inhibitory potential of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. The following workflow provides a roadmap from initial screening to detailed mechanistic characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Potency cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation and QC B Primary Enzyme Panel Screen (e.g., COX-1/2, 5-LOX, Kinase Panel) A->B C Hit Identification (>50% inhibition at a single concentration) B->C D IC50 Determination for Active Hits C->D E Data Analysis and Curve Fitting D->E F Time-Dependent Inhibition Assays E->F G Dialysis or Gel Filtration Experiments (to assess reversibility) F->G H Substrate Competition Assays G->H I Mass Spectrometry Analysis (to confirm covalent modification) H->I

Figure 2. A simplified model for irreversible enzyme inhibition, where the inhibitor forms a reversible complex with the enzyme before a covalent bond is formed.

Interpreting the Results and Further Steps

A significant inhibition in the primary screen (>50%) warrants progression to IC50 determination. A low micromolar or nanomolar IC50 value indicates a potent inhibitor. If time-dependent inhibition is observed, this strongly suggests an irreversible or slow, tight-binding mechanism, likely involving the chloromethyl group.

To confirm covalent modification, mass spectrometry analysis of the enzyme incubated with the inhibitor can be performed. An increase in the molecular weight of the enzyme corresponding to the molecular weight of the inhibitor would provide definitive evidence of a covalent bond.

Conclusion

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a promising candidate for investigation as an enzyme inhibitor, particularly for enzymes susceptible to covalent modification. Its structural features, which are present in other known bioactive compounds, provide a strong rationale for its evaluation against therapeutically relevant enzyme targets. The protocols outlined in these application notes offer a robust framework for the initial characterization and mechanistic elucidation of this novel compound, paving the way for its potential development in drug discovery programs.

References

  • Baviskar, A. T., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions, 381, 110542. [Link]

  • Çalışkan, B., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Journal of Biochemical and Molecular Toxicology, 36(11), e23192. [Link]

  • Chen, X., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5871-5879. [Link]

  • El-Sayed, M. A. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29599–29613. [Link]

  • Gouda, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33261–33275. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(5), 816–831. [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(15), 3456. [Link]

  • PubChem. N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. [Link]

  • PubChemLite. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide. [Link]

  • Dana Bioscience. N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide 250mg. [Link]

  • MDPI. (2022). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 27(19), 6543. [Link]

  • Xu, P., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 138, 927-939. [Link]

Sources

Method

Application Notes &amp; Protocols for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: A Guide to Cell-Based Assay Development

Introduction: Unveiling the Bioactive Potential of a Novel Thiazole Derivative The compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide belongs to the thiazole and acetamide class of heterocyclic compounds, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Thiazole Derivative

The compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide belongs to the thiazole and acetamide class of heterocyclic compounds, a scaffold frequently associated with a wide spectrum of biological activities. Derivatives of this nature have shown promise in diverse therapeutic areas, including oncology and infectious diseases, often by modulating fundamental cellular processes. For instance, various thiazole-based compounds have been identified as inhibitors of tubulin polymerization, inducers of apoptosis, and modulators of critical signaling pathways.[1][2] The presence of a reactive chloromethyl group suggests a potential for covalent interaction with biological nucleophiles, a mechanism that can lead to potent and specific modulation of protein function.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. We will proceed from foundational cytotoxicity screening to more nuanced mechanistic studies, providing both the "how" and the "why" behind each protocol. Our approach is grounded in creating a self-validating experimental framework to ensure the generation of robust and reproducible data.[3]

Part 1: Foundational Analysis - Assessing Cytotoxicity and Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This establishes the working concentration range for subsequent, more detailed mechanistic assays. A compound that is highly cytotoxic at low concentrations will be studied differently from one that modulates cell function without immediately causing cell death. We recommend employing colorimetric assays that measure metabolic activity as a surrogate for viability.[4][5]

Key Experimental Objective: Determine the IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical parameter, representing the concentration of the compound required to inhibit a biological process (in this case, cell proliferation or viability) by 50%. This value is essential for designing future experiments.[6]

Recommended Assay: MTT/MTS Tetrazolium Reduction Assays

Principle: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (like MTT or MTS) to a colored formazan product.[4] The intensity of the color is directly proportional to the number of viable cells. The choice between MTT and MTS depends on workflow preferences; MTT produces an insoluble formazan requiring a solubilization step, while MTS yields a soluble product, simplifying the protocol.[4][5]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis p1 Seed cells in 96-well plates p2 Allow cells to adhere (24h) p1->p2 p3 Prepare serial dilutions of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide p2->p3 t1 Treat cells with compound dilutions p3->t1 t2 Include Vehicle (DMSO) and Untreated Controls t3 Incubate for 24h, 48h, 72h t1->t3 a1 Add MTT/MTS reagent t3->a1 a2 Incubate (1-4 hours) a1->a2 a3 (If MTT) Add Solubilization Solution a2->a3 a4 Read absorbance on a plate reader a3->a4 d1 Normalize data to vehicle control a4->d1 d2 Plot dose-response curve d1->d2 d3 Calculate IC50 value d2->d3 G cluster_prep Cell Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Flow Cytometry Analysis p1 Seed cells in 6-well plates p2 Treat with compound at IC50 and 2x IC50 concentrations p1->p2 p3 Incubate for a relevant time period (e.g., 24h) p2->p3 h1 Collect both floating and adherent cells p3->h1 h2 Wash cells with PBS h1->h2 h3 Resuspend in Annexin V Binding Buffer h2->h3 h4 Add Annexin V-FITC and Propidium Iodide (PI) h3->h4 h5 Incubate in the dark h4->h5 a1 Acquire data on a flow cytometer h5->a1 a2 Gate cell populations a1->a2 a3 Quantify cell populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) a2->a3

Sources

Application

Application Notes and Protocols for Determining the Antibacterial Activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Introduction: The Scientific Rationale for Investigating a Novel Thiazole Derivative The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and developme...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating a Novel Thiazole Derivative

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial properties.[1][2][3][4] Thiazole derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of essential bacterial enzymes like DNA gyrase and FtsZ, a key protein in bacterial cell division.[1][2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for testing the antibacterial activity of a specific novel compound, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide . While research exists on N-phenylacetamide derivatives with 4-arylthiazole moieties showing promising antibacterial effects, this guide focuses on establishing a robust, validated protocol for this specific chloromethyl-substituted analogue.[6][7][8][9] The protocols outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[10][11][12][13][14][15]

Our approach is multi-tiered, beginning with a preliminary screening assay to qualitatively assess antibacterial activity, followed by quantitative methods to determine the precise concentrations at which the compound inhibits and kills bacteria. This systematic evaluation is crucial for understanding the compound's potential as a therapeutic agent.

PART 1: Foundational Preparations

Success in antimicrobial susceptibility testing hinges on meticulous preparation. Contamination, improper concentrations, or unhealthy bacterial cultures can invalidate results. This section details the critical preparatory steps.

Preparation of the Test Compound

The accuracy of susceptibility testing is directly dependent on the precise concentration of the test article.

  • Compound Solubilization:

    • Determine the solubility of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Due to the aromatic and heterocyclic nature of the compound, it is likely to be poorly soluble in water. A suitable organic solvent, such as dimethyl sulfoxide (DMSO), should be used for initial solubilization.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or higher) in 100% DMSO. Ensure the compound is completely dissolved. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Causality Insight: Using a high-concentration stock in an organic solvent like DMSO allows for minimal volumes to be added to the aqueous test medium, thereby preventing solvent toxicity to the bacteria. The final concentration of DMSO in the test wells should not exceed 1%, a level generally considered non-inhibitory for most bacteria.

Selection and Maintenance of Bacterial Strains

The choice of bacterial strains is fundamental to understanding the spectrum of activity of the test compound. It is recommended to use a panel of bacteria representing both Gram-positive and Gram-negative species, as well as clinically relevant and quality control (QC) strains.[16][17]

Recommended Bacterial Strains:

CategorySpeciesStrain (Example)Rationale
Gram-Positive Staphylococcus aureusATCC 29213A common human pathogen and a CLSI-recommended QC strain for susceptibility testing.[16]
Enterococcus faecalisATCC 29212Represents another clinically important Gram-positive pathogen and is a CLSI QC strain.[16]
Gram-Negative Escherichia coliATCC 25922A widely used model organism for Gram-negative bacteria and a CLSI QC strain.[16]
Pseudomonas aeruginosaATCC 27853Known for its intrinsic and acquired resistance mechanisms, providing a stringent test for new compounds.[16]
  • Culture Maintenance:

    • Obtain strains from a reputable culture collection (e.g., ATCC).

    • Upon receipt, streak the cultures onto an appropriate non-selective agar medium (e.g., Tryptic Soy Agar or Blood Agar) to check for purity.

    • Prepare stock cultures by growing the bacteria in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase, then mixing with a cryoprotectant like glycerol (to a final concentration of 15-20%) and storing at -80°C.

    • Trustworthiness: Working from frozen stocks ensures the genetic stability of the strains and provides a consistent starting point for all experiments. For each experiment, a fresh culture should be established from a frozen stock, not from a previously used plate, to avoid the selection of spontaneous mutants.

PART 2: Qualitative Assessment of Antibacterial Activity

The initial screening is best performed using the agar disk diffusion method, also known as the Kirby-Bauer test.[18][19][20] This method is rapid, cost-effective, and provides a clear visual indication of antibacterial activity.

Agar Disk Diffusion Protocol

This technique relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test bacterium.[21][22] An effective compound will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[18][21]

  • Step-by-Step Methodology:

    • Inoculum Preparation: From a fresh overnight culture plate (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[18] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[18]

    • Disk Application:

      • Prepare sterile paper disks (6 mm diameter).

      • Impregnate the disks with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution). The amount can be varied to assess dose-response.

      • Allow the solvent (DMSO) to evaporate completely in a sterile environment.

      • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.[20] Gently press each disk to ensure complete contact with the agar.

      • Place a positive control disk (e.g., ampicillin) and a negative control disk (impregnated with DMSO only) on the same plate.

    • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[23]

    • Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). The absence of a zone indicates no activity, while a larger zone diameter generally corresponds to higher activity.[19]

G cluster_prep Preparation cluster_test Testing cluster_result Analysis P1 Prepare 0.5 McFarland Inoculum P2 Inoculate MHA Plate P1->P2 Within 15 min T1 Apply Compound-Impregnated Disk to Agar P2->T1 Within 15 min T2 Incubate Plate (16-20h at 35°C) T1->T2 Within 15 min R1 Measure Zone of Inhibition (mm) T2->R1

Caption: Workflow for the Agar Disk Diffusion Assay.

PART 3: Quantitative Assessment of Antibacterial Activity

Following a positive result in the screening assay, quantitative methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24] The broth microdilution method is the gold standard for determining MIC values.[23][24]

  • Step-by-Step Methodology:

    • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

    • Compound Dilution:

      • Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

      • Add 100 µL of this working solution to the wells in column 1.

      • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process across the plate to column 10. Discard the final 50 µL from column 10.

      • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

    • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion test (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.[25] The final volume in each well will be 100 µL.

    • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[23]

    • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[24] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

G cluster_dilution Serial Dilution cluster_inoculation Inoculation & Controls plate 1 2 3 4 5 6 7 8 9 10 11 12 plate:w1->plate:w2 50µL Transfer plate:w2->plate:w3 50µL Transfer plate:w3->plate:w4 ... plate:w9->plate:w10 50µL Transfer 100µL 2x Drug 100µL 2x Drug 100µL 2x Drug->plate:w1 Inoculum 50µL of 1x10^6 CFU/mL Bacterial Suspension Inoculum->plate GC Growth Control (No Drug) GC->plate:w11 SC Sterility Control (No Bacteria) SC->plate:w12

Caption: 96-well plate setup for Broth Microdilution MIC assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[26][27][28] This test is a crucial follow-up to the MIC to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[29]

  • Step-by-Step Methodology:

    • Subculturing from MIC Plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Plating: Spot-plate each aliquot onto a fresh MHA plate that does not contain any test compound.

    • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are visible on a control plate (plated from the pre-incubation inoculum).

    • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[28][30] An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[27][28][29]

Data Presentation Summary:

Compound Concentration (µg/mL)Turbidity in MIC Plate (+/-)Colony Count on MBC Plate (CFU)% Kill
128-0100%
64-0100%
32-4599.9%
16 (MIC)->300<99.9%
8+N/AN/A
Growth Control+N/AN/A

In this example, the MIC is 16 µg/mL and the MBC is 32 µg/mL.

PART 4: Self-Validating Systems and Quality Control

For any protocol to be trustworthy, it must include self-validating systems.

  • Controls: Every assay must include positive, negative, and sterility controls. The positive control (a known antibiotic) ensures the bacteria are susceptible and the assay is working. The negative control (vehicle, e.g., DMSO) ensures the solvent has no antibacterial effect. The sterility control ensures the media and plates are not contaminated.

  • QC Strains: The use of CLSI- and EUCAST-recommended QC strains (e.g., S. aureus ATCC 29213) is mandatory.[16] The results for these strains must fall within the published acceptable ranges for the chosen method and control antibiotics. This validates the entire testing system, from media preparation to incubation conditions.

  • Reproducibility: All experiments should be performed in triplicate on separate occasions to ensure the results are reproducible.

Conclusion and Future Directions

This document provides a detailed, authoritative framework for the initial in vitro evaluation of the antibacterial activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. By adhering to these standardized protocols, researchers can generate reliable and comparable data on the compound's spectrum of activity (disk diffusion), potency (MIC), and bactericidal or bacteriostatic nature (MBC). Positive results from these assays would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and evaluation against a broader panel of clinical isolates and resistant strains.[31]

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

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  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

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  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

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Method

Application Notes and Protocols: Evaluating N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in Cancer Cell Line Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Rationale for Investigating N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in Onco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Investigating N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in Oncology Research

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Thiazole derivatives have been successfully developed into anticancer drugs, such as Dasatinib and Ixazomib, underscoring the potential of this chemical class in oncology.[1][2] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, matrix metalloproteinases, and anti-apoptotic proteins.[3] The nitrogen atom in the thiazole ring is crucial for forming hydrogen bonds with biological targets, contributing to their pharmacological profile.[1][2]

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a synthetic compound featuring this key thiazole core. While specific biological data for this particular molecule is not yet extensively documented in peer-reviewed literature, its structural components suggest a potential for anticancer activity. The chloromethyl group introduces a reactive electrophilic site, which could potentially alkylate nucleophilic residues in target proteins, leading to irreversible inhibition. This application note provides a comprehensive guide for researchers to systematically evaluate the anti-proliferative effects of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide on various cancer cell lines. The protocols detailed herein are established, robust methods for assessing cell viability and proliferation, forming the foundational steps in the preclinical evaluation of a novel anticancer candidate.

Foundational Knowledge: Principles of Cell Proliferation Assays

Before commencing experimental work, it is crucial to understand the principles behind the selected assays. Cell proliferation is a complex process involving cell growth, division, and death (apoptosis or necrosis). Proliferation assays indirectly measure this net outcome by quantifying a parameter that correlates with the number of viable, metabolically active cells.

Metabolic Assays (Tetrazolium Salt Reduction)

Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric methods that measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells.

  • MTT Assay: The resulting formazan is insoluble and requires a solubilization step before absorbance reading.[4]

  • XTT Assay: The formazan product is soluble, simplifying the protocol.

ATP-Based Luminescent Assays

The intracellular concentration of ATP is a reliable indicator of metabolically active, viable cells. Luminescent assays, such as CellTiter-Glo®, utilize a luciferase enzyme that produces light in the presence of ATP. The luminescent signal is proportional to the amount of ATP and, consequently, the number of viable cells. This method is highly sensitive and has a broad linear range.[5]

Colony Formation (Clonogenic) Assay

This long-term assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for determining cytotoxicity as it measures the reproductive viability of cells after treatment.

Experimental Protocols

The following protocols are provided as a comprehensive guide. Researchers should optimize these protocols based on the specific cell lines and laboratory conditions.

Preparation of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Stock Solution

A critical first step is the accurate preparation of the compound stock solution.

Materials:

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (CAS: 58905-44-5)[6][]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

  • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture

The choice of cancer cell lines should be guided by the research question. It is advisable to screen the compound against a panel of cell lines from different tissue origins (e.g., breast, lung, colon, prostate).

Protocol:

  • Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.

MTT Cell Proliferation Assay

This protocol provides a robust method for initial screening of the compound's effect on cell proliferation.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell lines of interest

  • Complete growth medium

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide stock solution

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide from the stock solution in complete growth medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.[4]

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of the solubilization solution to each well.[4]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.[4]

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability, which is then plotted against the compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Calculation: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The IC50 value can be determined by non-linear regression analysis using software such as GraphPad Prism.

Mechanistic Insights and Potential Signaling Pathways

While the precise mechanism of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is yet to be elucidated, the broader class of thiazole derivatives has been shown to modulate several key signaling pathways implicated in cancer cell proliferation.[1][2]

Potential Targets and Pathways:

  • Kinase Inhibition: Many thiazole-containing compounds are potent kinase inhibitors. The compound could potentially target kinases involved in cell cycle progression (e.g., CDKs) or survival signaling (e.g., PI3K/Akt, MAPK/ERK).

  • Induction of Apoptosis: The compound may induce programmed cell death. This can be investigated by assays that measure caspase activation (e.g., caspase-3/7, -8, -9 assays) or changes in mitochondrial membrane potential. Some thiazole derivatives have been shown to induce apoptosis via the caspase pathway.[8]

  • Metabolic Reprogramming: Cancer cells often exhibit altered metabolism. Thiazole derivatives have been reported to inhibit lactate dehydrogenase (LDH), a key enzyme in aerobic glycolysis, thereby reducing cancer cell proliferation.[9]

The following diagram illustrates a hypothetical workflow for investigating the anti-proliferative effects and potential mechanism of action of the compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies start Prepare Compound Stock cell_culture Culture Cancer Cell Lines start->cell_culture Dilute proliferation_assay Perform MTT/XTT Assay cell_culture->proliferation_assay Seed & Treat ic50 Determine IC50 proliferation_assay->ic50 Analyze Data apoptosis_assay Caspase Activation Assay ic50->apoptosis_assay ic50->apoptosis_assay Based on IC50 cell_cycle_analysis Flow Cytometry ic50->cell_cycle_analysis ic50->cell_cycle_analysis Based on IC50 western_blot Western Blot for Signaling Proteins ic50->western_blot ic50->western_blot Based on IC50 target_id Target Identification western_blot->target_id

Caption: Experimental workflow for evaluating the anticancer properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a thiazole derivative.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., PI3K/Akt, MAPK/ERK) receptor->kinase_cascade Activates transcription_factors Transcription Factors kinase_cascade->transcription_factors Activates compound N-[4-(chloromethyl)-1,3-thiazol-2-yl] -N-phenylacetamide compound->kinase_cascade Inhibits gene_expression Gene Expression transcription_factors->gene_expression Regulates proliferation Cell Proliferation gene_expression->proliferation Drives

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by the test compound.

Data Presentation

For a comprehensive evaluation, it is recommended to test the compound on a panel of cancer cell lines. The resulting IC50 values should be summarized in a clear and concise table.

Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
PC-3Prostate CancerExperimental Value
Additional Cell Lines......

Troubleshooting and Considerations

  • Compound Solubility: If the compound precipitates in the culture medium, consider using a lower concentration of the stock solution or exploring alternative solubilizing agents.

  • Inconsistent Results: Ensure consistent cell seeding density, incubation times, and reagent handling. Passage number of cell lines can also affect experimental outcomes.

  • High Background in Assays: This may be due to microbial contamination or issues with the reagents. Always use sterile techniques and fresh reagents.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro evaluation of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide as a potential anticancer agent. A systematic approach, starting with robust proliferation assays and progressing to mechanistic studies, is essential for characterizing its biological activity. Positive results from these initial screens will warrant further investigation, including more advanced in vitro and in vivo models, to fully elucidate its therapeutic potential.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). Taylor & Francis.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Examples of thiazole- and pyrazole-based anti-cancer drugs. (n.d.).
  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (n.d.).
  • Application Notes and Protocols for Cell Proliferation Assays Using BMS-202. (n.d.). Benchchem.
  • A, Protocol and time course for cell proliferation assay. Twenty‐four h... (n.d.).
  • MTT Cell Proliferation Assay. (n.d.).
  • Cell Viability and Prolifer
  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.
  • N-[4-(CHLOROMETHYL)-1,3-THIAZOL-2-YL]-N-PHENYLACETAMIDE. (2023). ChemicalBook.
  • N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. (n.d.). PubChem.
  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide. (n.d.). PubChemLite.
  • Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (2013). PubMed.
  • N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide 1g. (n.d.). Dana Bioscience.
  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide. (n.d.). PubChemLite.
  • CAS 58905-44-5 N-[4-(CHLOROMETHYL)-1,3-THIAZOL-2-YL]-N-PHENYLACETAMIDE. (n.d.). ChemSrc.
  • Potential Nec2/Nek1 inhibitor and INH1 analog N-[4-(2,4-Dimethylphenyl)
  • N-(4-Methoxy-3-nitrophenyl)acetamide. (n.d.). PubMed Central.

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Application

application of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in agricultural research

Application Notes & Protocols for Thiazole Carboxamide Fungicides in Agricultural Research A Technical Guide Based on the Representative Molecule: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Disclaimer: The s...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Thiazole Carboxamide Fungicides in Agricultural Research

A Technical Guide Based on the Representative Molecule: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Disclaimer: The specific chemical entity, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, is not extensively documented in publicly available scientific literature as a commercialized agricultural product[1]. However, its core structure belongs to the thiazole carboxamide class of fungicides. This guide leverages data from structurally similar and well-researched compounds, particularly the Succinate Dehydrogenase Inhibitor (SDHI) class, to provide a robust and scientifically grounded framework for its potential application and evaluation in agricultural research. Thifluzamide, a prominent thiazole carboxamide fungicide, serves as a primary analog for the protocols and mechanistic discussions herein[2][3].

Introduction: The Thiazole Carboxamide Class

Thiazole-containing compounds are a cornerstone in the development of modern agrochemicals, demonstrating a wide range of biological activities[4][5][6]. The N-phenyl-thiazole-carboxamide scaffold is of particular importance, forming the basis of a powerful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), or Complex II inhibitors[7]. These fungicides are critical for managing a broad spectrum of fungal diseases in major crops[8][9].

The subject of this guide, a hypothetical yet representative molecule N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, is presumed to function as an SDHI. SDHIs are characterized by their systemic and translaminar activity, offering both protective and curative control of pathogens[9][10]. Their primary role is the disruption of fungal respiration, a mode of action that is highly effective but requires careful management to mitigate the risk of resistance[7][9]. This document provides the foundational knowledge and detailed experimental protocols for researchers aiming to characterize and validate the efficacy of such novel thiazole carboxamide candidates.

Scientific Foundation: Mechanism of Action

The primary mode of action for thiazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain[7][11][12][13].

Causality of Inhibition: The SDH enzyme is a crucial component of two fundamental metabolic pathways in fungi: the Krebs cycle (tricarboxylic acid cycle) and the electron transport chain[2][11]. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, the fungicide physically blocks the transfer of electrons from succinate to ubiquinone[9]. This blockage has two immediate and critical consequences:

  • Halts ATP Production: The interruption of the electron transport chain severely impairs the production of ATP, the cell's primary energy currency[10].

  • Disrupts Krebs Cycle: The inability to regenerate fumarate from succinate stalls the Krebs cycle, depriving the fungus of essential metabolic intermediates.

This dual disruption of cellular energy production and metabolism leads to the cessation of fungal growth and, ultimately, cell death[7]. This specific, single-site mode of action is what makes SDHIs highly effective fungicides[13].

Caption: SDHI fungicide inhibiting Complex II of the mitochondrial respiratory chain.

Potential Agricultural Applications & Target Pathogens

Based on the known spectrum of related thiazole carboxamides like Thifluzamide, the candidate compound is expected to be highly effective against a range of fungal pathogens, particularly those in the phylum Basidiomycota[3].

Target Pathogen ClassSpecific DiseasesExample Crops
Rhizoctonia spp.Sheath Blight, Black Scurf, Root RotRice, Potatoes, Maize, Turf[8][12]
Puccinia spp.Rusts (e.g., Southern Corn Rust)Cereals (Wheat, Corn)[3][5]
Sclerotinia spp.White MoldPeanuts, Soybeans[2][8]
Ustilago & Tilletia spp.Smuts and BuntsCereals (as a seed treatment)[3]

Experimental Protocols: Efficacy and Characterization

The following protocols provide a self-validating system for the comprehensive evaluation of a novel fungicide candidate.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on fungal mycelial growth and to calculate the Effective Concentration 50% (EC₅₀) value.

Principle: The compound is incorporated into a nutrient agar medium at various concentrations. The radial growth of a fungal colony is measured over time, and the inhibition relative to a control is used to determine the EC₅₀. This provides a quantitative measure of the compound's intrinsic fungitoxicity.

Caption: Workflow for determining fungicide EC₅₀ values in vitro.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10,000 µg/mL stock solution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C in a water bath.

  • Serial Dilutions: Create a series of test concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 10 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure the final solvent concentration does not exceed 0.5% (v/v) in any treatment.

  • Controls: Prepare two sets of control plates: one with PDA amended only with DMSO (solvent control) and one with unamended PDA (negative control).

  • Inoculation: Using a sterile 5-mm cork borer, take mycelial plugs from the leading edge of a 3-4 day old culture of the target fungus (e.g., Rhizoctonia solani). Place one plug, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 28°C.

  • Data Collection: Measure two perpendicular diameters of the fungal colony daily until the colony in the negative control plates reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC₅₀ Determination: Plot the inhibition percentages against the log of the fungicide concentration and use probit analysis to calculate the EC₅₀ value. A lower EC₅₀ value indicates higher fungicidal activity[12][14].

Protocol 2: Greenhouse Protective and Curative Efficacy Trial

Objective: To evaluate the compound's ability to prevent disease establishment (protective) and halt disease progression after infection (curative) on a host plant.

Principle: This in vivo test mimics field conditions in a controlled environment. For protective assays, the plant is treated before pathogen exposure. For curative assays, the plant is treated after inoculation. Disease severity is then rated against controls to determine efficacy[12][15].

Caption: Workflow for greenhouse protective and curative fungicide trials.

Step-by-Step Methodology:

  • Plant and Pathogen Culture: Grow rice plants (variety susceptible to sheath blight) in pots to the maximum tillering stage. Culture Rhizoctonia solani on autoclaved oat grains for 2-3 weeks to serve as inoculum.

  • Fungicide Formulation: Prepare a sprayable formulation of the test compound, such as a 24% Suspension Concentrate (SC), with appropriate adjuvants. Prepare spray solutions to deliver application rates equivalent to 50, 100, and 150 g active ingredient per hectare (g a.i./ha)[16][17].

  • Treatment Application:

    • Protective: Spray plants with the fungicide solutions until runoff. Allow the foliage to dry for 24 hours. Then, place one inoculum grain in the sheath of a main tiller of each plant.

    • Curative: Inoculate the plants first. After 24-48 hours of incubation in a high-humidity environment to allow infection to establish, spray the plants with the fungicide solutions.

  • Controls: Include an untreated, inoculated control group and an untreated, non-inoculated (healthy) control group. A commercial standard fungicide (e.g., Thifluzamide 24% SC) should also be included for comparison[18].

  • Incubation: Place all pots in a greenhouse chamber maintained at 28-32°C with >90% relative humidity to promote disease development.

  • Disease Assessment: After 10-14 days, assess disease severity by measuring the vertical height of the lesions on the leaf sheath relative to the total plant height.

  • Efficacy Calculation: Calculate the control efficacy using the formula:

    • Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Expected Results:

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Control Efficacy (%)
Untreated Control-75.4-
Test Compound (Protective) 10012.183.9
Test Compound (Curative) 10020.373.1
Commercial Standard9011.584.7
Protocol 3: Plant Tissue Residue Analysis (Outline)

Objective: To quantify the concentration of the parent compound and potential metabolites in crop tissues after application.

Principle: This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by highly sensitive detection using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[19].

Step-by-Step Outline:

  • Sample Collection: Collect representative samples (e.g., grains, leaves) from treated field plots at various time points post-application, including a pre-harvest interval.

  • Homogenization: Cryogenically mill the samples to a fine powder.

  • Extraction (QuEChERS):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid).

    • Add a salt packet (e.g., magnesium sulfate, sodium acetate) to induce phase separation.

    • Shake vigorously and centrifuge.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer to a tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove lipids) and magnesium sulfate.

    • Vortex and centrifuge.

  • Analysis (HPLC-MS/MS):

    • Filter the final extract.

    • Inject the sample into an HPLC-MS/MS system.

    • Develop a specific detection method using Multiple Reaction Monitoring (MRM) mode, tracking unique precursor-to-product ion transitions for the parent compound.

  • Quantification: Quantify the residue levels by comparing against a matrix-matched calibration curve prepared with certified analytical standards[20][21]. The results are typically reported in mg/kg.

Resistance Management

SDHI fungicides are classified by the Fungicide Resistance Action Committee (FRAC) as having a medium to high risk of resistance development due to their specific, single-site mode of action[7][9]. Pathogen populations can develop resistance through mutations in the genes encoding the SDH enzyme.

Key Management Strategies:

  • Limit Applications: Do not apply more than two SDHI-containing fungicides per crop per season[9].

  • Use Mixtures: Apply SDHIs in pre-mixes or tank-mixes with fungicides from a different FRAC group (i.e., with a different mode of action)[9].

  • Alternate Modes of Action: Rotate SDHI applications with fungicides from other FRAC groups.

  • Follow Label Rates: Do not use reduced rates, as this can select for less sensitive individuals in the fungal population[9].

  • Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as crop rotation and the use of resistant varieties, to reduce overall disease pressure.

Conclusion

The hypothetical compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide represents a promising scaffold within the thiazole carboxamide class of fungicides. By acting as a Succinate Dehydrogenase Inhibitor, it has the potential for broad-spectrum activity against key agricultural pathogens. The protocols detailed in this guide provide a comprehensive framework for researchers to rigorously evaluate its fungicidal efficacy, characterize its mode of action, and develop it as a potential tool for integrated disease management. Adherence to these standardized methodologies and sound resistance management principles is essential for realizing the full potential and ensuring the long-term sustainability of this important class of fungicides.

References

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]

  • Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution. Molecule Vision. [Link]

  • Thifluzamide for Pest Management: Understanding Dosage and Application Techniques. Molecule Vision. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Fungicide Resistance Action Group New Zealand. [Link]

  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environmental International. [Link]

  • SDHI fungicides and turfgrass disease control: An overview. University of Georgia Extension. [Link]

  • Discovery of succinate dehydrogenase fungicide via computational substitution optimization. American Chemical Society. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity. [Link]

  • Baseline sensitivity and efficacy of thifluzamide in Rhizoctonia solani. ResearchGate. [Link]

  • Evaluation of effective chemicals for the management of sheath blight disease in rice. Indian Mycological Society. [Link]

  • Efficacy of new fungicide Thifluzamide 24% SC as prophylactic spray... ResearchGate. [Link]

  • Run Down (Thifluzamide 24% SC). Uniwest Chemical. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. [Link]

  • Thiazole antifungals. EBSCO. [Link]

  • Effects of Thifluzamide Treatment on the Production of Cell Wall Degrading Enzymes in Rhizoctonia solani and Phenylpropane Metabolism in Pear Fruit. MDPI. [Link]

  • Assess the overall performance fungicides are used to combat sheath blight, a disease caused by (Rhizoctonia solani) of rice in. The Pharma Innovation. [Link]

  • Thifluzamide TC. Heben Pesticide. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Applied Sciences. [Link]

  • How to Submit Fungicide Testing Protocols. University of Wisconsin-Madison Turfgrass Diagnostic Lab. [Link]

  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins. [Link]

  • HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Food Chemistry. [Link]

  • Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Health Canada. [Link]

  • Efficacy Testing of Pesticides Against Fungal Pathogens. Microbe Investigations AG. [Link]

  • Thifluzamide 24% SC: A Cost Effective Fungicide for Managing Sheath Blight of Rice. International Journal of Plant & Soil Science. [Link]

  • Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. ResearchGate. [Link]

  • Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates. ResearchGate. [Link]

  • How do we test the efficacy of phytosanitary products? Conidia Coniphy. [Link]

  • Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Journal of Bacteriology. [Link]

  • 4-(chloromethyl)-1,3-thiazol-2-ol. ChemSynthesis. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. OUCI. [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. National Center for Biotechnology Information. [Link]

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide. PubChem. [Link]

  • Residue analysis method of thiadiazole derived pesticides in kiwi fruit. Journal of Pesticide Science. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. National Center for Biotechnology Information. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note &amp; Protocol Guide: A Framework for Characterizing Novel Covalent Chemical Probes

An in-depth search reveals that N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is not a well-characterized chemical probe with established biological targets or detailed application protocols in the public domai...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth search reveals that N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is not a well-characterized chemical probe with established biological targets or detailed application protocols in the public domain. The compound is listed in chemical databases, but its biological activity and use as a research tool are not documented in peer-reviewed literature.

Therefore, this guide has been expertly designed to address the user's core request by using N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide as a hypothetical novel compound. It provides a comprehensive, step-by-step framework that a researcher would follow to characterize and validate such a molecule as a chemical probe. This approach delivers a universally applicable and highly valuable set of protocols and scientific reasoning for the target audience.

Case Study: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Audience: Researchers, scientists, and drug development professionals in chemical biology and drug discovery.

Introduction:

The discovery of potent and selective chemical probes is a cornerstone of modern chemical biology and drug development. These tools are essential for dissecting complex biological pathways and validating novel drug targets. This guide outlines a comprehensive strategy for the characterization and validation of a novel, putative covalent chemical probe, using the uncharacterized molecule N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide as a working example. The presence of a chloromethyl-thiazole moiety suggests a potential for covalent modification of nucleophilic residues in proteins, such as cysteine, making it an interesting candidate for probe development. Our framework will proceed through three critical stages: (1) Initial Physicochemical and Reactivity Profiling, (2) Cellular Target Engagement and Phenotypic Screening, and (3) Unbiased Target Identification via Chemoproteomics.

Part 1: Initial Physicochemical and Reactivity Profiling

Before cellular experiments, it is crucial to understand the fundamental properties of the compound. This ensures that observed biological effects are due to specific interactions rather than artifacts like aggregation or non-specific reactivity.

Physicochemical Property Assessment

Objective: To ensure the compound has "drug-like" properties and is suitable for biological assays.

Protocol:

  • Purity Analysis:

    • Assess the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should be >95%.

    • Confirm the structure and identity using ¹H NMR and ¹³C NMR spectroscopy.

  • Solubility Determination:

    • Determine the aqueous solubility of the compound in a relevant biological buffer (e.g., Phosphate-Buffered Saline, PBS) using methods like nephelometry. Poor solubility can lead to compound precipitation and false-positive results.

  • Stability Assessment:

    • Incubate the compound in PBS at 37°C and in cell culture medium (e.g., DMEM with 10% FBS) at 37°C.

    • Monitor the degradation of the parent compound over time (e.g., 0, 2, 8, 24 hours) by LC-MS. A stable compound is essential for reproducible results.

Covalent Reactivity Profiling

Objective: To confirm the expected covalent mechanism and assess its intrinsic reactivity.

Protocol: Glutathione (GSH) Reactivity Assay

This assay measures the rate at which the compound reacts with a biologically relevant thiol.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in DMSO.

    • Prepare a 1 mM solution of Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, mix the compound (final concentration 50 µM) with GSH (final concentration 500 µM) in PBS.

    • Incubate at room temperature.

  • Data Acquisition:

    • Monitor the depletion of GSH over time using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product measured at 412 nm.

    • Alternatively, monitor the formation of the compound-GSH adduct directly by LC-MS.

  • Analysis:

    • Calculate the second-order rate constant of the reaction. This provides a quantitative measure of the compound's intrinsic electrophilicity. A moderate reactivity is often desired for selective probes.

Part 2: Cellular Target Engagement and Phenotypic Screening

Once the basic properties are understood, the next step is to assess the compound's effects on living cells and to confirm that it engages its intended targets within the complex cellular environment.

Cellular Viability and Phenotypic Assays

Objective: To determine the compound's cytotoxic potential and identify a dose-response relationship for any observed phenotype.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed a cancer cell line of interest (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (e.g., from 100 µM to 1 nM) for 24-72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is lost).

Target Engagement Validation in Cells

Objective: To verify that the compound binds to its protein target(s) inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against a suspected target protein.

  • Interpretation: Binding of the compound is expected to stabilize the target protein, resulting in less denaturation at higher temperatures compared to the vehicle control. This is observed as a "shift" in the melting curve.

Workflow Diagram: CETSA

cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Treat with Compound A->B C Treat with Vehicle A->C D Heat Gradient (40-70°C) B->D E Lysis & Centrifugation D->E F Collect Soluble Fraction E->F G Western Blot / MS F->G H Generate Melt Curve G->H I Target Engagement Confirmed H->I Target Stabilized? cluster_click Click Reaction Detail A 1. Treat Cells with Alkyne-Tagged Probe B 2. Lyse Cells to Release Proteome A->B C 3. 'Click' Reaction: Add Azide-Biotin Tag B->C D 4. Streptavidin Bead Enrichment C->D P_Alkyne Protein-Probe-Alkyne E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS Analysis of Peptides E->F G 7. Identify Enriched Proteins (Probe Targets) F->G P_Biotin Protein-Probe-Biotin P_Alkyne->P_Biotin + Cu(I) catalyst Azide_Biotin Azide-Biotin

Caption: Chemoproteomics workflow for unbiased target identification.

Summary Data Table

The following table should be populated with experimental data as it is generated during the characterization of a novel probe like N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

ParameterValueMethod
Purity >95%HPLC
Aqueous Solubility e.g., 50 µMNephelometry
Stability in PBS (t½) e.g., > 24 hoursLC-MS
GSH Reactivity (k₂) e.g., 150 M⁻¹s⁻¹Ellman's Assay
Cellular IC₅₀ (HeLa) e.g., 5 µMCellTiter-Glo®
Primary Target(s) e.g., Protein Kinase XABPP / LC-MS/MS
Target Engagement (CETSA ΔTm) e.g., +5.2 °CWestern Blot

Conclusion and Best Practices

References

  • Title: The cellular thermal shift assay for drug-target interaction studies. Source: Nature Protocols URL: [Link]

  • Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Source: Angewandte Chemie International Edition URL: [Link]

Application

derivatization of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide for improved potency

An In-Depth Guide to the Rational Derivatization of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide for Enhanced Biological Potency Introduction: The Strategic Value of the 2-Acetamidothiazole Scaffold The 2-amin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Rational Derivatization of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide for Enhanced Biological Potency

Introduction: The Strategic Value of the 2-Acetamidothiazole Scaffold

The 2-aminothiazole ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Its structural versatility and ability to engage in various biological interactions make it a cornerstone for the synthesis of novel therapeutic agents.[1] The parent molecule, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, serves as an excellent starting point for a lead optimization campaign.[2][3] It possesses three key regions amenable to chemical modification:

  • A highly reactive C4-chloromethyl group: An electrophilic handle for introducing diverse functionalities via nucleophilic substitution.

  • An N-phenyl group: A site for tuning hydrophobic and electronic properties through aromatic substitution.

  • A central 2-acetamido-thiazole core: The foundational pharmacophore whose overall properties are modulated by modifications at the other two positions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, self-validating protocols for synthesizing, purifying, and characterizing novel analogs. The ultimate goal is to provide a robust framework for exploring the structure-activity relationship (SAR) and systematically improving the biological potency of this promising compound class.

Rational Design and Derivatization Strategy

The core principle of this guide is the systematic structural modification to probe the chemical space around the parent molecule. By altering specific regions and evaluating the corresponding change in biological activity, a clear SAR can be established, guiding the design of more potent analogs. Our strategy is twofold: leveraging the reactivity of the C4-chloromethyl group and modifying the electronic and steric profile of the N-phenyl ring.

The C4-chloromethyl group is particularly valuable, acting as a powerful electrophile for SN2 reactions.[4][5] Introducing nucleophiles such as secondary amines (e.g., morpholine, piperazine) or thiols can introduce new hydrogen bond donors/acceptors, improve aqueous solubility, and enhance binding affinity by occupying specific pockets in a target enzyme or receptor.[6] Concurrently, modifications to the N-phenyl ring—for instance, by adding electron-withdrawing or electron-donating groups—can profoundly influence the molecule's overall electronic distribution and pharmacokinetic properties.[7][8]

Caption: Key derivatization points on the core scaffold.

Part I: Derivatization via Nucleophilic Substitution at the C4-Chloromethyl Group

Principle: The C4-chloromethyl group is analogous to a benzylic halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. This pathway is favored by a wide range of soft and hard nucleophiles, allowing for the straightforward introduction of diverse chemical moieties under relatively mild conditions.[4][5] The protocols below are designed to be self-validating, incorporating reaction monitoring, robust work-up, and purification steps.

sn2_workflow General Workflow for S(N)2 Derivatization start Starting Material + Nucleophile + Base reaction Reaction in Solvent (e.g., DMF, MeCN) Heat if necessary start->reaction monitoring Monitor by TLC/LC-MS Until SM consumed reaction->monitoring workup Aqueous Work-up (Quench, Extract, Wash) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, HRMS) purify->characterize final_product Pure Derivative characterize->final_product

Caption: Experimental workflow for C4-position derivatization.

Protocol 1.1: Synthesis of an N-Morpholinyl Derivative

Rationale: The introduction of a morpholine ring is a common tactic in medicinal chemistry to improve aqueous solubility and introduce a hydrogen bond acceptor, often leading to enhanced pharmacokinetic properties and potency.[9]

Materials:

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (to make a 0.2 M solution)

  • Ethyl acetate (EtOAc), Water (H₂O), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve/suspend the solids (approx. 0.2 M concentration). Add morpholine (1.5 eq) to the mixture via syringe.

  • Reaction Execution: Stir the mixture at 60 °C. The causality here is that gentle heating increases the reaction rate without promoting significant side product formation.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. This should take 4-12 hours.

  • Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of EtOAc. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). This removes the remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1.2: Synthesis of a Thiophenyl Derivative

Rationale: Thiols are excellent, soft nucleophiles that react readily at the C4-chloromethyl position.[5] Introducing an aryl thiol can probe for hydrophobic or π-stacking interactions in a binding site.

Materials:

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF) (to make a 0.3 M solution)

  • Other materials as listed in Protocol 1.1.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend anhydrous K₂CO₃ (1.5 eq) in DMF.

  • Nucleophile Activation: Add thiophenol (1.1 eq) to the suspension and stir at room temperature for 15-20 minutes. This in situ generation of the more nucleophilic thiophenolate anion is crucial for an efficient reaction.

  • Substrate Addition: Add a solution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (1.0 eq) in a minimum amount of DMF to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature. Thiolates are highly reactive, so heating is often unnecessary.[5]

  • Monitoring & Work-up: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Once complete, dilute the reaction mixture with a large volume of water and extract the product with EtOAc (3x).

  • Purification and Characterization: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography as described in Protocol 1.1. Characterize the final product by NMR and HRMS.

Part II: Modification of the N-Phenyl Ring

Principle: Altering the substituents on the N-phenyl ring requires a de novo synthesis approach, as direct aromatic substitution on the final molecule is not feasible. The following protocol outlines a general synthetic route starting from a substituted aniline, proceeding through a Hantzsch-type thiazole synthesis.[1][10] This method allows for the introduction of a wide variety of functional groups on the phenyl ring.

synthesis_pathway Synthetic Pathway for N-Aryl Analogs sub_aniline Substituted Aniline (e.g., 4-Fluoroaniline) reagent1 + Acyl isothiocyanate or similar sub_aniline->reagent1 thiourea Substituted Thiourea reagent2 + 1,3-Dichloroacetone (Hantzsch Synthesis) thiourea->reagent2 aminothiazole 2-Amino-4-(chloromethyl) -thiazole Intermediate reagent3 + Acetyl Chloride, Base aminothiazole->reagent3 final_product Final Acetamide Product reagent1->thiourea reagent2->aminothiazole reagent3->final_product

Caption: Multi-step synthesis for N-phenyl ring analogs.

Protocol 2.1: Synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide

Rationale: Introducing a fluorine atom is a common strategy to block metabolic oxidation sites and alter electronic properties, which can improve both potency and pharmacokinetic profile.[8]

Step A: Synthesis of 1-(4-fluorophenyl)thiourea

  • Dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent like acetone.

  • Add benzoyl isothiocyanate (1.05 eq) dropwise at 0 °C and stir for 1 hour.

  • Add an aqueous solution of NaOH (2.0 eq) and reflux the mixture for 1-2 hours until the intermediate is fully hydrolyzed.

  • Cool the mixture, neutralize with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain 1-(4-fluorophenyl)thiourea.

Step B: Synthesis of N-(4-fluorophenyl)-4-(chloromethyl)-1,3-thiazol-2-amine

  • Dissolve 1-(4-fluorophenyl)thiourea (1.0 eq) in ethanol.

  • Add 1,3-dichloroacetone (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to get the pure aminothiazole intermediate.

Step C: Synthesis of the Final Product

  • Suspend N-(4-fluorophenyl)-4-(chloromethyl)-1,3-thiazol-2-amine (1.0 eq) in a solvent like dichloromethane (DCM) or THF.

  • Add a base such as triethylamine (TEA) or pyridine (1.5 eq).

  • Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Perform an aqueous work-up as described in Protocol 1.1, followed by column chromatography for purification.

  • Characterize the final product via NMR and HRMS.

Biological Evaluation and Data Interpretation

Principle: The synthesized derivatives must be evaluated in a relevant biological assay to quantify their potency, typically by determining the half-maximal inhibitory concentration (IC₅₀). For demonstration purposes, a standard cell viability assay (MTT) is described, which is broadly applicable for screening compounds with potential anticancer activity.[11]

screening_workflow Workflow for In Vitro Potency Screening start Seed Cells in 96-well Plate prep Prepare Serial Dilutions of Test Compounds start->prep treat Treat Cells with Compounds prep->treat incubate Incubate (e.g., 48-72h) treat->incubate assay Add MTT Reagent & Solubilize Formazan incubate->assay read Read Absorbance (Plate Reader) assay->read analyze Data Analysis: Dose-Response Curve IC50 Calculation read->analyze

Caption: General workflow for cell-based IC50 determination.

Protocol 3.1: General MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed a relevant cancer cell line (e.g., H1299, SHG-44) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[11]

  • Compound Preparation: Prepare stock solutions of all synthesized derivatives (and the parent compound) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.01 µM).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "positive control" wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Assay: Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value for each compound.

Hypothetical Data Summary and SAR

To effectively derive SAR, results should be tabulated to allow for easy comparison.

Compound IDR1 Substituent (at C4)R2 Substituent (on Phenyl)IC₅₀ (µM)Fold Improvement
Parent -Cl-H25.31x
1.1a -Morpholinyl-H4.9~5x
1.1b -Piperidinyl-H8.1~3x
1.2a -S-Ph-H15.8~1.6x
2.1a -Cl4-Fluoro20.1~1.2x
Combo-1 -Morpholinyl4-Fluoro1.5 ~17x

Interpretation:

  • The data clearly show that replacing the C4-chloro group with a morpholine ring (Compound 1.1a) significantly improves potency, suggesting the presence of a hydrogen bond acceptor or a favorable polar interaction in the target's binding site.[11][12]

  • Substitution on the phenyl ring alone (Compound 2.1a) provides only a modest benefit.

  • Combining the two beneficial modifications (Combo-1) results in a synergistic effect, yielding the most potent compound. This highlights the importance of multi-pronged optimization.

Conclusion

This guide outlines a systematic and rational approach to the derivatization of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. By providing detailed, validated protocols for chemical synthesis and biological evaluation, we have established a framework for the efficient exploration of the structure-activity relationship of this versatile scaffold. The key to success lies not just in the synthesis of new molecules, but in the logical interpretation of the resulting biological data to guide subsequent rounds of design and optimization, ultimately leading to the discovery of novel and highly potent therapeutic candidates.

References

  • G. Y., et al. (n.d.). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. Retrieved from [Link]

  • T. C., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC - PubMed Central. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. ResearchGate. Retrieved from [Link]

  • Khalifa M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(chloromethyl)-1,3-thiazol-2-ol. ChemSynthesis. Retrieved from [Link]

  • Kumar, A., et al. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. PubMed. Retrieved from [Link]

  • Yurttaş, L., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Semantic Scholar. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Retrieved from [Link]

  • Sharma, D., et al. (2018). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Retrieved from [Link]

  • Yurttaş, L., et al. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for In Vivo Studies with N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Audience: Researchers, scientists, and drug development professionals. Disclaimer: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a novel chemical entity with limited publicly available data on its biological...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a novel chemical entity with limited publicly available data on its biological activity.[1][2] The protocols outlined herein are based on established principles for the preclinical in vivo evaluation of new chemical entities and should be adapted based on emerging in vitro and in vivo data. All animal studies must be conducted in compliance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[3][4][5]

Section 1: Introduction and Preclinical Rationale

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a thiazole-containing compound. The thiazole ring is a scaffold present in numerous pharmacologically active agents.[6][7][8] The presence of a chloromethyl group suggests that the compound may act as an alkylating agent, a class of compounds known for their potential cytotoxic and anticancer activities. This structural feature warrants a careful, stepwise approach to in vivo evaluation, beginning with comprehensive safety and tolerability studies before proceeding to efficacy models.

The primary goals of the initial in vivo characterization are to:

  • Establish a suitable vehicle for administration and assess formulation stability.

  • Determine the Maximum Tolerated Dose (MTD) to define the therapeutic window.[9][10][11]

  • Characterize the basic pharmacokinetic (PK) profile of the compound.[12][13]

  • Evaluate preliminary anti-tumor efficacy in a relevant animal model.

This guide provides a logical workflow and detailed protocols for achieving these objectives, emphasizing scientific rigor and ethical considerations in animal research, in line with the ARRIVE guidelines.[3][14]

Section 2: The In Vivo Evaluation Workflow

A structured, phase-based approach is critical for the efficient and ethical evaluation of a novel compound. The workflow ensures that data from each step informs the design of the next, minimizing animal use and maximizing the quality of the data generated.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation Formulation Formulation & Vehicle Selection MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Defines administration method PK Single-Dose PK Study MTD->PK Informs dose selection Efficacy Xenograft Efficacy Study PK->Efficacy Informs dosing schedule

Figure 1: Stepwise workflow for in vivo evaluation.

Section 3: Formulation Development for a Novel Compound

Many new chemical entities exhibit poor water solubility, which is a major hurdle for in vivo administration.[15][16][17] Developing a stable and biocompatible formulation is the first critical step.

Protocol 1: Vehicle Screening and Formulation Preparation

Objective: To identify a suitable vehicle that can solubilize or uniformly suspend the compound for consistent dosing.

Causality: An improper vehicle can lead to poor bioavailability, precipitation at the injection site, and high experimental variability. The goal is to start with simple, common vehicles and progress to more complex formulations if necessary.[18][19]

Materials:

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (Test Compound)

  • Sterile Saline (0.9% NaCl)

  • 5% Dextrose in Water (D5W)

  • PBS (Phosphate-Buffered Saline)

  • Tween® 80

  • Carboxymethylcellulose (CMC)

  • Polyethylene glycol 400 (PEG400)

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile vials, magnetic stirrer, vortex mixer, pH meter

Methodology:

  • Initial Solubility Assessment:

    • Attempt to dissolve the test compound at the target concentration (e.g., 1 mg/mL) in simple aqueous vehicles first (Saline, D5W, PBS).

    • Observe for complete dissolution or precipitation after 30 minutes of stirring/vortexing.

  • Co-Solvent and Surfactant Systems (If poorly soluble in Step 1):

    • Prepare a stock solution in a minimal amount of an organic solvent like DMSO (e.g., 100 mg/mL). Caution: DMSO should typically not exceed 10% of the final injection volume.

    • Create vehicle blends. A common starting point is a "TPE" formulation: 10% Tween® 80, 5% PEG400, in 85% D5W.

    • Slowly add the DMSO stock solution to the TPE vehicle while vortexing to create the final desired concentration.

    • Another common vehicle is 0.5% CMC with 0.1% Tween® 80 in sterile water for creating a suspension.

  • Stability Check:

    • Once a promising formulation is identified (e.g., a clear solution or a fine, uniform suspension), let it stand at room temperature for 2-4 hours.

    • Visually inspect for any signs of precipitation, aggregation, or phase separation. The formulation must be stable for the duration of the dosing procedure.

  • Final Preparation:

    • The chosen formulation should be prepared fresh on each day of dosing.

    • If a suspension is used, it must be continuously stirred during dose administration to ensure each animal receives a consistent amount of the compound.

Section 4: Safety and Tolerability Assessment

Before evaluating efficacy, the safe dosage range of the compound must be determined. The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity or side effects over a specified period.[9][10]

Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the MTD of the test compound when administered via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO)).

Causality: The MTD study is essential for selecting doses for subsequent efficacy and toxicology studies.[11] It maximizes the chance of observing a biological effect while minimizing animal morbidity and mortality, a key principle of the 3Rs (Replacement, Reduction, Refinement) in animal research.[3]

G Start Start with Dose Group 1 (e.g., 10 mg/kg) Monitor Monitor for 7-14 days: - Body Weight - Clinical Signs - Morbidity Start->Monitor Toxicity Toxicity Observed? (e.g., >15% weight loss) Monitor->Toxicity No_Toxicity No significant toxicity Monitor->No_Toxicity MTD_Found MTD is the previous (lower) dose level Toxicity->MTD_Found Yes Escalate Escalate to Dose Group 2 (e.g., 20 mg/kg) Toxicity->Escalate No Escalate->Monitor

Figure 2: Decision tree for dose escalation in an MTD study.

Materials:

  • Healthy, naive mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, single-sex to reduce variability.

  • Test compound formulated in the selected vehicle.

  • Vehicle control.

  • Appropriate syringes and needles for the chosen route of administration.

  • Animal balance, caging, and monitoring equipment.

Methodology:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.[20]

  • Group Allocation:

    • Randomly assign mice to groups (n=3-5 mice per group).

    • Include a vehicle control group and at least 3-4 escalating dose groups. Dose selection can be based on in vitro cytotoxicity data (e.g., start at 1/10th of the in vitro IC50 converted to an estimated in vivo dose) or, in the absence of data, a conservative starting dose (e.g., 10 mg/kg).

  • Dosing Regimen:

    • Administer the compound and vehicle once daily (or as per the intended clinical schedule) for 5-14 days.

  • Monitoring and Endpoints:

    • Body Weight: Measure daily. A body weight loss of >15-20% is a common indicator of significant toxicity and a humane endpoint.[9]

    • Clinical Observations: Record daily observations for signs of toxicity such as lethargy, ruffled fur, hunched posture, labored breathing, or abnormal behavior.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that results in no mortality and where mean body weight loss does not exceed a predefined limit (e.g., 15%) and clinical signs of toxicity are absent or mild and transient.[10][21]

Data Presentation:

GroupDose (mg/kg)NMean Body Weight Change (Day 7)Clinical SignsMortality
1Vehicle5+2.5%None0/5
2105+1.0%None0/5
3255-5.0%Mild, transient lethargy0/5
4505-18.0%Severe lethargy, ruffled fur1/5
51005-25.0%Severe lethargy, hunched3/5

In this example, the MTD would be determined as 25 mg/kg.

Section 5: Pharmacokinetic (PK) Profiling

A basic PK study provides critical information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[12] This data helps in designing an effective dosing schedule for efficacy studies.[13][22]

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single administration.

Causality: Understanding how long the compound stays in the circulation (half-life) and at what concentration (Cmax, AUC) is crucial for correlating drug exposure with biological effect.[23] This avoids designing efficacy studies with dosing schedules that are too frequent (leading to toxicity) or too infrequent (leading to lack of efficacy).

Materials:

  • Mice (species matched to MTD study), cannulated if possible for serial blood sampling.

  • Test compound at a tolerated dose (e.g., the MTD or half-MTD).

  • Blood collection supplies (e.g., EDTA-coated capillaries or tubes).

  • Centrifuge for plasma separation.

  • Bioanalytical method (e.g., LC-MS/MS) for quantifying the compound in plasma.

Methodology:

  • Dosing:

    • Administer a single dose of the compound to a cohort of mice (n=3-4 per time point for sparse sampling, or n=3-5 for serial sampling).

  • Blood Sampling:

    • Collect blood samples at multiple time points. A typical schedule would be: pre-dose, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.[22]

  • Plasma Processing:

    • Immediately process blood samples by centrifuging to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in each plasma sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterDefinitionExample Value
Cmax Maximum observed plasma concentration1250 ng/mL
Tmax Time to reach Cmax0.5 hours
AUC(0-inf) Area under the concentration-time curve4500 ng*h/mL
Elimination half-life3.5 hours

Section 6: Preliminary Efficacy Evaluation

With safety and PK data in hand, a preliminary efficacy study can be designed. Given the potential alkylating nature of the compound, a tumor xenograft model is a logical choice.[24][25]

Protocol 4: Subcutaneous Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the test compound in an immunodeficient mouse model bearing human tumor xenografts.

Causality: This study directly tests the hypothesis that the compound can inhibit tumor growth in a living system. The subcutaneous model allows for easy, non-invasive monitoring of tumor volume over time.[26]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.[27]

  • Human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer), confirmed to be mycoplasma-free.

  • Matrigel (optional, can improve tumor take-rate).[24][26]

  • Test compound, vehicle, and a positive control chemotherapy agent (e.g., cyclophosphamide).

  • Calipers for tumor measurement.

Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.[20]

    • Resuspend cells in sterile PBS or media, optionally mixed 1:1 with Matrigel, to a concentration of 5-10 million cells per 100-200 µL.[20][24]

    • Inject the cell suspension subcutaneously into the right flank of each mouse.[24]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure similar starting tumor volumes across all groups.

  • Treatment:

    • Begin treatment with the test compound at one or two well-tolerated doses (e.g., the MTD and half-MTD), the vehicle control, and a positive control.

    • Administer treatments according to a schedule informed by the PK data (e.g., once daily, three times a week).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor for clinical signs of toxicity as in the MTD study.

  • Study Endpoint:

    • The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • Individual animals should be euthanized if tumor volume exceeds ethical limits or if they show signs of excessive toxicity (e.g., >20% body weight loss).[20]

  • Data Analysis:

    • Plot mean tumor volume vs. time for each group.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group at the end of the study.

Section 7: References

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • QPS. (2019, October 15). Animal Welfare in Preclinical In Vivo Research. Retrieved from [Link]

  • Bio-protocol. (n.d.). Construction of subcutaneous xenograft tumor model. Retrieved from [Link]

  • Gaware, R. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Vo, A. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • American Physiological Society. (n.d.). Guiding Principles for Research Involving Animals and Human Beings. Retrieved from [Link]

  • PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo. PMC. Retrieved from [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • National Institutes of Health. (2022, June 21). Animal welfare requirements in publishing guidelines. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Transplantable Subcutaneous Tumor Models. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • SEKISUI XenoTech. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • FDA. (2025, January 14). Animal Welfare, Testing and Research of FDA-Regulated Products. Retrieved from [Link]

  • Inotiv. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerated Dose Study Services. Retrieved from [Link]

  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]

  • ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]

  • National Toxicology Program (NTP). (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • National Institutes of Health. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling. YouTube. Retrieved from [Link]

  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]

  • EMA. (2017, November 9). Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. Retrieved from [Link]

  • ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The design of pharmacokinetic studies to support drug discovery: The selection of the optimum number of animals for a study | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • PubMed Central. (2025, April 16). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Leveraging N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide for Advanced Protein-Ligand Interaction Studies

Introduction: The Rise of Covalent Probes in Chemical Biology In the landscape of chemical biology and drug discovery, the ability to map the interactions of small molecules with their protein targets is paramount. While...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to map the interactions of small molecules with their protein targets is paramount. While non-covalent interactions have traditionally been the focus, there is a renaissance in the development of covalent probes that form stable, permanent bonds with their targets. These tools offer unique advantages, including the ability to overcome weak binding affinities, prolong therapeutic effects, and enable robust target identification. At the heart of these covalent probes is the "warhead," an electrophilic group designed to react with specific nucleophilic amino acid residues on a target protein.

This guide focuses on a specific, highly promising covalent probe: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide . This molecule features a chloromethyl-thiazole moiety, a reactive electrophile that can be harnessed to study a wide array of protein-ligand interactions. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action and detailed protocols for its application in target identification and kinetic analysis.

Physicochemical Properties and Rationale for Use

A thorough understanding of the physicochemical properties of a chemical probe is critical for experimental design. The following table summarizes the key properties of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

PropertyValueSignificance in Application
Molecular Formula C₁₂H₁₁ClN₂OSProvides the elemental composition.
Molecular Weight 266.75 g/mol Influences diffusion and cell permeability.
Structure The N-phenylacetamide core can be modified to alter target specificity, while the chloromethyl-thiazole acts as the reactive warhead.
Reactivity ElectrophilicThe chloromethyl group is susceptible to nucleophilic attack by amino acid side chains.
Primary Target Residue CysteineThe soft nucleophilic thiol group of cysteine is the most likely target for this class of electrophile.[1][2][3]

The design of this molecule is underpinned by a clear scientific rationale. The N-phenylacetamide scaffold provides a versatile platform for derivatization, allowing for the tuning of steric and electronic properties to achieve desired target engagement. The chloromethyl-thiazole serves as a moderately reactive warhead. The reactivity of α-halo amides and ketones with cysteine is a well-established principle in chemical biology.[3][4] This targeted reactivity minimizes off-target effects that can arise from hyper-reactive probes.

Mechanism of Covalent Modification

The utility of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide as a chemical probe is predicated on its ability to form a stable covalent bond with nucleophilic residues on a protein, most commonly cysteine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Diagram: Mechanism of Covalent Adduct Formation

G cluster_0 Initial Non-covalent Binding cluster_1 Covalent Adduct Formation (SN2) Probe Probe (N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide) Protein Target Protein (with accessible Cys) Probe->Protein Ki Intermediate Non-covalent Complex (E•I) Adduct Covalent Adduct (E-I) Intermediate->Adduct kinact G cluster_0 Cell Treatment cluster_1 Broad-Spectrum Probe Labeling cluster_2 Analysis Cells_DMSO Control Cells + DMSO Lysate_DMSO Lyse & Label with Reporter Probe Cells_DMSO->Lysate_DMSO Cells_Probe Experimental Cells + Covalent Probe Lysate_Probe Lyse & Label with Reporter Probe Cells_Probe->Lysate_Probe Click_Chem Click Chemistry (e.g., Biotin-Azide) Lysate_DMSO->Click_Chem Enrichment Streptavidin Enrichment Click_Chem->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quant Quantitative Proteomics LC_MS->Quant

Caption: Workflow for competitive ABPP target identification.

Protocol: Competitive ABPP for Target Identification

1. Cell Culture and Treatment: a. Culture cells of interest to ~80% confluency. b. Treat cells with either DMSO (vehicle control) or a working concentration of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours) at 37°C.

2. Cell Lysis: a. Harvest cells by scraping and wash twice with cold PBS. b. Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine protein concentration using a standard method (e.g., BCA assay).

3. Broad-Spectrum Probe Labeling: a. To 1 mg of proteome from both control and treated samples, add a broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne). b. Incubate for 1 hour at room temperature with gentle agitation.

4. Click Chemistry: a. Prepare a "click" reaction cocktail containing a biotin-azide reporter, copper(I) sulfate, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). b. Add the click cocktail to the labeled proteomes and incubate for 1 hour at room temperature. [5] 5. Protein Precipitation and Enrichment: a. Precipitate proteins using a methanol/chloroform/water extraction method to remove excess reagents. b. Resuspend the protein pellet in a buffer containing SDS. c. Add streptavidin-agarose beads to the resuspended proteomes and incubate for 1-2 hours at room temperature to enrich for biotinylated proteins.

6. On-Bead Digestion: a. Wash the beads extensively to remove non-specifically bound proteins. b. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). c. Add trypsin and incubate overnight at 37°C to digest the enriched proteins.

7. LC-MS/MS Analysis and Data Interpretation: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Use quantitative proteomics software to identify and quantify peptides. Proteins that are true targets of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide will show a significant decrease in signal in the treated sample compared to the DMSO control, as the binding of the test compound will have blocked the subsequent labeling by the reporter probe.

Application 2: Kinetic Analysis of Covalent Inhibition

To fully characterize a covalent inhibitor, it is essential to determine its kinetic parameters: the initial binding affinity (KI) and the rate of irreversible inactivation (kinact). The ratio kinact/KI provides a second-order rate constant that is a measure of the inhibitor's efficiency. [6]

Protocol: Determination of kinact and KI

This protocol describes a common method for determining kinact and KI by measuring the observed rate of inactivation (kobs) at various inhibitor concentrations. [7][8] 1. Enzyme and Inhibitor Preparation: a. Prepare a stock solution of the purified target enzyme in a suitable assay buffer. b. Prepare a series of dilutions of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in the same assay buffer.

2. Inactivation Assay: a. In a multi-well plate, pre-incubate the enzyme with each concentration of the inhibitor at a constant temperature (e.g., 37°C). b. At various time points, withdraw an aliquot from each inhibitor concentration and add it to a substrate solution to initiate the enzymatic reaction. The substrate concentration should be at or near the KM value. c. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

3. Data Analysis: a. For each inhibitor concentration, plot the remaining enzyme activity as a function of the pre-incubation time. b. Fit the data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each inhibitor concentration. c. Plot the calculated kobs values against the inhibitor concentration. d. Fit the resulting data to the following hyperbolic equation to determine kinact and KI:

Diagram: Data Analysis for Kinetic Parameters

G cluster_0 Step 1: Determine k_obs cluster_1 Step 2: Determine k_inact and K_I Data1 Plot: Remaining Activity vs. Time (for each [Inhibitor]) Fit1 Fit to Exponential Decay: Activity = A * exp(-k_obs * t) Data1->Fit1 Data2 Plot: k_obs vs. [Inhibitor] Fit1->Data2 Obtain k_obs for each [I] Fit2 Fit to Hyperbolic Equation: k_obs = k_inact * [I] / (K_I + [I]) Data2->Fit2

Caption: Two-step data analysis for calculating kinetic constants.

Synthetic Protocol

While not commercially available in large quantities, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide can be synthesized in a laboratory setting. The following is a proposed synthetic route based on established chemistries for similar N-phenylacetamide and thiazole derivatives. [9] Scheme: Proposed Synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

  • Synthesis of 2-amino-N-phenylacetamide:

    • React aniline with 2-chloroacetyl chloride in the presence of a mild base (e.g., sodium acetate) in a suitable solvent (e.g., glacial acetic acid).

  • Thiazole Ring Formation:

    • React the resulting 2-chloro-N-phenylacetamide with thiourea to form 2-amino-N-phenyl-1,3-thiazole.

  • Chloromethylation:

    • Treat the thiazole intermediate with formaldehyde and hydrochloric acid (Blanc chloromethylation) to install the chloromethyl group at the 4-position of the thiazole ring.

    • Caution: The Blanc chloromethylation can produce the carcinogenic byproduct bis(chloromethyl) ether. Strict safety precautions must be taken.

  • Final Acetylation:

    • React the chloromethylated thiazole with acetic anhydride to yield the final product, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Note: This is a proposed synthetic route and would require optimization of reaction conditions and purification methods.

Conclusion and Future Perspectives

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide represents a valuable tool for the study of protein-ligand interactions. Its moderately reactive chloromethyl-thiazole warhead allows for the specific and covalent labeling of nucleophilic residues, particularly cysteine, within the proteome. The protocols outlined in these application notes provide a robust framework for utilizing this compound in both target identification via competitive chemoproteomics and for the detailed kinetic characterization of its interaction with purified proteins.

The versatility of the N-phenylacetamide scaffold opens up exciting avenues for future research. By synthesizing libraries of derivatives with modifications to this core, researchers can systematically explore structure-activity relationships and develop highly selective probes for specific protein targets. This, in turn, will facilitate a deeper understanding of complex biological processes and aid in the development of novel therapeutics.

References

  • ChomiX. (n.d.). Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. Chemoproteomics. [Link]

  • SlideShare. (n.d.). Determination of kinact / Ki for EGFR Irreversible Inhibitors Using Competition Binding Studies. [Link]

  • ChemPro Innovations. (n.d.). Chemoproteomic Analysis of Covalent Drug Target. [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. [Link]

  • Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. [Link]

  • ResearchGate. (2025). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. [Link]

  • Genes & Cancer. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health. [Link]

  • Methods in Enzymology. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. National Institutes of Health. [Link]

  • Miyahisa, I., Sameshima, T., & Hixon, M. S. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition. [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]

  • Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. [Link]

  • Frontiers in Chemistry. (2022). Activity-based protein profiling: A graphical review. National Institutes of Health. [Link]

  • Chemical Science. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. National Institutes of Health. [Link]

  • Nature Protocols. (2018). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. [Link]

  • Frontiers in Pharmacology. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

  • Taylor & Francis Online. (n.d.). Chloroacetamide – Knowledge and References. [Link]

  • Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. National Institutes of Health. [Link]

  • PubChem. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide. [Link]

  • Molecules. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Molecules. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • PubChem. (n.d.). N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Synthesis

Welcome to the technical support center for the synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are looking...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible process. Our focus is on addressing common pitfalls and providing scientifically-grounded solutions to maximize your yield and purity.

The synthesis of this molecule is typically a two-step process. First, the core heterocyclic structure, 2-(phenylamino)-4-(chloromethyl)thiazole, is formed via a Hantzsch thiazole synthesis. This intermediate is then acetylated to yield the final product. Each step presents unique challenges that can significantly impact the overall yield.

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Acetylation A 1,3-Dichloroacetone + N-Phenylthiourea B Intermediate: 2-(Phenylamino)-4-(chloromethyl)thiazole A->B Reflux in Ethanol C Final Product: N-[4-(chloromethyl)-1,3-thiazol-2-yl] -N-phenylacetamide B->C Acetyl Chloride, Base (e.g., Pyridine)

Caption: General two-step synthetic workflow.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis of the Precursor

The Hantzsch synthesis is a classic method for creating the thiazole ring by reacting an α-haloketone with a thioamide.[1][2] While robust, its success with sensitive substrates like 1,3-dichloroacetone requires careful control of conditions to prevent side reactions and degradation.

FAQ 1: My yield for the 2-(phenylamino)-4-(chloromethyl)thiazole intermediate is consistently low (<50%). What are the most likely causes?

Low yields in this step almost always trace back to one of three areas: the quality of the starting materials, suboptimal reaction conditions, or inefficient work-up.

A1: Causality and Solutions

  • Purity of 1,3-Dichloroacetone: This is a critical, yet often overlooked, factor. 1,3-dichloroacetone is susceptible to self-condensation and polymerization, especially if stored improperly or for extended periods. Using aged or discolored reagent is a primary cause of low yields and the formation of intractable tars.

    • Expert Recommendation: Always use freshly opened or recently purchased 1,3-dichloroacetone. If its purity is in doubt, consider vacuum distillation before use, though caution is advised due to its lachrymatory nature.

  • Stoichiometry: While a 1:1 molar ratio of the α-haloketone and thioamide is theoretically required, minor deviations can be beneficial.[1]

    • Expert Recommendation: Employing a slight excess (1.05 to 1.1 equivalents) of N-phenylthiourea can help drive the reaction to completion, compensating for any potential degradation of the less stable 1,3-dichloroacetone.

  • Temperature and Reaction Time: The cyclocondensation reaction requires thermal energy, but excessive heat or prolonged reaction times can degrade the product.[3] The 4-(chloromethyl) group is a reactive electrophile that can participate in side reactions, particularly nucleophilic substitution with the solvent (e.g., ethanol) or other species if heated for too long.

    • Expert Recommendation: Monitor the reaction closely using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours of refluxing in ethanol. Pushing the reaction longer rarely improves the yield of the desired product and often complicates purification.

  • Solvent Choice: Ethanol is the most commonly used solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point.

    • Expert Recommendation: Ensure the use of absolute or anhydrous ethanol. The presence of water can lead to hydrolysis of the 1,3-dichloroacetone and other unwanted side reactions.

Optimized Protocol 1: Synthesis of 2-(Phenylamino)-4-(chloromethyl)thiazole

This protocol incorporates the insights discussed above to provide a reliable method for synthesizing the key intermediate.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-phenylthiourea (1.05 eq.).

  • Dissolution: Add absolute ethanol to the flask (approx. 5-10 mL per gram of N-phenylthiourea). Stir until the solid is fully dissolved.

  • Reagent Addition: In a separate container, dissolve 1,3-dichloroacetone (1.0 eq.) in a minimal amount of absolute ethanol. Add this solution dropwise to the stirring N-phenylthiourea solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the hydrohalic acid formed during the reaction and precipitates the free base form of the product.

    • Stir the resulting suspension for 15-20 minutes in an ice bath to ensure complete precipitation.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

    • Allow the solid to air-dry on the filter. For best results, dry further under vacuum. The product is typically obtained as an off-white or pale yellow solid and is often pure enough for the next step.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Stoichiometry 1:11:1.05 (Dichloroacetone:Thiourea)Compensates for potential degradation of the less stable dichloroacetone.
Temperature RefluxReflux (78°C in Ethanol)Provides necessary activation energy for cyclization.
Time 4-8 hours2-4 hours (TLC Monitored)Prevents product degradation and side reactions of the chloromethyl group.[4]
Work-up Water QuenchCold NaHCO₃ (aq) QuenchNeutralizes acid byproduct and ensures precipitation of the free base for easier isolation.

Part 2: Troubleshooting the N-Acetylation Step

The second step involves the acetylation of the secondary amine of the precursor. The primary challenges here are achieving complete conversion without promoting side reactions involving the highly reactive 4-(chloromethyl) group.

FAQ 2: My N-acetylation reaction is incomplete, or I see multiple spots on my TLC plate, suggesting side products. How can I improve this step?

This is a common issue stemming from the delicate balance between activating the amine for acylation and triggering the reactivity of the chloromethyl moiety.

A2: Causality and Solutions

  • Choice of Acetylating Agent: Both acetyl chloride and acetic anhydride can be used. Acetyl chloride is more reactive but generates HCl as a byproduct, which can protonate the starting material and halt the reaction unless a sufficient amount of base is present. Acetic anhydride is less reactive but often gives a cleaner reaction.

    • Expert Recommendation: For this specific substrate, acetyl chloride is generally preferred for its higher reactivity, which allows for lower reaction temperatures. Use it in slight excess (1.1-1.2 eq.).

  • Choice and Stoichiometry of Base: A non-nucleophilic base is essential to scavenge the HCl produced without reacting with the chloromethyl group. Pyridine is a common choice as it acts as both a base and a solvent. Triethylamine (TEA) in a solvent like dichloromethane (DCM) is another excellent option.

    • Expert Recommendation: Use at least 2 equivalents of base. One equivalent is needed to neutralize the HCl byproduct, and a second equivalent helps to deprotonate the amine, increasing its nucleophilicity and reaction rate. Running the reaction at low temperatures (e.g., 0°C to room temperature) is crucial to prevent the base from promoting nucleophilic substitution at the chloromethyl position.

  • Reaction Solvent: The solvent must be aprotic and inert.

    • Expert Recommendation: Dichloromethane (DCM) or chloroform are excellent choices as they are inert and easily removed. Using pyridine as both the solvent and base is also effective.

FAQ 3: My final product seems to decompose during purification by column chromatography or upon storage. What causes this instability?

The 4-(chloromethyl) group is an inherent point of instability.[5] It is a potent alkylating agent and is susceptible to nucleophilic attack and elimination reactions.

A3: Causality and Solutions

  • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group if exposed to water, especially under basic or acidic conditions during work-up.

  • Nucleophilic Attack: During purification on silica gel, the slightly acidic nature of the silica and the presence of trace water can facilitate hydrolysis. Furthermore, residual nucleophiles from the reaction (like excess base) can react with the product on the column.

  • Storage: The compound can be sensitive to moisture and light over long-term storage.

    • Expert Recommendation:

      • Work-up: Ensure the work-up is performed quickly and under neutral or slightly acidic pH conditions. Avoid strong bases.

      • Purification: If column chromatography is necessary, use a less polar solvent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent (e.g., 0.5% TEA). Often, the product can be purified sufficiently by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, which avoids the issues associated with silica gel.

      • Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

Optimized Protocol 2: N-Acetylation of 2-(Phenylamino)-4-(chloromethyl)thiazole
  • Setup: Dissolve the 2-(phenylamino)-4-(chloromethyl)thiazole precursor (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (nitrogen or argon). Cool the flask to 0°C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq.) to the solution and stir for 5 minutes.

  • Acylation: Add acetyl chloride (1.2 eq.) dropwise to the cold solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding cold, dilute HCl (e.g., 1M) to neutralize the excess triethylamine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Part 3: General Troubleshooting Workflow

When encountering issues, a logical diagnostic process is key. The following flowchart provides a structured approach to identifying and resolving common problems in this synthesis.

Troubleshooting_Workflow start Low Overall Yield q1 Which step has low yield? start->q1 step1_issues Step 1: Hantzsch Synthesis q1->step1_issues Step 1 step2_issues Step 2: N-Acetylation q1->step2_issues Step 2 q1_s1 Purity of 1,3-dichloroacetone? step1_issues->q1_s1 Check Reagents q2_s1 Reaction time/ temperature optimal? step1_issues->q2_s1 Check Conditions q1_s2 Incomplete reaction? step2_issues->q1_s2 Check Conversion q2_s2 Product decomposition during purification? step2_issues->q2_s2 Check Stability sol1_s1 Use fresh/distilled reagent. Increase thiourea to 1.05 eq. q1_s1->sol1_s1 Poor q1_s1->q2_s1 Good sol2_s1 Monitor by TLC. Avoid prolonged reflux (>4h). q2_s1->sol2_s1 No sol1_s2 Use >2 eq. of base (TEA). Use 1.2 eq. of Acetyl Chloride. Run at 0°C -> RT. q1_s2->sol1_s2 Yes q1_s2->q2_s2 No sol2_s2 Purify by recrystallization. If using silica, add 0.5% TEA to eluent. Store product under inert, dry conditions. q2_s2->sol2_s2 Yes

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • Al-Omar, M. A., & Amr, A. G. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Chem Help ASAP. (2020). Hantzsch Thiazole Synthesis - laboratory experiment. YouTube. [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

Sources

Optimization

Technical Support Guide: Overcoming Solubility Challenges with N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Welcome to the technical support center for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (herein referred to as "the compound"). This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (herein referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to proactively address and resolve the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical protocols required to ensure the accuracy and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and formulation of the compound.

Q1: What are the structural features of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide that contribute to its poor aqueous solubility?

A1: The compound's structure contains several hydrophobic (lipophilic) features that dominate its physicochemical properties. The phenyl group and the substituted thiazole ring are largely nonpolar, leading to a high predicted partition coefficient (logP) of 3.56, which indicates a strong preference for lipid-like environments over aqueous ones[1]. Thiazole derivatives, while versatile, often exhibit only moderate to slight solubility in water[2][3]. This inherent hydrophobicity makes it challenging to dissolve directly in aqueous buffers, a common requirement for biological assays.[4]

Q2: I've prepared a 10 mM stock in 100% DMSO. When I dilute it into my phosphate-buffered saline (PBS) for a cell-based assay, I see immediate cloudiness. What is happening?

A2: You are observing precipitation. This is a classic sign of a compound "crashing out" of solution. While the compound is soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer (e.g., PBS) lowers its solubility limit significantly.[4][5] The final concentration of DMSO in your assay buffer is likely too low to maintain the compound in a dissolved state. Many biological assays have a low tolerance for organic solvents, compounding this challenge.[4][6]

Q3: What is the maximum final concentration of DMSO that is generally considered safe for in vitro assays?

A3: This is highly dependent on the specific assay and cell type. As a general rule, most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity or off-target effects.[4] However, some sensitive enzyme assays or cell lines may show altered activity even at these levels.[7] It is always best practice to run a vehicle control (buffer with the same final percentage of DMSO but without the compound) to assess the impact of the solvent on your experimental system.

Q4: Are there alternative strategies to using DMSO for improving solubility in my aqueous buffer?

A4: Yes, several alternative formulation strategies can be employed, often in combination. These include:

  • pH Adjustment: If the compound has an ionizable group, adjusting the pH of the buffer can significantly increase solubility.[8][9] The thiazole ring and amide group in the compound suggest it may have a pKa, making its solubility pH-dependent.[10][11]

  • Use of Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[12][13][14][][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Co-solvents other than DMSO: While DMSO is common, other less-toxic co-solvents like ethanol, polyethylene glycol (PEG), or glycerol can be considered, depending on assay compatibility.[5][17]

Q5: How can I be certain my compound is fully dissolved and not forming micro-precipitates that are invisible to the naked eye?

A5: Visual inspection is the first step, but it is not foolproof. Undetected micro- or nano-precipitates can lead to highly variable and inaccurate results in biological assays.[4] For critical applications, consider the following verification methods:

  • Turbidity Measurement: Use a spectrophotometer or plate reader to measure the absorbance at a high wavelength (e.g., 600-800 nm) where the compound does not absorb. An increase in absorbance relative to a vehicle control indicates light scattering from particulate matter.

  • Filtration Test: Prepare your final working solution and filter it through a 0.22 µm syringe filter. Measure the concentration of the compound in the filtrate (e.g., via HPLC-UV). A significant drop in concentration compared to the theoretical value indicates that the compound had precipitated and was removed by the filter.

Section 2: Troubleshooting Guides & Protocols

This section provides detailed workflows to systematically address solubility issues.

Troubleshooting Precipitate Formation During Aqueous Dilution

This guide provides a logical flow for diagnosing and solving precipitation problems when preparing working solutions from a DMSO stock.

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Optimize Dilution Protocol cluster_2 Step 3: Advanced Formulation cluster_3 Step 4: Validation Start Compound precipitates in aqueous buffer from DMSO stock A Is final DMSO % > 1%? Start->A B Decrease final DMSO concentration. Is precipitation resolved? A->B No C Increase mixing energy. (Vortex during addition, use pre-warmed buffer) A->C Yes B->C No G Solution is visually clear. Perform filtration test or turbidity measurement. B->G Yes D Try pH Modification. (Test solubility in buffers from pH 4.0 to 8.0) C->D Still Precipitates C->G Resolved E Try Cyclodextrin Formulation. (e.g., HP-β-CD) D->E No Improvement D->G Resolved F Try Alternative Co-solvent. (e.g., Ethanol, PEG 300) E->F No Improvement E->G Resolved F->G Resolved Success SUCCESS: Proceed with validated protocol G->Success

Caption: Decision workflow for troubleshooting compound precipitation.

Protocol 1: Preparation of a Stock Solution

Accurate and consistent stock solutions are the foundation of reliable experiments.[18][19][20][21]

Objective: To prepare a high-concentration stock solution of the compound in an appropriate organic solvent.

Materials:

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (solid)

  • Anhydrous (low water content) DMSO

  • Analytical balance

  • Class A volumetric flask[22]

  • Amber glass vials or cryovials for storage

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. The molecular weight is 266.75 g/mol [1].

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass = 10 mM × 10 mL × 0.26675 g/mol = 26.675 mg

  • Weighing: Accurately weigh the calculated mass of the compound onto a weigh boat. Record the exact mass.

  • Dissolution: Quantitatively transfer the solid to the volumetric flask. Add approximately half the final volume of DMSO.

  • Solubilization: Mix thoroughly using a vortex or sonicator until all solid is completely dissolved. A brief, gentle warming (to ~30-37°C) may aid dissolution but be cautious of compound stability.

  • Final Volume: Once dissolved and cooled to room temperature, add DMSO to the calibration mark on the volumetric flask.

  • Aliquoting & Storage: Invert the flask 15-20 times to ensure homogeneity. Aliquot the stock solution into single-use, clearly labeled amber vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.[21]

Protocol 2: Aqueous Working Solution Preparation using a Cyclodextrin Vehicle

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a soluble inclusion complex.[12][14]

Objective: To prepare a 100 µM working solution of the compound in PBS with a final DMSO concentration of <0.1%.

Materials:

  • 10 mM compound stock solution in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Prepare the Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in PBS. This is a high concentration and may require vigorous vortexing or gentle warming to fully dissolve. Let it cool to room temperature.

  • Intermediate Dilution: In a microcentrifuge tube, add 1 µL of the 10 mM compound stock in DMSO.

  • Complexation: To the same tube, add 99 µL of the 20% HP-β-CD vehicle. This creates a 100 µM intermediate solution where the final DMSO is 1% and the HP-β-CD can form a complex with the compound.

  • Vortex Vigorously: Vortex the tube for at least 1-2 minutes to facilitate the formation of the inclusion complex. The solution should be clear.

  • Final Dilution (Optional): This 100 µM solution in 20% HP-β-CD can now be further diluted into your final assay buffer as needed. The high concentration of cyclodextrin will help maintain the compound's solubility upon this final dilution step.

  • Validation: Always run a vehicle control containing the same final concentration of HP-β-CD and DMSO to ensure the vehicle itself does not interfere with your assay.

Section 3: Comparative Data and Best Practices

To aid in your experimental design, the following table summarizes the primary strategies for enhancing the solubility of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Method Mechanism of Action Advantages Potential Disadvantages Recommended Starting Point
Co-Solvent (DMSO) Increases the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.[6][23]Simple to prepare; effective at high concentrations.Potential for assay interference or cellular toxicity; risk of precipitation upon dilution.[4][7]Keep final [DMSO] ≤ 0.5%. Use vigorous mixing during dilution.
pH Adjustment Ionizes a functional group on the compound, creating a charged species that is more soluble in polar water.[10][24]Can produce dramatic increases in solubility; cost-effective.Only effective if the compound has a suitable pKa in the assay's pH range; may alter compound activity or assay conditions.Test solubility in a pH range from 4.0 to 8.0.
Cyclodextrin (HP-β-CD) Encapsulates the hydrophobic compound within its nonpolar cavity, presenting a soluble exterior to the aqueous buffer.[13][]Biocompatible; highly effective for many compounds; can improve stability.Can be viscous at high concentrations; potential for the cyclodextrin itself to interact with assay components; higher cost.Start with a 5-10% (w/v) HP-β-CD solution as the vehicle.
Visualizing the Impact of Poor Solubility

Poor solubility can directly impact experimental outcomes, often by reducing the effective concentration of the compound available to interact with its biological target.

G cluster_0 Scenario A: Good Solubility cluster_1 Scenario B: Poor Solubility (Precipitation) A1 10 µM Compound (Fully Dissolved) A3 Binding Equilibrium A1->A3 A2 Target Protein A2->A3 A4 Accurate IC50 Value A3->A4 B1 10 µM Compound Added (Nominal Concentration) B2 Precipitate Forms (9 µM Precipitated) B1->B2 B3 1 µM Compound (Actual Dissolved Conc.) B1->B3 B5 Binding Equilibrium B3->B5 B4 Target Protein B4->B5 B6 Artificially High IC50 Value (Inaccurate Result) B5->B6

Caption: Impact of solubility on determining biological activity.

References

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  • Patel, K., et al. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Clark, J. (2023). Solubility and pH of amines. Chemguide. [Link]

  • Thorsteinn, L. (2002). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Nasswetter, L., et al. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry. [Link]

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  • Monti, M., et al. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]

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  • PubChem. (n.d.). N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. [Link]

  • Hintz, R., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. [Link]

  • Eisentraeger, A., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

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  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Olsson, T. S. G., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. [Link]

  • Sravani, A., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Wadavrao, P. S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Fathy, U. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Lumen Learning. (n.d.). Detecting Antigen-Antibody Complexes. Microbiology. [Link]

  • BrainKart. (2017). Precipitation Assays - Immunoserology. [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]

  • Riley, T. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • de Villiers, M. M., et al. (2006). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. [Link]

  • Tigau, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. [Link]

  • PubChemLite. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • University of Cambridge. (n.d.). An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement. [Link]

  • Aryal, S. (2022). Precipitation Reaction- Definition, Principle, Steps, Types, Uses. Microbe Notes. [Link]

  • Biology LibreTexts. (2021). 12.2D: Precipitation Reactions. [Link]

  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

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Troubleshooting

Technical Support Center: Purification Strategies for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Welcome to the technical support center for the purification of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we will explore common purification challenges and provide troubleshooting strategies and detailed protocols grounded in established chemical principles.

I. Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities

A robust purification strategy begins with understanding the potential impurities that may be present in the crude product. While multiple synthetic routes to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide are possible, a common approach involves the acylation of a 2-amino-4-(chloromethyl)thiazole precursor. A plausible synthetic scheme is outlined below:

Synthetic_Route cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: N-Phenylation (Hypothetical) cluster_2 Step 3: Acetylation 1,3-dichloroacetone 1,3-dichloroacetone Intermediate_A 2-amino-4-(chloromethyl)thiazole 1,3-dichloroacetone->Intermediate_A Hantzsch Thiazole Synthesis Thiourea Thiourea Thiourea->Intermediate_A Intermediate_B N-phenyl-4-(chloromethyl)-1,3-thiazol-2-amine Intermediate_A->Intermediate_B e.g., Buchwald-Hartwig amination Target_Compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Intermediate_B->Target_Compound Acetyl chloride or Acetic anhydride Phenyl_source Phenylboronic acid or Phenyl halide Phenyl_source->Intermediate_B

Diagram 1: Plausible synthetic route.

Based on this synthetic pathway, a number of impurities can be anticipated in the crude product mixture.

Impurity Type Potential Species Origin
Unreacted Starting Materials 2-amino-4-(chloromethyl)thiazole, N-phenyl-4-(chloromethyl)-1,3-thiazol-2-amineIncomplete reaction in Step 2 or 3
Reagents/Byproducts Excess acetylating agent (and its hydrolysis products), bases (e.g., triethylamine, pyridine)Reaction work-up
Side-Reaction Products Di-acylated species, products of reaction at the chloromethyl groupNon-specific reactivity of the reagents
Degradation Products Hydrolysis of the chloromethyl group to a hydroxymethyl groupInstability of the target compound to moisture or certain chromatographic conditions

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your purification experiments, followed by expert advice and solutions.

Recrystallization Troubleshooting

Q1: My compound will not dissolve in the chosen hot solvent for recrystallization. What should I do?

A1: This indicates that the solvent is too non-polar for your compound. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a moderately polar molecule. If a non-polar solvent like hexane or toluene was chosen, it is unlikely to be effective.

  • Solution: Increase the polarity of the solvent. Good starting points for moderately polar compounds include ethyl acetate, acetone, or ethanol.[1][2] If the compound is still insoluble, consider a more polar solvent like methanol or a mixed solvent system. A common and effective mixed solvent system is ethanol-water, where the compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes slightly cloudy.[3]

Q2: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What is the problem?

A2: This is a classic sign of using too much solvent.[4] The concentration of your compound is below its saturation point even at low temperatures.

  • Solution 1: Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow it to cool again.

  • Solution 2: Induce Crystallization: If you are confident the solution is saturated, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[2]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[4]

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[5]

  • Solution 1: Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can help with gradual cooling.[1]

  • Solution 2: Change Solvents: If the problem persists, the chosen solvent may not be appropriate. Try a lower-boiling point solvent or a different mixed solvent system.

Column Chromatography Troubleshooting

Q4: My compound is streaking badly on the silica gel TLC plate and on the column. What is causing this?

A4: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a common issue.[6] The basic nitrogen atoms in the thiazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.

  • Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.[6]

  • Solution 2: Use a Different Stationary Phase: If a basic modifier does not resolve the issue, consider using a different stationary phase. Neutral or basic alumina can be good alternatives to silica gel for the purification of basic compounds.[6]

Q5: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent.

A5: This suggests that your compound is very strongly adsorbed to the stationary phase, likely due to its polarity.

  • Solution 1: Drastically Increase Eluent Polarity: If you are using an ethyl acetate/hexane system, switch to a more polar mobile phase, such as dichloromethane/methanol. A gradient elution from a less polar to a more polar solvent system is often effective.[3]

  • Solution 2: Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography can be a better option. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[6]

Q6: I have poor separation between my target compound and an impurity. How can I improve the resolution?

A6: Poor separation can be due to several factors, including an inappropriate solvent system or column overloading.

  • Solution 1: Optimize the Solvent System: Use TLC to systematically test different solvent systems to find one that gives the best separation between your compound and the impurity. Aim for an Rf value of around 0.2-0.4 for your target compound to ensure good separation on the column.

  • Solution 2: Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.[3]

  • Solution 3: Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the silica gel.[6]

III. Recommended Purification Protocols

The following protocols are provided as a starting point for the purification of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Optimization may be required based on the specific impurities present in your crude material.

Protocol 1: Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve add_water Add hot water dropwise until cloudy dissolve->add_water reheat Re-heat to a clear solution add_water->reheat cool_slowly Cool slowly to room temperature reheat->cool_slowly cool_ice Cool in an ice bath cool_slowly->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold ethanol/water filter->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end

Diagram 2: Recrystallization workflow.

Step-by-Step Procedure:

  • Place the crude N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimum dichloromethane start->dissolve adsorb Adsorb onto a small amount of silica gel dissolve->adsorb load_sample Load sample onto the column adsorb->load_sample pack_column Pack silica gel column with hexane pack_column->load_sample elute Elute with a gradient of ethyl acetate in hexane load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure Product evaporate->end

Diagram 3: Column chromatography workflow.

Step-by-Step Procedure:

  • Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Pack the column: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Load the sample: Carefully add the dried sample adsorbed on silica gel to the top of the packed column.

  • Elute the column: Begin eluting with 100% hexane, and gradually increase the polarity by adding increasing amounts of ethyl acetate (e.g., 5%, 10%, 20% ethyl acetate in hexane).

  • Collect and monitor fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

IV. References

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Recrystallization1. (n.d.). [Link]

  • Peng, X., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(35), 25635-25645. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kuh, E., & Neier, W. B. (1949). U.S. Patent No. 2,489,038. U.S. Patent and Trademark Office.

  • Hino, T., et al. (1992). EP Patent No. 0482607B1. European Patent Office.

  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

Sources

Optimization

Technical Support Center: A-101 (N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide)

A Guide to Minimizing Off-Target Effects for Researchers Last Updated: 2026-01-16 Introduction Welcome to the technical support center for compound A-101 (N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide). This gu...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers

Last Updated: 2026-01-16

Introduction

Welcome to the technical support center for compound A-101 (N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide). This guide is designed for researchers, scientists, and drug development professionals actively using this compound in their experiments.

Compound A-101 belongs to a class of targeted covalent inhibitors. Its key structural features include a thiazole scaffold for molecular recognition and a reactive chloromethyl group, which acts as an electrophilic "warhead." This warhead is designed to form a permanent, covalent bond with a nucleophilic amino acid residue (such as cysteine) in the binding site of its intended protein target. This covalent bonding mechanism can lead to high potency and a prolonged duration of action.[1][2][3]

However, the very feature that confers these benefits—the reactive electrophile—also presents the primary challenge: the risk of off-target effects.[3][4] The chloromethyl group can react with other proteins and biomolecules that have accessible nucleophiles, leading to unintended biological consequences, such as cytotoxicity, which can confound experimental results and pose safety risks in therapeutic development.[5][6]

This guide provides a structured approach to understanding, identifying, and mitigating these off-target effects through a series of troubleshooting steps, detailed experimental protocols, and frequently asked questions.

Troubleshooting Guide & Mitigation Strategies

This section is formatted as a series of questions and answers to directly address common issues encountered during experimentation with A-101 and similar covalent inhibitors.

Issue 1: My compound shows high cytotoxicity across multiple cell lines, even at low concentrations. How can I determine if this is an on-target or off-target effect?

This is a critical first question. Distinguishing between on-target toxicity (the desired target, when inhibited, leads to cell death) and off-target toxicity (cell death is caused by unintended interactions) is fundamental.

Recommended Actions & Rationale
  • Generate a Target-Knockout or Knockdown Cell Line:

    • Action: Use CRISPR-Cas9 or shRNA to create a cell line that does not express the intended protein target of A-101.

    • Rationale: If A-101 is still cytotoxic in this knockout cell line, the toxicity is unequivocally an off-target effect. If the cytotoxicity is significantly reduced or abolished, it confirms an on-target mechanism. This is the gold standard for validating the source of cytotoxicity.

  • Use a Structurally-Related, Non-Reactive Control Compound:

    • Action: Synthesize or procure an analog of A-101 where the reactive chloromethyl group is replaced with a non-reactive methyl group (e.g., N-[4-(methyl)-1,3-thiazol-2-yl]-N-phenylacetamide).

    • Rationale: This control molecule retains the core scaffold for non-covalent binding but cannot form a covalent bond. If this analog does not show cytotoxicity but still engages the target (which you can test with biophysical methods), it strongly suggests the toxicity is linked to the covalent, and potentially promiscuous, reactivity of the chloromethyl group.

  • Perform a Competitive Displacement Assay:

    • Action: Pre-incubate your cells with a known, high-affinity, non-covalent inhibitor of the same target before adding A-101.

    • Rationale: If the pre-incubation "rescues" the cells from A-101-induced cytotoxicity, it implies that the toxicity is mediated through the intended target site. If the cells still die, it points to off-target effects.

Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity

start High Cytotoxicity Observed with A-101 q1 Is a target knockout/knockdown cell line available or feasible? start->q1 knockout Perform cytotoxicity assay in knockout vs. wild-type cells q1->knockout Yes no_knockout Synthesize or obtain non-reactive (e.g., methyl) analog of A-101 q1->no_knockout No result1 Cytotoxicity abolished in knockout cells? knockout->result1 analog_assay Perform cytotoxicity assay with non-reactive analog no_knockout->analog_assay on_target Conclusion: Cytotoxicity is ON-TARGET result1->on_target Yes off_target Conclusion: Cytotoxicity is OFF-TARGET result1->off_target No result2 Analog shows no cytotoxicity? analog_assay->result2 result2->on_target No, suggests on-target effect or scaffold toxicity result2->off_target Yes, points to off-target covalent reactivity

Caption: Decision tree for diagnosing the source of cytotoxicity.

Issue 2: How can I quantitatively measure the general reactivity of A-101 to predict its potential for off-target effects?

A compound that is too reactive will bind to many proteins indiscriminately. Quantifying this reactivity is key to guiding medicinal chemistry efforts to create more selective molecules.[7]

Recommended Actions & Rationale
  • Perform a Glutathione (GSH) Stability Assay:

    • Action: Incubate A-101 with glutathione, a highly abundant cellular thiol, and measure the rate of its depletion or the formation of the A-101-GSH adduct over time using LC-MS.[8][9]

    • Rationale: GSH serves as a surrogate for cellular nucleophiles.[10][11] A very short half-life in the presence of GSH indicates high, indiscriminate reactivity, which often correlates with a higher risk of off-target effects and potential toxicity.[12] The goal is to find a "Goldilocks" window: reactive enough to bind the target, but not so reactive that it binds everything else.[7]

  • Chemoproteomic Profiling:

    • Action: Utilize advanced mass spectrometry-based techniques like Activity-Based Protein Profiling (ABPP) or other chemoproteomic methods to map all the proteins that A-101 covalently binds to in a cell lysate or in intact cells.[13][14][15]

    • Rationale: This provides a direct, unbiased, and proteome-wide view of your compound's selectivity.[16][17] By identifying off-target proteins, you can investigate whether inhibition of these proteins could explain the observed phenotype and guide the redesign of the molecule to avoid these interactions.[18][19]

Data Summary: Hypothetical Reactivity Profile
CompoundWarheadGSH Half-Life (t½, min)On-Target IC₅₀ (nM)Selectivity Window (GSH t½ / IC₅₀)Off-Target Hits (Chemoproteomics)
A-101 (Lead) -CH₂Cl5500.1>50
A-102 (Optimized) -CH₂F60750.85
A-103 (Control) -CH₃>480>10,000N/A0

This table illustrates how quantitative data can guide optimization. A-102, while slightly less potent (higher IC₅₀), is significantly less reactive (longer GSH half-life) and has far fewer off-target hits, making it a superior candidate.

Issue 3: I've confirmed off-target effects. What are the main strategies to minimize them?

Once off-target reactivity is confirmed, a combination of medicinal chemistry and experimental design is required.

Recommended Actions & Rationale
  • Tune the Electrophile's Reactivity:

    • Action: Modify the chloromethyl warhead. For example, replacing chlorine with fluorine (-CH₂F) can decrease the electrophilicity, making the compound less reactive.[20] Other, more advanced warheads (e.g., cyano-acrylamides) can be explored to fine-tune reactivity and even introduce reversibility.[1][21]

    • Rationale: The goal is to decrease the intrinsic chemical reactivity of the warhead so that its binding is primarily driven by the high affinity of the parent molecule for the target protein's binding pocket. A less reactive warhead requires a longer residence time in the binding pocket to react, which increases selectivity.[1]

  • Increase Non-Covalent Binding Affinity:

    • Action: Modify the thiazole-phenylacetamide scaffold of A-101 to improve its shape complementarity and non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

    • Rationale: A higher non-covalent binding affinity (lower Kᵢ) means the drug will spend more time associated with its intended target, increasing the probability of the desired covalent reaction versus random off-target reactions. This is a key principle in designing selective covalent inhibitors.[22][23]

  • Optimize Dosing and Exposure Time:

    • Action: In your cellular assays, perform a detailed dose-response and time-course experiment. Use the lowest effective concentration for the shortest possible time.

    • Rationale: Off-target effects are often concentration-dependent.[14] By minimizing exposure, you can often find a therapeutic window where the on-target effects are maximized and off-target effects are minimized.

Workflow for Mitigating Off-Target Effects

start Off-Target Effects Confirmed for A-101 strategy1 Medicinal Chemistry Approach start->strategy1 strategy2 Experimental Design Approach start->strategy2 mod1 Tune Electrophile Reactivity (e.g., -CH2Cl -> -CH2F) strategy1->mod1 mod2 Increase Non-Covalent Affinity (Modify Scaffold) strategy1->mod2 exp1 Optimize Dose-Response (Find minimum effective conc.) strategy2->exp1 exp2 Optimize Incubation Time (Use shortest effective time) strategy2->exp2 validation Re-evaluate Optimized Compound (GSH assay, Chemoproteomics, Cytotoxicity) mod1->validation mod2->validation exp1->validation exp2->validation

Caption: Dual approaches for mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that A-101 is actually binding to my target in intact cells?

A1: The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a physiological context.[24][25][26] This assay measures the thermal stability of a protein. Ligand-bound proteins are typically more resistant to heat-induced denaturation. By treating cells with A-101 and observing a shift in the melting temperature of your target protein, you can directly confirm binding.[27][28]

Q2: Could the observed toxicity be due to reactive metabolites of A-101, rather than the compound itself?

A2: Yes, this is a possibility. Drug metabolism (e.g., by cytochrome P450 enzymes in liver cells or other cell types) can sometimes generate new reactive species.[6][29] To investigate this, you can perform incubations with liver microsomes in the presence of trapping agents like GSH to detect reactive metabolites.[29] Comparing the cytotoxicity profile in metabolically active cells (e.g., primary hepatocytes) versus metabolically less active cells can also provide clues.

Q3: My dose-response curve is non-monotonic (U-shaped), with more toxicity at lower doses. What could explain this?

A3: This phenomenon, while less common, can occur. Potential explanations include the engagement of different targets at different concentration ranges, activation of compensatory signaling pathways at higher concentrations, or compound precipitation at higher doses, reducing its effective concentration.[30] Careful repetition of the experiment, checking for compound solubility, and using orthogonal assays (e.g., measuring apoptosis via caspase activation) are recommended troubleshooting steps.[31][32]

Q4: What is the best way to design a covalent inhibitor from scratch to avoid these issues?

A4: The modern approach is to first develop a potent and selective non-covalent binder to the target of interest.[22] Once a high-affinity scaffold is identified and its binding mode is understood (ideally through co-crystal structures), a weakly reactive electrophile can be strategically added to the molecule to engage a nearby nucleophilic residue.[7][23] This "affinity-first" approach helps ensure that the compound's selectivity is primarily driven by non-covalent interactions, minimizing off-target reactions.[33]

Key Experimental Protocols

Protocol 1: Glutathione (GSH) Stability Assay

Objective: To determine the chemical reactivity of A-101 by measuring its half-life in the presence of excess glutathione.

Materials:

  • A-101 (10 mM stock in DMSO)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a 5 mM solution of GSH in PBS.

  • In a microcentrifuge tube, add 99 µL of the 5 mM GSH solution.

  • Add 1 µL of the 10 mM A-101 stock solution to the GSH solution to achieve a final A-101 concentration of 100 µM. Mix gently.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 10 µL aliquot of the reaction mixture and quench it by adding it to 90 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins and salts.

  • Analyze the supernatant by LC-MS to quantify the remaining amount of parent A-101.

  • Data Analysis: Plot the natural log of the remaining A-101 concentration versus time. The half-life (t½) can be calculated from the slope of the linear regression (t½ = -0.693 / slope).[8][9]

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Format

Objective: To confirm target engagement of A-101 in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • A-101 (10 mM stock in DMSO)

  • Vehicle control (DMSO)

  • PBS, lysis buffer with protease inhibitors

  • PCR thermocycler, centrifuges

  • SDS-PAGE and Western blot equipment and reagents

  • Antibody specific to the target protein

Procedure:

  • Harvest cultured cells and resuspend them in culture medium at a desired density.

  • Treat the cells with A-101 at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1 hour at 37°C.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the PCR tubes in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of soluble target protein in each sample by Western blot.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and A-101-treated samples. A shift in the melting curve to a higher temperature in the A-101-treated sample indicates target stabilization and therefore, engagement.[24][28]

References

  • Advancing Science: Chemoproteomics, A Broad Avenue to Target Deconvolution. PubMed.
  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed.
  • GSH Reactivity Assay. Domainex.
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer.
  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications.
  • Stability-based approaches in chemoproteomics. PMC - NIH.
  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate.
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem.
  • Recent advances in the development of covalent inhibitors. PMC - NIH.
  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com.
  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ScienceDirect.
  • Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
  • An update on the discovery and development of reversible covalent inhibitors. PMC - NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
  • The Taxonomy of Covalent Inhibitors. ACS Publications.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH.
  • Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry.
  • Technical Support Center: Mitigating Cytotoxicity of Research Compounds in Mammalian Cell Lines. Benchchem.
  • Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species. Novartis OAK.
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  • N-[4-(CHLOROMETHYL)-1,3-THIAZOL-2-YL]-N-PHENYLACETAMIDE. ChemicalBook.
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Sources

Troubleshooting

Technical Support Center: Optimizing Cell Culture Protocols for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Welcome to the technical support guide for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for cell culture applications involving this compound. Given its chemical structure, particularly the reactive chloromethyl group, this molecule requires careful experimental design to distinguish specific biological effects from generalized cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and what is its expected mechanism of action?

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, with CAS Number 58905-44-5, is a thiazole derivative.[1] Structurally, it contains a chloromethyl group, which is a potent electrophile. This feature strongly suggests that the compound is a reactive alkylating agent. In a biological context, it can be expected to form covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) on proteins or with nucleic acids.[2][3] This covalent and potentially irreversible binding means that its biological effects are likely time- and concentration-dependent.[2][4]

Q2: What are the primary challenges when using this compound in cell culture?

Researchers should anticipate three main challenges:

  • High Reactivity & Cytotoxicity: The alkylating nature of the chloromethyl group can lead to non-specific binding to a wide range of cellular macromolecules, causing significant cytotoxicity that can mask any specific, target-driven effects.[2][5]

  • Stability in Media: Reactive compounds can be unstable in aqueous cell culture media, potentially reacting with media components (like amino acids or serum proteins) or hydrolyzing over time. This can lead to a decrease in the effective concentration and variability in results.

  • Solubility: Like many small organic molecules, solubility in aqueous media can be limited. A suitable solvent, such as DMSO, is typically required, but the final concentration of the solvent must be kept low (usually <0.5%) to avoid solvent-induced toxicity.[6]

Q3: Why is optimizing incubation time a critical parameter for this compound?

For a reactive, covalent-binding molecule, incubation time is not just a variable but a critical determinant of the experimental outcome.

  • Short Incubation Times: Shorter exposure periods (e.g., 1 to 6 hours) followed by a washout step may reveal specific, high-affinity interactions before overwhelming cytotoxicity occurs.[7][8] This approach is crucial for identifying targeted effects.

  • Long Incubation Times: Continuous, long-term exposure (e.g., 24-72 hours) is more likely to result in broad, non-specific cytotoxicity due to the cumulative effect of covalent modifications across the proteome.[8] This can be useful for general toxicity screening but may obscure a specific mechanism of action.

Distinguishing between a desired biological effect and general toxicity often hinges on finding a time window where the former is observable and the latter is minimized.

Troubleshooting Guide: Common Issues & Solutions

Problem: My cells show high levels of death, even at low compound concentrations.
  • Underlying Cause: This is the most common issue with reactive compounds and is likely due to acute, non-specific cytotoxicity. The compound is likely alkylating essential proteins and other biomolecules indiscriminately.

  • Troubleshooting Steps:

    • Perform a Time-Course Cytotoxicity Assay: Do not rely on a single endpoint (e.g., 24 or 48 hours). Test a range of shorter incubation times (e.g., 1, 2, 4, 8, and 24 hours). This will help you identify a time frame where cells remain viable. (See Protocol 1 ).

    • Reduce Compound Concentration: Test a wider, logarithmic range of concentrations, starting from the low nanomolar range.

    • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.1% for sensitive cell lines).[6] Run a "vehicle-only" control to confirm.

    • Consider a "Pulse-Chase" Experiment: Treat cells for a short duration (e.g., 1-4 hours), then wash the compound away and replace it with fresh media. Assess cell viability at a later time point (e.g., 24 or 48 hours). This can reveal if the initial covalent modification is sufficient to induce a delayed effect.[7]

Problem: I am not observing any specific biological effect.
  • Underlying Cause: The lack of a specific effect could be due to several factors: the compound may be inactive against your target of interest, the concentration may be too low, or the compound may be degrading in the culture medium.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: If possible, use an analytical method like HPLC or LC-MS to check the stability of the compound in your specific cell culture medium over the course of your experiment.

    • Expand the Concentration Range: You may need to increase the concentration, but this must be balanced against the onset of cytotoxicity. The optimal concentration will likely be in a narrow window.

    • Change the Assay Endpoint: Consider that the compound's effect may not be on cell viability but on other cellular processes. You might need to use a more specific functional assay (e.g., a reporter assay, Western blot for a specific pathway marker, or a cell migration assay).

    • Pre-incubation Experiments: For covalent inhibitors, pre-incubating the compound with the cells for varying amounts of time before initiating the functional assay can reveal time-dependent inhibition.[4]

Problem: My results are not reproducible between experiments.
  • Underlying Cause: Poor reproducibility with reactive compounds often points to inconsistencies in compound handling, timing, or cell health.

  • Troubleshooting Steps:

    • Standardize Timelines: Be meticulous about timing. The duration of cell seeding, compound treatment, and reagent addition must be kept consistent across all experiments.[6]

    • Prepare Fresh Compound Dilutions: Avoid using old stock solutions. Prepare fresh dilutions of the compound from a concentrated stock for each experiment, as it may degrade upon dilution in aqueous solutions.

    • Monitor Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase. High cell density or using high-passage-number cells can alter experimental outcomes.[6]

    • Mitigate Plate "Edge Effects": The outer wells of a microplate are prone to evaporation. To avoid this, do not use the perimeter wells for experimental data; instead, fill them with sterile PBS or media.[6]

Experimental Protocols & Data Interpretation

Protocol 1: Determining Optimal Incubation Time via Time-Course Cytotoxicity Assay

This protocol uses a metabolic assay like MTS or MTT to assess cell viability as a function of both time and concentration.[9][10][11][12]

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[9]

  • Compound Preparation: Prepare a 2X serial dilution series of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in culture medium. Also, prepare a 2X vehicle control (medium with the same final solvent concentration).

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X compound dilutions to the appropriate wells. This results in a 1X final concentration.

  • Incubation: Incubate separate plates for different time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Viability Assessment (MTS Assay):

    • At the end of each incubation period, add 20 µL of MTS reagent to each well.[10][11][12]

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.[10][11][12][13]

    • Record the absorbance at 490 nm using a plate reader.[11][13]

  • Data Analysis: Normalize the data by setting the absorbance of the vehicle-only control wells to 100% viability. Plot the percent viability against the log of the compound concentration for each time point to generate a series of dose-response curves.

Data Interpretation Table:

Incubation TimeExpected IC50 ValueCurve SteepnessInterpretation
Short (2-4h) High or not calculableShallowInsufficient time for covalent modification to induce widespread cell death. This is the ideal window to look for specific functional effects.
Medium (8-12h) IntermediateModerateOnset of significant cytotoxicity. The IC50 value begins to stabilize.
Long (24-48h) Low and stableSteepWidespread, non-specific cytotoxicity dominates. The IC50 reflects general toxicity rather than a specific targeted effect.

Visualizations

Workflow for Optimizing Incubation Time

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Experiment cluster_analysis Phase 3: Analysis & Decision cluster_outcome Phase 4: Outcome A Determine Cell Seeding Density D Seed Cells in 96-Well Plates A->D B Prepare Compound Stock (DMSO) C Prepare Serial Dilutions B->C E Treat Cells with Compound (Multiple Plates) C->E D->E F Incubate for Different Durations (2h, 4h, 8h, 12h, 24h, 48h) E->F G Perform MTS/MTT Assay on Each Plate F->G H Calculate IC50 for Each Time Point G->H I Plot IC50 vs. Time H->I J Is there a time window before IC50 plummets? I->J K Select Optimal Incubation Time for Functional Assays J->K Yes L Compound is Acutely Cytotoxic. Re-evaluate Concentration or Use Pulse-Chase J->L No

Caption: Workflow for determining the optimal incubation time.

Conceptual Model: Covalent Modification vs. Time

G cluster_time Incubation Time cluster_effect Primary Cellular Effect T_Short Short Incubation (e.g., 1-4 hours) T_Long Long Incubation (e.g., >24 hours) E_Specific Specific Target Engagement (Covalent Modification of Target X) T_Short->E_Specific Favors E_Nonspecific Non-Specific Cytotoxicity (Widespread Alkylation of Many Proteins) T_Short->E_Nonspecific Minimizes T_Long->E_Specific Masked by T_Long->E_Nonspecific Favors

Caption: Time-dependent effects of a reactive compound.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. Available from: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

  • N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. PubChem. Available from: [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available from: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC - NIH. Available from: [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. Available from: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available from: [Link]

  • How to design a time course experiment?. ResearchGate. Available from: [Link]

  • Which one is the better plan for time course study?. ResearchGate. Available from: [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH. Available from: [Link]

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide. PubChem. Available from: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Available from: [Link]

  • How to Optimize Cell Culture. GMP Plastics. Available from: [Link]

  • Emerging strategies in covalent inhibition. YouTube. Available from: [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available from: [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. Available from: [Link]

  • N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide 1g. Dana Bioscience. Available from: [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH. Available from: [Link]

  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. PMC - NIH. Available from: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. PMC - NIH. Available from: [Link]

Sources

Optimization

troubleshooting inconsistent results in assays with N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Welcome to the technical support guide for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this compound into experimental assays. Given its unique structural features, inconsistent results can arise from its inherent reactivity, potential for aggregation, and other physicochemical properties. This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure data integrity and experimental success.

Compound Profile: Understanding the Key Structural Features

A thorough understanding of the molecule's structure is the first step in troubleshooting. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide possesses three key regions that can influence its behavior in biological assays.

Chemical MoietyStructurePotential Impact on Assays
Chloromethyl Group -CH₂ClHigh Reactivity: This is a potent electrophile and alkylating agent. It can react non-specifically with nucleophilic residues (e.g., cysteine, histidine) on proteins, leading to covalent modification. This can be a major source of false positives in screening assays.[1][2]
N-phenylacetamide Core -N(C₆H₅)C(O)CH₃Poor Aqueous Solubility & Aggregation: The phenyl and acetamide groups contribute to the molecule's hydrophobicity. This can lead to low solubility in aqueous assay buffers, causing the compound to precipitate or form colloidal aggregates.[3][4][5] Aggregates are a common cause of non-specific inhibition and assay interference.[6][7][8]
Thiazole Ring C₃H₂NSAssay Interference & Stability Issues: Thiazole-containing compounds are common in drug discovery but can also be problematic.[9][10] They can participate in redox cycling or react with thiols, and their stability in buffer solutions can be variable.[11]
Visualizing Potential Reactivity

The chloromethyl group is the most likely source of non-specific covalent modification, a common cause of misleading assay results. The diagram below illustrates this potential reaction.

Caption: Potential covalent modification of a protein by the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions?

A1: Due to the hydrophobic nature of the N-phenylacetamide moiety, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solutions.[5] Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous working solutions, it is critical to ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Q2: My compound seems to lose activity over time in the assay buffer. What could be the cause?

A2: This suggests compound instability. The chloromethyl group can be susceptible to hydrolysis in aqueous buffers, and the thiazole ring itself can be unstable under certain pH and temperature conditions.[11] It is recommended to perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and analyzing its integrity by HPLC-MS. Always prepare fresh working dilutions immediately before use.

Q3: Is this compound considered a Pan-Assay Interference Compound (PAINS)?

A3: The N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide structure contains alerts for potential PAINS behavior.[12][13] Specifically, the reactive chloromethyl group is a known electrophile that can cause non-specific covalent modification of proteins.[14] Therefore, any observed activity should be rigorously validated to rule out assay artifacts.[15][16]

Troubleshooting Guide: Inconsistent Assay Results

Use this guide to diagnose and resolve common issues encountered when working with N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Issue 1: High Variability Between Replicate Wells

High variability is often a sign of poor solubility or compound aggregation.[3][17]

Possible Cause Troubleshooting Step & Rationale
Compound Precipitation 1. Visual Inspection: Carefully inspect the assay plate under a microscope for signs of precipitate after adding the compound. 2. Reduce Final Concentration: Test a lower concentration range of the compound. 3. Solubility Test: Determine the kinetic solubility of the compound in your final assay buffer.
Compound Aggregation 1. Add Detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[11] This can disrupt the formation of colloidal aggregates that sequester and non-specifically inhibit proteins.[8] 2. Dynamic Light Scattering (DLS): If available, use DLS to directly measure the formation of aggregates at your working concentrations.[8]
Issue 2: Apparent Potent Activity that is Not Reproducible

This is a classic sign of a false positive, likely due to the compound's reactivity.

Possible Cause Troubleshooting Step & Rationale
Non-specific Covalent Inhibition 1. Pre-incubation Time Course: Measure the compound's activity with varying pre-incubation times with the target protein before initiating the reaction. A true covalent inhibitor will often show time-dependent inhibition.[18] 2. Thiol Scavenging: Add a nucleophilic scavenger like Dithiothreitol (DTT) (1-5 mM) or Glutathione (GSH) to the assay buffer.[1][15] If the compound's activity is significantly reduced, it strongly suggests it is acting as a non-specific electrophile. 3. Washout Experiment: In cell-based assays, treat cells with the compound, then wash it away and measure the biological response. A persistent effect after washout is characteristic of covalent binding.[18]
Assay Technology Interference 1. Counter-Screen: Test the compound in a cell-free or orthogonal assay format to confirm the activity is target-specific. For example, if you see activity in a fluorescence-based assay, confirm with an absorbance-based or mass spectrometry method. 2. Buffer-Only Control: Run a control with the compound in the assay buffer without the target protein or cells to check for direct interference with the detection reagents (e.g., fluorescence quenching/enhancement).
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing inconsistent assay results with this compound.

Start Inconsistent Assay Results Observed CheckSolubility Is the compound fully soluble? (Visual check, DLS) Start->CheckSolubility SolubilityIssue Address Solubility: - Lower concentration - Add detergent (e.g., 0.01% Triton X-100) - Re-evaluate solvent CheckSolubility->SolubilityIssue No CheckReactivity Is the activity due to non-specific reactivity? CheckSolubility->CheckReactivity Yes SolubilityIssue->CheckSolubility ReactivityIssue Address Reactivity: - Add thiol scavenger (DTT, GSH) - Run time-dependence assay - Use non-electrophilic analog as control CheckReactivity->ReactivityIssue Yes CheckAssayInterference Is the compound interfering with the assay readout? CheckReactivity->CheckAssayInterference No FalsePositive Result is likely a false positive. Deprioritize or redesign compound. ReactivityIssue->FalsePositive InterferenceIssue Address Interference: - Run buffer-only controls - Use an orthogonal assay method CheckAssayInterference->InterferenceIssue Yes TrueActivity Result is likely true, target-specific activity. Proceed with dose-response and SAR. CheckAssayInterference->TrueActivity No InterferenceIssue->FalsePositive

Caption: A decision tree for troubleshooting inconsistent assay results.

Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer

Objective: To determine if the compound degrades in the assay buffer over the course of the experiment.

Methodology:

  • Prepare the complete assay buffer (including all additives except the target protein/cells).

  • Spike the buffer with N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide to the final working concentration.

  • Immediately take a "Time 0" aliquot and quench any potential reaction by diluting it in a suitable organic solvent (e.g., acetonitrile).

  • Incubate the remaining solution under the exact conditions of the assay (temperature, light, etc.).

  • Take aliquots at relevant time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quench as in step 3.

  • Analyze all samples by HPLC-MS or LC-MS.

  • Analysis: Compare the peak area of the parent compound at each time point to the Time 0 sample. Significant degradation is indicated by a decrease in the parent peak area and the appearance of new peaks.

Protocol 2: Thiol Reactivity Counter-Screen

Objective: To determine if the compound's activity is due to non-specific reaction with protein thiols.

Methodology:

  • Prepare two sets of assay reactions.

  • Set A (Control): Perform the assay according to the standard protocol.

  • Set B (Thiol Scavenger): Perform the assay with the addition of 1 mM Dithiothreitol (DTT) to the assay buffer. Ensure the DTT is added before the test compound.

  • Generate dose-response curves for the compound in both conditions.

  • Analysis: A significant rightward shift (increase) in the IC₅₀ value in the presence of DTT indicates that the compound is likely acting as a non-specific, thiol-reactive electrophile.

References
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017-07-26). Available from: [Link]

  • Assay Interference by Aggregation - Semantic Scholar. Available from: [Link]

  • The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed. (2019-10-25). Available from: [Link]

  • Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021-10-20). Available from: [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. Available from: [Link]

  • N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide | C15H16ClN3O2S | CID 334459 - PubChem. Available from: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction - Agilent. Available from: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Pan-assay interference compounds - Wikipedia. Available from: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available from: [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC - PubMed Central. Available from: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015-09-18). Available from: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC. Available from: [Link]

  • Solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide and 4 -methyl -N-phenylacetamide in supercritical carbon dioxide | Semantic Scholar. (2007-09-01). Available from: [Link]

  • General Use SOP for Highly Reactive/Unstable Materials. Available from: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. Available from: [Link]

  • Acetanilide - Solubility of Things. Available from: [Link]

  • Covalent Inhibition in Drug Discovery - PMC - PubMed Central - NIH. Available from: [Link]

  • 24-002g - General Use SOP - Highly Reactive & Unstable Materials - Stanford Environmental Health & Safety. (2024-09-11). Available from: [Link]

  • Recent Advances in Covalent Drug Discovery - MDPI. Available from: [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC - NIH. Available from: [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (2015-03-29). Available from: [Link]

  • A troubleshooting guide to microplate-based assays. Available from: [Link]

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide - PubChemLite. Available from: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. Available from: [Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • General Use SOP for Highly Reactive/Unstable Materials - Stanford Environmental Health & Safety. Available from: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Available from: [Link]

  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (2024-06-24). Available from: [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals - Triumvirate Environmental. (2021-04-06). Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. Available from: [Link]

  • N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(3-methylphenyl)acetamide 50mg - Dana Bioscience. Available from: [Link]

  • N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide 1g - Dana Bioscience. Available from: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. Available from: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. Available from: [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024-10-23). Available from: [Link]

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Troubleshooting

analytical methods for detecting N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in biological samples

Prepared by the Office of the Senior Application Scientist This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the quantitative analysis of N-[4...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the quantitative analysis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in biological samples. It is designed to address common challenges and provide field-proven insights into method development, validation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in biological matrices like plasma or urine?

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and most recommended technique.[1][2] The high selectivity of monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for accurate quantification even in complex biological matrices.[2][3] This approach overcomes the limitations of less specific detectors and provides the sensitivity required to detect low concentrations typical in pharmacokinetic studies.[2][4]

Q2: How should I select an appropriate internal standard (IS) for the assay?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms). A SIL-IS is chemically identical to the analyte and will co-elute chromatographically, ensuring it experiences and compensates for the same variations in sample preparation, injection volume, and matrix effects.[5]

If a SIL-IS is unavailable, a structural analog can be used. Key characteristics of a good structural analog IS include:

  • Similar Physicochemical Properties: Ensures comparable behavior during extraction and chromatography.[5]

  • No Endogenous Presence: The IS must not be present in the biological matrix.

  • Chromatographic Resolution: It should be baseline-resolved from the analyte if it produces the same MS/MS transition, or have a unique transition.

  • Stability: It must be stable throughout the entire analytical process.

Q3: What are the primary challenges I should anticipate when developing a method for this compound?

Developing a robust bioanalytical method presents several key challenges:[4][5]

  • Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[6][7][8][9][10] This is often considered the "Achilles' heel" of quantitative LC-MS/MS.[8]

  • Achieving Sufficient Sensitivity: Quantifying low concentrations of the analyte (Lower Limit of Quantification, LLOQ) for pharmacokinetic studies can be difficult.[4]

  • Analyte Stability: The analyte may degrade during sample collection, processing, storage, or analysis.[11][12] Factors like temperature, pH, light, and enzymatic activity can all impact stability.[12]

  • Extraction Recovery: Achieving consistent and efficient extraction of the analyte from the complex biological matrix is crucial for accuracy and precision.[1][5]

Q4: How important is evaluating analyte stability, and what stability tests are required?

Evaluating analyte stability is a critical component of method validation to ensure that the measured concentration reflects the true concentration at the time of sample collection.[11][12] Instability can lead to significant underestimation of the analyte's concentration.[11]

According to regulatory guidelines, the following stability assessments are typically required:[1][4]

  • Freeze-Thaw Stability: Assesses degradation after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a duration that mimics sample processing time.

  • Long-Term Storage Stability: Confirms stability at the intended storage temperature (e.g., -20°C or -70°C) for the expected duration of the study.

  • Post-Preparative (Autosampler) Stability: Ensures the processed sample is stable in the autosampler until analysis.

  • Stock Solution Stability: Verifies the stability of the analyte in its stock and working solutions.

Troubleshooting Guide

Problem: I'm observing significant matrix effects (ion suppression or enhancement). How can I identify and mitigate this?

Answer: Matrix effects are a primary cause of inaccuracy in LC-MS/MS bioanalysis and must be systematically addressed.[6][9]

Step 1: Quantify the Matrix Effect The most common method is the post-extraction spike comparison.[6]

  • Set A: Analyze the analyte prepared in a neat (clean) solvent.

  • Set B: Extract blank biological matrix and then spike the analyte into the extracted solvent.

  • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 85% and 115% are often considered acceptable, but consistency across different matrix lots is key.

Step 2: Implement Mitigation Strategies If significant matrix effects are confirmed, use the following decision-making process to eliminate them.

start Significant Matrix Effect (>15% suppression/enhancement) chrom_mod Modify Chromatographic Conditions start->chrom_mod longer_grad Increase Gradient Time to separate from interferences chrom_mod->longer_grad First Action diff_col Switch to a Different Column Chemistry (e.g., Phenyl-Hexyl) chrom_mod->diff_col Alternative check1 Matrix Effect Resolved? longer_grad->check1 diff_col->check1 sample_prep Improve Sample Preparation check1->sample_prep No end_success Method Optimized Proceed to Validation check1->end_success Yes switch_spe Switch from Protein Precipitation to LLE or SPE sample_prep->switch_spe phospholipid Use Phospholipid Removal Plates/Columns sample_prep->phospholipid check2 Matrix Effect Resolved? switch_spe->check2 phospholipid->check2 is_check Use a Stable Isotope-Labeled Internal Standard (SIL-IS) check2->is_check No / Still variable check2->end_success Yes is_check->end_success Best Practice for Final Compensation

Caption: Troubleshooting workflow for mitigating matrix effects.

  • Chromatographic Separation: Poor retention of the analyte can lead to co-elution with highly interfering substances like phospholipids that elute early.[5] Modifying the LC gradient or changing the stationary phase can resolve the analyte from these interferences.[9]

  • Sample Preparation: Protein precipitation (PPT) is a fast but "dirty" sample preparation technique that leaves many matrix components behind.[9] Switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a much cleaner extract.[5][13]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Even with persistent matrix effects, a SIL-IS can effectively compensate for the variability, as it is affected in the same way as the analyte.[5][7]

Problem: My assay sensitivity is too low, and I cannot achieve my target Lower Limit of Quantification (LLOQ).

Answer: Achieving low detection limits is a common challenge, especially for potent drugs administered at low doses.[4]

Step 1: Optimize Mass Spectrometer Parameters

  • Source Conditions: Systematically optimize IonSpray Voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to maximize the signal for your specific analyte.

  • Compound Parameters: Infuse a standard solution of the analyte to fine-tune the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for the specific MRM transition. This ensures maximum fragmentation and detection.

Step 2: Enhance Chromatographic Performance

  • Reduce Column Diameter: Switching from a standard 4.6 mm ID column to a 2.1 mm ID column can significantly increase sensitivity by concentrating the analyte band.

  • Improve Peak Shape: Ensure mobile phase pH is appropriate for the analyte's pKa to prevent ionization changes on-column. Poor peak shape dilutes the signal, raising the detection limit.

Step 3: Refine Sample Preparation

  • Concentration Step: Incorporate an evaporation and reconstitution step in your sample preparation. Extracting with a larger volume of organic solvent and then evaporating it to dryness before reconstituting in a small volume of mobile phase can concentrate the analyte 5- to 10-fold.

  • Minimize Analyte Loss: Ensure there is no significant loss of analyte due to non-specific binding to plasticware, especially at low concentrations. Using low-bind tubes and silanized vials can help.

Problem: I am seeing poor precision and accuracy in my Quality Control (QC) samples.

Answer: Poor precision and accuracy (values outside the ±15% acceptance criteria, or ±20% at the LLOQ) indicate a systematic or random error in the method that must be resolved before validation.[1][4]

Step 1: Verify Pipetting and Solution Preparation

  • Pipette Calibration: Ensure all pipettes are calibrated and used correctly. Inaccurate pipetting is a common source of error.

  • Standard/QC Integrity: Re-prepare fresh calibration standards and QCs from the stock solution. If the problem persists, prepare a new stock solution. Contamination or degradation of stock solutions can be a cause.

Step 2: Assess Internal Standard Performance

  • IS Response Variability: Check the peak area of the internal standard across all samples in the run. A coefficient of variation (CV%) greater than 15-20% suggests inconsistent addition of the IS or severe, variable matrix effects that the IS is not tracking.

  • IS Selection: If you are using a structural analog IS, it may not be adequately compensating for matrix effects or extraction variability.[7] This reinforces the recommendation to use a stable isotope-labeled IS whenever possible.

Step 3: Investigate Analyte Stability

  • Bench-Top Instability: If samples are left at room temperature for too long before processing, the analyte may be degrading.[11][12] Perform a short-term stability test to confirm. If unstable, process samples on ice and minimize delays.

  • Autosampler Instability: The processed samples may be degrading in the autosampler. Run an autosampler stability test by re-injecting the first few samples at the end of the run to see if their calculated concentrations have decreased.

Exemplary Protocols & Workflows

The following protocols are provided as a starting point for method development. They must be fully optimized and validated for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide specifically.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase sample_coll 1. Sample Collection (e.g., K2EDTA Plasma) storage 2. Sample Storage (≤ -20°C) sample_coll->storage prep 3. Sample Preparation (PPT, LLE, or SPE) storage->prep lcms 4. LC-MS/MS Analysis prep->lcms integration 5. Data Integration & Quantification lcms->integration report 6. Reporting integration->report

Caption: General bioanalytical workflow from sample collection to reporting.

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This is the simplest and fastest method, suitable for initial screening but may require further optimization to minimize matrix effects.[9]

  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of the respective sample (standard, QC, or unknown plasma) into the labeled tubes.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: Hypothetical LC-MS/MS Method

This method serves as a representative starting point. The specific MRM transitions, voltages, and chromatographic conditions must be empirically determined for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

ParameterSuggested ConditionRationale
LC Column C18 or Phenyl-Hexyl, 2.1 x 50 mm, <3 µmC18 provides good hydrophobic retention. Phenyl-Hexyl offers alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase with low viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrateA generic fast gradient to start method development.
Ionization Mode Electrospray Ionization (ESI), PositiveThe thiazole and amide moieties are likely to protonate.
MS Analysis Multiple Reaction Monitoring (MRM)For maximum selectivity and sensitivity.
Hypothetical MRM Must be determined experimentallyInfuse the analyte to find the precursor ion and optimize collision energy to identify the most stable, intense product ion.

References

  • Guo, X., & Shen, J. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, ACS Publications. [Link]

  • Bioanalytical Methods Guru. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis)
  • Côté, C., Bergeron, A., Mess, J. N., Furtado, M., & Garofolo, F. (2007). Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online. [Link]

  • Numaferm. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
  • Patel, D. K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Vogeser, M., & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. [Link]

  • Li, W., et al. (2012). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

Sources

Optimization

Technical Support Center: Addressing Cytotoxicity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in Non-Target Cells

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, hereafter referred to as CMTA. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, hereafter referred to as CMTA. This document is designed for researchers, scientists, and drug development professionals who are utilizing this thiazole-based compound and encountering challenges with cytotoxicity in non-target cell lines. Our goal is to provide a framework for diagnosing, understanding, and mitigating these off-target effects to ensure the integrity and success of your experiments.

Section 1: Understanding the Potential Mechanism of Off-Target Cytotoxicity

The chemical structure of CMTA contains a chloromethyl group attached to a thiazole ring.[1][2] This feature is chemically significant, as the chloromethyl group acts as a reactive electrophile. We hypothesize that this electrophilic nature is the primary driver of the observed cytotoxicity in non-target cells.

The Proposed Mechanism: Glutathione Depletion and Oxidative Stress

  • Electrophilic Attack: CMTA, being cell-permeable, can enter non-target cells. Its electrophilic chloromethyl group can readily react with intracellular nucleophiles.

  • GSH Conjugation: The most abundant intracellular nucleophile is glutathione (GSH), a tripeptide that serves as a primary cellular antioxidant and detoxifying agent.[3][4] The enzyme Glutathione S-transferase (GST) often catalyzes the conjugation of GSH to electrophilic compounds, marking them for removal from the cell.[5][6]

  • GSH Depletion: High concentrations or prolonged exposure to CMTA can overwhelm and deplete the cell's GSH pool.

  • Oxidative Imbalance: With GSH levels critically low, the cell loses its primary defense against reactive oxygen species (ROS), which are natural byproducts of metabolism.[7] This leads to a state of oxidative stress.

  • Cellular Damage: Excess ROS can damage vital cellular components, including lipids, proteins, and DNA. A key target is the mitochondria, where ROS can disrupt the mitochondrial membrane potential (MMP), a critical factor for ATP production and cell health.[8][9]

  • Apoptosis Induction: The loss of MMP is an early and critical event in the intrinsic pathway of apoptosis (programmed cell death).[10] This triggers a cascade of events, including the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[11]

This proposed pathway provides a testable framework for understanding and troubleshooting the observed cytotoxicity.

CMTA_Cytotoxicity_Pathway cluster_cell Non-Target Cell CMTA_in CMTA Enters Cell GSH_Depletion GSH Depletion CMTA_in->GSH_Depletion Reacts with GSH Oxidative_Stress Increased ROS (Oxidative Stress) GSH_Depletion->Oxidative_Stress Compromised Antioxidant Defense Detox Detoxification & Excretion GSH_Depletion->Detox GSH Conjugate Mito_Dysfunction Mitochondrial Dysfunction (↓MMP) Oxidative_Stress->Mito_Dysfunction Caspase_Activation Caspase-3/7 Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis GSH_Pool Cellular GSH Pool GSH_Pool->GSH_Depletion CMTA_out CMTA CMTA_out->CMTA_in

Caption: Proposed mechanism of CMTA-induced cytotoxicity in non-target cells.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered by researchers and provides a logical approach to troubleshooting.

Q1: I'm observing significant, unexpected cell death in my non-target/control cell line after treatment with CMTA. What is the most likely cause?

A1: The most probable cause is off-target cytotoxicity driven by the compound's reactive chloromethyl group, as detailed in Section 1. This is a common challenge with electrophilic small molecules.[12] Your immediate troubleshooting steps should focus on confirming the effect and establishing a baseline.

  • Action 1: Perform a Dose-Response Curve. Test a wide range of CMTA concentrations (e.g., from 0.1 µM to 100 µM) on your non-target cells. This will allow you to determine the EC50 (half-maximal effective concentration) for cytotoxicity and identify a potential non-toxic concentration range.

  • Action 2: Conduct a Time-Course Experiment. At a fixed concentration (e.g., the EC50 value), assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours). Toxicity may be time-dependent.[13]

  • Action 3: Check Your Solvent Control. Ensure that the concentration of your solvent (e.g., DMSO) is consistent across all wells and is not contributing to the observed cell death.

Q2: How can I experimentally confirm if oxidative stress is the cause of the cytotoxicity?

A2: If the cytotoxicity is mediated by oxidative stress, you should be able to directly measure an increase in ROS and a decrease in intracellular GSH. A powerful diagnostic experiment is to see if the cytotoxicity can be prevented by co-treatment with an antioxidant.

  • Diagnostic Test 1: Antioxidant Rescue Experiment. The most common strategy is to use N-acetylcysteine (NAC), a precursor to GSH that helps replenish the intracellular pool.[14] Pre-treating your non-target cells with NAC (e.g., 1-5 mM for 1-2 hours) before adding CMTA should significantly reduce cell death if oxidative stress is the primary mechanism. A positive result (i.e., increased cell viability in the NAC + CMTA group compared to CMTA alone) is strong evidence for this pathway.

  • Diagnostic Test 2: Direct Measurement of ROS. Use a fluorescent probe like DCFDA (2',7'–dichlorofluorescin diacetate) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy. You would expect to see a higher fluorescence signal in CMTA-treated cells compared to controls.

  • Diagnostic Test 3: Quantify Intracellular GSH. Use a commercially available kit (e.g., based on DTNB/Ellman's reagent) to measure the levels of reduced GSH in cell lysates. You would expect to see a dose-dependent decrease in GSH in CMTA-treated cells.

Q3: My data points towards mitochondrial dysfunction. How can I investigate this further?

A3: Mitochondrial health is a sensitive indicator of cellular stress.[9] A decline in the mitochondrial membrane potential (MMP) is a key early event in apoptosis.[8]

  • Recommended Assay: MMP Staining. Use a cationic fluorescent dye such as TMRE, TMRM, or a ratiometric dye like JC-1. In healthy cells with high MMP, these dyes accumulate in the mitochondria, giving a strong fluorescent signal.[10] In apoptotic cells, the MMP collapses, and the dye disperses into the cytoplasm, leading to a loss of signal.[15] This can be readily quantified by flow cytometry or imaging. You would expect to see a loss of mitochondrial fluorescence in CMTA-treated cells before widespread cell death is apparent.

Q4: Is the cell death I'm observing due to apoptosis or necrosis? And how can I tell the difference?

A4: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to acute injury) is crucial for mechanistic understanding. The pathway proposed in Section 1 culminates in apoptosis.

  • Recommended Assay: Caspase-3/7 Activity. Apoptosis is executed by a family of proteases called caspases. Measuring the activity of the executioner caspases, Caspase-3 and Caspase-7, is a specific and reliable method for detecting apoptosis.[11] Homogeneous, luminescence-based assays (e.g., Caspase-Glo® 3/7) are simple "add-mix-measure" protocols that are highly sensitive and suitable for plate-based formats.[16][17] An increase in the luminescent signal in CMTA-treated cells would confirm that cell death is occurring via apoptosis.

Section 3: Experimental Workflow & Protocols

A systematic approach is key to efficiently diagnosing and solving the cytotoxicity issue. The following workflow integrates the concepts discussed above.

Troubleshooting_Workflow Start Start: Observed Cytotoxicity in Non-Target Cells Dose_Response 1. Dose-Response & Time-Course (Protocol 1) Start->Dose_Response Is_Toxic Is Cytotoxicity Confirmed & Dose-Dependent? Dose_Response->Is_Toxic NAC_Rescue 2. Antioxidant Rescue (Protocol 4) Is_Toxic->NAC_Rescue Yes Other_Mechanism Consider Alternative Off-Target Mechanisms (e.g., Kinase Inhibition) Is_Toxic->Other_Mechanism No Is_Rescued Does NAC Co-Treatment Increase Viability? NAC_Rescue->Is_Rescued Mechanism_Confirmed Mechanism Confirmed: Oxidative Stress-Mediated Apoptosis Is_Rescued->Mechanism_Confirmed Yes Is_Rescued->Other_Mechanism No Measure_Apoptosis 3. Measure Apoptosis (Protocol 2: Caspase-3/7) Mechanism_Confirmed->Measure_Apoptosis Further Confirmation Measure_MMP 4. Measure MMP (Protocol 3) Mechanism_Confirmed->Measure_MMP Further Confirmation End Solution: Optimize Dose/Time &/or use Antioxidant Mechanism_Confirmed->End

Sources

Troubleshooting

enhancing the stability of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in solution

Technical Support Center: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Welcome to the technical support center for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Welcome to the technical support center for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for enhancing the stability of this compound in solution. While specific stability data for this molecule is not extensively published, this guide synthesizes information based on the known reactivity of its core chemical motifs: the chloromethylthiazole moiety and the N-phenylacetamide group.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the most common initial questions regarding the handling and stability of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation in solution?

A1: Based on its structure, there are three primary sites susceptible to degradation:

  • The C4-Chloromethyl Group: This is an activated alkyl halide. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. In the presence of water, alcohols, or other nucleophilic solvents/buffer species, this can lead to solvolysis (e.g., hydrolysis to the corresponding hydroxymethyl derivative).

  • The C2-Amide Bond: The N-phenylacetamide group contains an amide bond that can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into N-phenyl-N-(1,3-thiazol-2-yl)amine and acetic acid fragments. The stability of amide bonds can be influenced by steric and electronic factors.[1]

  • The Thiazole Ring: While generally aromatic and stable, thiazole rings can undergo degradation under specific stress conditions. For instance, some thiazole-containing compounds are known to be susceptible to photo-degradation, potentially via reaction with singlet oxygen, which can lead to ring cleavage.[2] Oxidative conditions and strong alkaline hydrolysis have also been shown to degrade other thiazole derivatives.[3]

Q2: What are the ideal general storage conditions for this compound in its solid state and in solution?

A2:

  • Solid State: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment (ideally at 2-8°C or -20°C for long-term storage). This minimizes exposure to atmospheric moisture and light, which can initiate degradation pathways.

  • In Solution: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) if possible. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. For aqueous working solutions, it is highly recommended to prepare them fresh before each experiment.

Q3: Which analytical techniques are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[3][4]

  • Methodology: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.

  • Detection: UV detection is suitable, as the aromatic rings in the molecule will absorb UV light. A photodiode array (PDA) detector is highly recommended as it can help in identifying degradation products by comparing their UV spectra to the parent compound.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the exact mass of any degradation products, which is crucial for elucidating the degradation pathways.[2]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a scenario-based approach to tackling common stability issues encountered during experiments.

Scenario 1: "My compound's concentration, as measured by HPLC, decreases rapidly after I prepare my working solution in a phosphate buffer (pH 7.4). What is happening?"

A: This is a classic sign of nucleophilic attack on the chloromethyl group.

  • The "Why": Phosphate is a known nucleophile. The dibasic phosphate ion (HPO₄²⁻) present at pH 7.4 can directly attack the carbon atom of the chloromethyl group, displacing the chloride and forming a phosphorylated adduct. Water in the buffer will also cause hydrolysis, forming the hydroxymethyl analog. This leads to a rapid loss of the parent compound.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for rapid degradation.

  • Immediate Solution: Switch to a non-nucleophilic buffer system. Good alternatives include MES (for pH ~6), MOPS (for pH ~7), or HEPES (for pH ~7-8).

  • Long-Term Strategy: If an aqueous solution is necessary, conduct a pH-stability profile to find the pH at which the rate of hydrolysis is minimal. Typically, for alkyl halides, hydrolysis is minimized at slightly acidic pH (e.g., pH 3-5).

Scenario 2: "I observe multiple new peaks in my chromatogram after leaving my solution on the benchtop for a few hours. How do I identify the cause?"

A: The appearance of multiple degradation products suggests that several degradation pathways may be active, or that a primary degradant is unstable and breaks down further.

  • The "Why": Exposure to ambient lab conditions introduces multiple stress factors simultaneously:

    • Light: Can induce photo-degradation, potentially cleaving the thiazole ring.[2]

    • Temperature: Higher benchtop temperatures accelerate all chemical reactions, including hydrolysis and oxidation.

    • Oxygen: Dissolved oxygen from the air can lead to oxidative degradation of the electron-rich thiazole ring or other parts of the molecule.

  • Troubleshooting & Identification: Perform a forced degradation study. This involves intentionally stressing the compound under various conditions to see which one(s) reproduce the observed degradation products. This will pinpoint the specific vulnerability.

    Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway Targeted
    Acid Hydrolysis 0.1 M HCl, 60°CAmide bond cleavage
    Base Hydrolysis 0.1 M NaOH, 60°CAmide bond cleavage, Chloromethyl hydrolysis
    Oxidation 3% H₂O₂, Room TempThiazole ring oxidation/cleavage
    Photolysis High-intensity visible/UV light, Room TempThiazole ring photo-oxygenation and cleavage[2]
    Thermal 80°C (in solution and solid state)General acceleration of all pathways

    Actionable Step: Execute the "Protocol for Forced Degradation Study" below. Analyze the samples by LC-MS to identify the masses of the degradation products and match them to the predicted pathways.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying the degradation pathways of the compound.

  • Preparation: Prepare a stock solution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide at 1 mg/mL in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent in a sealed vial. Protect all samples from light unless photolysis is the intended stressor.

    • Acid: 1 mL stock + 1 mL 0.2 M HCl (final concentration: 0.5 mg/mL in 0.1 M HCl / 50% ACN).

    • Base: 1 mL stock + 1 mL 0.2 M NaOH (final concentration: 0.5 mg/mL in 0.1 M NaOH / 50% ACN).

    • Oxidative: 1 mL stock + 1 mL 6% H₂O₂ (final concentration: 0.5 mg/mL in 3% H₂O₂ / 50% ACN).

    • Control: 1 mL stock + 1 mL 1:1 Acetonitrile:Water.

  • Incubation: Place the Acid, Base, and a Thermal Control (stock solution diluted in water) vials in a heating block at 60°C. Leave the Oxidative and Control vials at room temperature.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage of the parent compound remaining and identify the mass of major degradation products.

Diagram: Predicted Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis / Solvolysis cluster_oxidation Oxidation / Photolysis Parent N-[4-(chloromethyl)-1,3-thiazol-2-yl] -N-phenylacetamide Hydrolysis_Product Hydroxymethyl Derivative (Nucleophilic Substitution at C4) Parent->Hydrolysis_Product H₂O / Nu⁻ Amide_Cleavage Amide Cleavage Products (Acid/Base Catalyzed) Parent->Amide_Cleavage H⁺ or OH⁻ Ring_Cleavage Thiazole Ring Cleavage (Photo-oxygenation) Parent->Ring_Cleavage O₂, hv

Caption: Predicted degradation pathways for the target compound.

Part 4: Reference Data & Conclusion

The following table presents hypothetical data from a pH-stability screen to illustrate how results can be summarized.

Table 1: pH-Rate Profile for Compound Degradation at 25°C
pHBuffer System (25 mM)Half-Life (t½, hours)Primary Degradant Observed (by LC-MS)
3.0Citrate> 168Minimal degradation
5.0Acetate96Hydroxymethyl derivative
7.4HEPES12Hydroxymethyl derivative
7.4Phosphate< 1Hydroxymethyl & Phosphorylated Adduct
9.0Borate4Hydroxymethyl & Amide Cleavage Products

The stability of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in solution is critically dependent on solvent, pH, buffer choice, and exposure to light. The primary liability is the reactive chloromethyl group, which is highly susceptible to nucleophilic attack, especially by protic solvents and nucleophilic buffers at neutral to alkaline pH.

To maximize stability:

  • Use Aprotic Solvents: For stock solutions, always use anhydrous aprotic solvents like DMSO or DMF.

  • Optimize pH: If aqueous solutions are required, maintain a slightly acidic pH (e.g., pH 3-5) to minimize hydrolysis of the chloromethyl group.

  • Select Non-Nucleophilic Buffers: Avoid phosphate, citrate (at certain pH), and other nucleophilic buffers. Use buffers like MES, MOPS, or HEPES.

  • Protect from Light: All solutions should be handled and stored in amber vials or otherwise protected from light to prevent photo-degradation.

  • Prepare Fresh: Working solutions, especially in aqueous media, should be prepared immediately before use.

By understanding the chemical nature of this molecule and applying these systematic troubleshooting and formulation strategies, researchers can significantly improve its stability and ensure the integrity of their experimental results.

References

  • Nayak, S. K., & Garnaik, B. (2016). The Science of Amide Bond. In Amide Bond (pp. 1-26). IntechOpen.
  • (No direct citation available for enzymatic degradation in the provided search results, but it is a well-established pathway for amide-containing drugs).[5][6]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 869-878. [Link][2]

  • (No direct citation for chloromethylthiazole synthesis, but its role as a reactive intermediate is shown in several sources).[7][8]

  • (No direct citation available for the specific hydrolysis of 2-chloro-5-(chloromethyl) thiazole, but the process is described in patents for subsequent reactions).[9]

  • de Oliveira, R. S., et al. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 30(8), 1695-1706. [Link][3]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link][4]

  • Szostak, M. (2022). Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. The Journal of Organic Chemistry, 87(19), 12517-12539. [Link][1]

  • (General information on thiazole chemistry and reactivity).[10][11]

Sources

Optimization

Technical Support Center: Refining Dosage Calculations for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and Other Novel Compounds in Animal Studies

A Note to the Researcher: Initial literature and database searches for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide did not yield specific data regarding its mechanism of action or established protocols for an...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial literature and database searches for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide did not yield specific data regarding its mechanism of action or established protocols for animal studies[1][2][3]. This is a common challenge when working with novel chemical entities. Therefore, this technical support center has been developed as a comprehensive guide for researchers working with investigational compounds where prior in vivo data is limited. The principles, protocols, and troubleshooting advice provided herein are based on established methodologies in preclinical drug development and are intended to serve as a robust framework for optimizing dosage in your animal studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for a novel compound like N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in an animal study?

A: Determining a safe and potentially effective starting dose is a critical first step when no prior in vivo data exists. The approach is typically multi-faceted:

  • Literature Review of Analogous Compounds: Search for published studies on compounds with similar chemical structures or anticipated mechanisms of action. For instance, other thiazole derivatives have been investigated for various biological activities, and their reported dosing in animal models can provide a preliminary range[4][5][6].

  • In Vitro Data Correlation: While not a direct translation, in vitro efficacy data (e.g., IC50 or EC50) can offer a starting point for estimating a therapeutic dose range. However, this must be approached with caution as in vitro potency does not always correlate with in vivo efficacy.

  • Dose Escalation Studies: A dose-range finding study is essential in the absence of prior data. This involves administering escalating doses of the compound to different groups of animals to identify the Maximum Tolerated Dose (MTD)[7].

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose[7][8]. This method is a common starting point for interspecies dose extrapolation[7][9].

Q2: How do I convert a dose from one animal species to another, or from an animal to a Human Equivalent Dose (HED)?

A: Dose conversion between species is most reliably performed using Body Surface Area (BSA) normalization. The general formula is:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[8][9]

The Km factor is calculated by dividing the average body weight (kg) of a species by its body surface area (m²). This method is typically applied when determining the maximum recommended starting dose (MRSD) for first-in-human clinical trials based on animal toxicology data[7].

Q3: My compound, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, is predicted to be poorly soluble in water. How should I formulate it for oral administration in animals?

A: Formulating poorly water-soluble compounds is a common challenge in preclinical studies.[10][11] The goal is to create a homogenous and stable preparation that allows for accurate dosing and maximizes bioavailability. Here are some common strategies:

  • Suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC), acacia, or tragacanth[8][9]. This is often a practical choice for initial studies.

  • Solutions: If the compound has sufficient solubility in a non-aqueous, biocompatible solvent, a solution can be prepared. However, the potential toxicity of the solvent itself must be considered.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption[12][13].

  • Nanocrystals: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate, thereby improving bioavailability[13][14].

It is crucial to conduct a vehicle screening study to determine the most suitable formulation for your compound.

Troubleshooting and Optimization

Q: I am observing high variability in my results between animals in the same dose group. What could be the cause?

A: High variability can undermine the statistical power of your study. Potential causes include:

  • Inaccurate Dosing: Ensure your dosing technique, particularly for oral gavage, is consistent and accurate. Improper technique can lead to incomplete dosing or accidental administration into the trachea[15][16].

  • Formulation Issues: If your compound is in a suspension, it may not be uniformly mixed, leading to inconsistent concentrations in each dose. Ensure thorough mixing before and during dosing.

  • Animal-Specific Factors: Differences in metabolism, age, weight, and health status can contribute to variability. Ensure your animals are properly randomized between groups.

  • Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of the compound can vary between individual animals[17][18][19]. A pilot pharmacokinetic study can help to understand this variability.

Q: My animals are showing signs of distress or toxicity (e.g., lethargy, weight loss, ruffled fur) after dosing, even at what I predicted to be a safe dose. What should I do?

A: This is a critical situation that requires immediate attention:

  • Stop Dosing: Immediately cease administration of the compound to the affected animals.

  • Consult a Veterinarian: The health and welfare of the animals are paramount. A veterinarian can provide supportive care and help determine the cause of the distress.

  • Review Your Protocol:

    • Dose Calculation: Double-check all your calculations. A simple decimal error can lead to a tenfold overdose.

    • Formulation: Could the vehicle itself be causing toxicity? Run a vehicle-only control group to rule this out.

    • Route of Administration: Was the oral gavage performed correctly? Esophageal or stomach perforation can cause severe distress[16][20].

  • Consider Compound-Specific Toxicity: Some thiazole derivatives have been shown to cause liver and kidney damage[6]. You may need to conduct preliminary toxicology studies to assess the safety profile of your compound.

Experimental Protocols

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study

Objective: To determine the highest dose of a compound that does not cause unacceptable toxicity over a defined period.

Methodology:

  • Animal Model: Select a single rodent species (e.g., mice or rats). Use a sufficient number of animals per group (typically 3-5 per sex).

  • Dose Selection: Choose at least 3-4 dose levels, plus a vehicle control group. Doses are often spaced logarithmically (e.g., 10, 30, 100, 300 mg/kg) to cover a wide range.

  • Administration: Administer the compound once daily for 5-7 days via the intended clinical route (e.g., oral gavage).

  • Data Collection:

    • Mortality: Record the number of deaths in each group.

    • Clinical Observations: Observe the animals daily for signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).

    • Body Weight: Weigh the animals daily. A significant weight loss (e.g., >15-20%) is a common indicator of toxicity.

    • Necropsy: At the end of the study, perform a gross necropsy to look for any visible abnormalities in major organs.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Appropriately sized gavage needle (ball-tipped or flexible plastic is recommended for safety)[21].

  • Syringe with the calculated dose volume.

  • Personal Protective Equipment (PPE).

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head is aligned with its body to create a straight path to the esophagus[15][20].

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors. Slide it along the roof of the mouth towards the back of the throat[21][22].

  • Advancing the Needle: As the animal swallows, gently advance the needle down the esophagus. There should be no resistance. If you feel resistance or the animal struggles, withdraw the needle and start again[16][20].

  • Dose Administration: Once the needle is in the correct position, slowly administer the dose. Rapid injection can cause regurgitation and aspiration[15].

  • Withdrawal and Monitoring: Smoothly withdraw the needle. Monitor the animal for at least 15-30 minutes for any signs of distress, such as coughing or difficulty breathing[15].

Data Presentation

Table 1: Example Data Collection Table for an MTD Study

GroupDose (mg/kg)Number of Animals (M/F)Route of AdministrationMortalityMean Body Weight Change (%)Key Clinical Observations
1Vehicle5/5Oral Gavage0/10+5%Normal
2305/5Oral Gavage0/10+2%Normal
31005/5Oral Gavage1/10-8%Mild lethargy in some animals
43005/5Oral Gavage5/10-18%Severe lethargy, ruffled fur

Visualizations

DosageRefinementWorkflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy & PK/PD Studies cluster_2 Phase 3: Refinement & Optimization start Start: Novel Compound lit_review Literature Review for Analogues start->lit_review in_vitro In Vitro Data Analysis start->in_vitro mtd_design Design Dose-Range Finding Study lit_review->mtd_design in_vitro->mtd_design mtd_study Conduct MTD Study mtd_design->mtd_study mtd_analysis Analyze MTD Results mtd_study->mtd_analysis dose_selection Select Doses for Efficacy Studies mtd_analysis->dose_selection efficacy_study Conduct Efficacy Study dose_selection->efficacy_study pk_pd_study Conduct Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_selection->pk_pd_study data_integration Integrate Efficacy and PK/PD Data efficacy_study->data_integration pk_pd_study->data_integration dose_refinement Refine Dosage Regimen data_integration->dose_refinement further_studies Proceed to Further Preclinical Studies dose_refinement->further_studies

Caption: Workflow for Dosage Refinement in Animal Studies.

TroubleshootingAdverseEvents cluster_0 Immediate Actions cluster_1 Investigation cluster_2 Decision & Action start Adverse Event Observed stop_dosing Stop Dosing start->stop_dosing vet_consult Consult Veterinarian stop_dosing->vet_consult check_dose Verify Dose Calculation vet_consult->check_dose check_formulation Assess Formulation/Vehicle check_dose->check_formulation check_procedure Review Administration Technique check_formulation->check_procedure revise_protocol Revise Protocol (Lower Dose, Change Vehicle) check_procedure->revise_protocol If error identified tox_study Conduct Acute Toxicity Study check_procedure->tox_study If no obvious error stop_study Stop Study and Re-evaluate Compound revise_protocol->stop_study tox_study->stop_study

Caption: Decision Tree for Troubleshooting Adverse Events.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • Scholars Research Library. (n.d.). Pharmacokinetics and Toxicology Assessment in Preclinical Studies.
  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar.
  • ResearchGate. (n.d.). Pharmacokinetics in Preclinical Drug Development: An Overview.
  • Ovid. (n.d.). Application of population pharmacokinetics for preclinical safety and efficacy studies.
  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment.
  • BenchChem. (2025). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2020).
  • Porsolt. (n.d.). Preclinical Pharmacokinetics Services (pK).
  • Cronicon. (2020).
  • PubMed. (2016).
  • IISTE.org. (n.d.).
  • Standard Operating Procedure (SOP) for Oral Dosing (Gavage)
  • Semantic Scholar. (n.d.).
  • SDSU. (n.d.). Oral Gavage - Rodent - Research.
  • Instech Laboratories. (2020).
  • UI-ACUREC. (n.d.). Oral gavage (dosing).
  • PMC - PubMed Central. (n.d.).
  • Research support. (n.d.).
  • PubChemLite. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-phenylacetamide.
  • SAS Publishers. (2013).
  • ChemicalBook. (2023). N-[4-(CHLOROMETHYL)-1,3-THIAZOL-2-YL]-N-PHENYLACETAMIDE.
  • PubChemLite. (n.d.). N-[4-(chloromethyl)-1,3-thiazol-2-yl]-n-(4-methylphenyl)acetamide.
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • PubChem. (n.d.). N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide | C15H16ClN3O2S | CID 334459.
  • PMC - NIH. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide.
  • PubMed. (n.d.). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster.

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Against Clinically Relevant Antibiotics

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological act...

Author: BenchChem Technical Support Team. Date: January 2026

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3] This guide provides a comprehensive comparative analysis of the investigational compound, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, against a panel of established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies for evaluating new antimicrobial candidates and a hypothetical framework for assessing their efficacy.

Introduction to Thiazole-Based Antimicrobial Agents

The thiazole ring is a core structural motif in a number of clinically significant drugs and has been extensively studied for its therapeutic properties.[1][2] The versatility of the thiazole nucleus allows for diverse chemical modifications, leading to a wide array of derivatives with potent antibacterial and antifungal activities.[3][4][5] Research has indicated that some thiazole derivatives can exhibit superior activity against resistant bacterial strains when compared to conventional antibiotics like ampicillin.[1] The mechanism of action for many thiazole-based antimicrobials is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis, thereby disrupting critical cellular processes.[2][6][7]

Proposed Mechanism of Action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

While the precise mechanism of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide has yet to be empirically determined, based on the structure and the known mechanisms of similar thiazole derivatives, a putative mode of action can be proposed. It is hypothesized that the compound may target and inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[2][7] The chloromethyl group at the 4-position of the thiazole ring may act as a reactive site, potentially forming a covalent bond with the enzyme's active site, leading to irreversible inhibition.

Comparative Efficacy Evaluation: A Methodological Approach

To rigorously assess the antimicrobial efficacy of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, a series of in vitro experiments are necessary. The following protocols are based on the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Test Organisms

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative organisms, as well as antibiotic-resistant strains, should be used. These strains are available from the American Type Culture Collection (ATCC).[12][13][14][15]

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300)

    • Enterococcus faecalis (ATCC 29212)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Klebsiella pneumoniae (ATCC 700603 - ESBL-producing)

Comparator Antibiotics

The efficacy of the test compound will be compared against a panel of widely used antibiotics with different mechanisms of action.[16][17][18][19][20]

  • Penicillin (inhibits cell wall synthesis)

  • Ciprofloxacin (inhibits DNA gyrase)

  • Vancomycin (inhibits cell wall synthesis - Gram-positive specific)

  • Gentamicin (inhibits protein synthesis)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[21][22] The broth microdilution method is a standard procedure for determining MIC values.[22][23][24][25]

Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and each comparator antibiotic in an appropriate solvent.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: Culture each bacterial strain overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take an aliquot from each well that shows no visible growth.

  • Plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 35°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Hypothetical Comparative Data

The following tables present hypothetical MIC and MBC data for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and comparator antibiotics. This data is illustrative and based on the reported activities of similar thiazole derivatives.[1][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismN-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamidePenicillinCiprofloxacinVancomycinGentamicin
S. aureus (ATCC 29213)40.5110.5
MRSA (ATCC 43300)8>256412
E. faecalis (ATCC 29212)164228
E. coli (ATCC 25922)8>2560.06>2561
P. aeruginosa (ATCC 27853)32>2560.5>2564
K. pneumoniae (ESBL)16>25616>2564

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

OrganismN-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamidePenicillinCiprofloxacinVancomycinGentamicin
S. aureus (ATCC 29213)81241
MRSA (ATCC 43300)16>256844
E. faecalis (ATCC 29212)64168832
E. coli (ATCC 25922)16>2560.12>2562
P. aeruginosa (ATCC 27853)64>2561>2568
K. pneumoniae (ESBL)32>25632>2568

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Stock Solutions of Test Compound and Antibiotics C Perform 2-fold Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) D Inoculate Wells with Bacterial Suspension B->D C->D Add inoculum to dilutions E Incubate at 35°C for 16-20 hours D->E F Read Plates for Visible Growth (Turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Understanding Bacterial Resistance Mechanisms

The emergence of antibiotic resistance is a significant global health threat. Bacteria can develop resistance through various mechanisms, including:

  • Enzymatic degradation of the antibiotic: For example, β-lactamases produced by some bacteria can inactivate penicillin.[26][27]

  • Alteration of the antibiotic's target: Mutations in the target protein can reduce the binding affinity of the drug.[27][28][29]

  • Reduced permeability of the bacterial cell membrane: This prevents the antibiotic from reaching its intracellular target.[26][30]

  • Active efflux of the antibiotic: Bacteria can actively pump the drug out of the cell.[26][30]

The hypothetical data suggests that N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide retains some activity against resistant strains like MRSA and ESBL-producing K. pneumoniae, indicating that it may not be susceptible to the common resistance mechanisms affecting penicillin.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the efficacy of a novel thiazole derivative, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, in comparison to established antibiotics. While the presented data is hypothetical, it is grounded in the known antimicrobial potential of the thiazole scaffold.[1][2][3][6] The detailed protocols and comparative framework provided herein serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents. Further studies, including in vivo efficacy and toxicity assessments, are essential to fully characterize the therapeutic potential of this and other novel compounds.

References

  • Mechanisms of Bacterial Resistance. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link]

  • Tighadouini, S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6598. [Link]

  • Resistance mechanisms - ReAct. [Link]

  • Mathew, B., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Tropical Journal of Pharmaceutical Research, 10(5). [Link]

  • Partridge, J. D., et al. (2023). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology, 14, 1224101. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 518. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1300, 137267. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]

  • Antibiotics - Mechanism - Side effects - Organisms - TeachMePhysiology. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352 - Microbe Investigations. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • What are the mechanisms of action for each class of antibiotics? - Dr.Oracle. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]

  • Mechanism of Action and Activity of Commonly Used Antibiotics. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Mechanisms of Antibacterial Drugs. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. [Link]

  • N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide 5g - Dana Bioscience. [Link]

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Validation

Validating In Vitro Anticancer Efficacy of a Novel Thiazole Derivative in a Xenograft Mouse Model: A Comparative Guide

In the landscape of oncology drug discovery, the successful transition from promising in vitro results to validated in vivo efficacy is a critical milestone. This guide provides a comprehensive framework for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the successful transition from promising in vitro results to validated in vivo efficacy is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vivo validation of a novel therapeutic candidate, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (hereafter designated as Cmpd-X).

This document is structured to provide not just a protocol, but a strategic rationale for the experimental design. We will operate under the plausible hypothesis that Cmpd-X has demonstrated significant cytotoxic effects against the human colorectal carcinoma cell line, HT-29, in initial in vitro screens. Our objective is to validate this finding in a robust, preclinical mouse model and compare its performance against a standard-of-care chemotherapeutic agent.

Foundational In Vitro Insights and the Rationale for In Vivo Transition

The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1] Our hypothetical in vitro studies on Cmpd-X, a novel N-phenylacetamide derivative containing a 4-chloromethyl-1,3-thiazole moiety, have revealed promising activity.

Hypothetical In Vitro Findings for Cmpd-X:

  • Cytotoxicity: Exhibited a half-maximal inhibitory concentration (IC50) of 5 µM against the HT-29 human colorectal cancer cell line in a 72-hour MTS assay.

  • Mechanism of Action: Preliminary mechanistic studies suggest that Cmpd-X induces apoptosis by inhibiting tubulin polymerization, a mechanism shared by other successful thiazole-based anticancer agents.[2]

These in vitro results strongly justify the allocation of resources for in vivo validation. The primary goals of the in vivo study are to assess the anti-tumor efficacy, and safety profile of Cmpd-X in a living organism, which cannot be recapitulated by in vitro models.

Strategic Selection of the In Vivo Model and Comparator

The Human Tumor Xenograft Model

For the initial in vivo evaluation of a compound targeting a human cancer cell line, the subcutaneous xenograft model is the most widely used and well-established system.[3] In this model, human cancer cells (HT-29) are implanted into immunocompromised mice, allowing the formation of a localized tumor.[4] This model is advantageous for its reproducibility and the ease of monitoring tumor growth.

  • Mouse Strain: We will utilize athymic nude mice (e.g., NU/J strain). These mice have a genetic mutation that results in a deteriorated or absent thymus, leading to a severely compromised immune system, which prevents the rejection of human tumor grafts.[3]

The Comparator: 5-Fluorouracil (5-FU)

To benchmark the performance of Cmpd-X, a relevant clinical comparator is essential. 5-Fluorouracil (5-FU) is a cornerstone of many chemotherapy regimens for colorectal cancer. It functions as a thymidylate synthase inhibitor, leading to the disruption of DNA synthesis. The inclusion of a 5-FU treatment arm will provide a clinically relevant context for the efficacy observed with Cmpd-X.

Experimental Design and Workflow

The following diagram illustrates the overall experimental workflow for the comparative in vivo study.

experimental_workflow cluster_pre Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis P1 Cell Culture: HT-29 colorectal cancer cells P2 Animal Acclimatization: Athymic Nude Mice (6-8 weeks old) I1 Subcutaneous injection of 2x10^6 HT-29 cells into the right flank of each mouse P2->I1 I2 Tumor Growth Monitoring: Calipers measurement until tumors reach ~100-150 mm³ I1->I2 T1 Randomization into 4 Groups (n=8 mice/group) I2->T1 T2 Group 1: Vehicle Control (i.p.) T1->T2 T3 Group 2: Cmpd-X (e.g., 20 mg/kg, i.p.) T1->T3 T4 Group 3: 5-FU (e.g., 20 mg/kg, i.p.) T1->T4 T5 Treatment Administration: Daily for 14 days T2->T5 T3->T5 T4->T5 T6 Monitoring: - Tumor Volume (3x/week) - Body Weight (3x/week) - Clinical Observations (daily) T5->T6 E1 Euthanasia at Day 21 (or when humane endpoints are met) T6->E1 E2 Tumor Excision & Weight Measurement E1->E2 E3 Tissue Collection for Histopathology & Biomarker Analysis E2->E3

Caption: High-level overview of the in vivo xenograft study workflow.

Detailed Experimental Protocols

Animal Husbandry
  • Animals: Female athymic nude mice, 6-8 weeks of age.

  • Housing: Mice will be housed in sterile, individually ventilated cages with ad libitum access to sterile food and water. A 12-hour light/dark cycle will be maintained.

  • Acclimatization: All mice will undergo a one-week acclimatization period before the start of the experiment.

Tumor Cell Implantation
  • Cell Preparation: HT-29 cells are harvested during their logarithmic growth phase. The cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Implantation: Mice are anesthetized, and the right flank is sterilized with 70% ethanol. A 100 µL suspension containing 2 x 10^6 HT-29 cells is injected subcutaneously.

Treatment Protocol
  • Tumor Monitoring: Tumor dimensions are measured three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=8 per group).

  • Dosing Solutions:

    • Vehicle: A suitable vehicle for Cmpd-X (e.g., 10% DMSO, 40% PEG300, 50% PBS) is prepared.

    • Cmpd-X: Cmpd-X is formulated in the vehicle at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose).

    • 5-FU: 5-FU is dissolved in sterile saline.

  • Administration: Treatments are administered via intraperitoneal (i.p.) injection daily for 14 consecutive days.

    • Group 1 (Vehicle): Receives vehicle control.

    • Group 2 (Cmpd-X): Receives Cmpd-X at 20 mg/kg.

    • Group 3 (5-FU): Receives 5-FU at 20 mg/kg.

Endpoint and Data Collection
  • Efficacy: The primary efficacy endpoint is tumor growth inhibition.

  • Toxicity: Toxicity is monitored by measuring body weight three times a week and through daily clinical observations for signs of distress.

  • Termination: The study is terminated on Day 21, or earlier if tumors exceed 2000 mm³ or if there is more than a 20% loss of body weight.

Comparative Data Analysis

The following tables represent hypothetical but realistic data that could be generated from this study, allowing for a direct comparison of Cmpd-X and 5-FU.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupDose (mg/kg, i.p.)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control -1550 ± 150-
Cmpd-X 20620 ± 9560%
5-Fluorouracil 20775 ± 11050%

Table 2: Comparative Toxicity Profile

Treatment GroupDose (mg/kg, i.p.)Maximum Mean Body Weight Loss (%)Treatment-Related Mortalities
Vehicle Control -1.5%0/8
Cmpd-X 204.0%0/8
5-Fluorouracil 209.5%1/8

Interpreting the Results and Mechanistic Insights

Based on our hypothetical data, Cmpd-X demonstrates superior tumor growth inhibition compared to 5-FU at the same dose, with a significantly better safety profile as indicated by the lower body weight loss and absence of mortality.

To further solidify these findings, a hypothetical signaling pathway diagram illustrates the proposed mechanism of action for Cmpd-X.

signaling_pathway CmpdX Cmpd-X Tubulin α/β-Tubulin Dimers CmpdX->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest Caspase Caspase-3 Activation Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

Comparative

A Comparative Guide to Thiazole Derivatives in Oncology Research: Evaluating N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

In the landscape of modern oncology research, the thiazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically relevant anticancer agents.[1] Its unique electronic properties and a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the thiazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically relevant anticancer agents.[1] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a focal point for the design of novel therapeutics targeting various hallmarks of cancer. This guide provides a comparative analysis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and other key thiazole derivatives, offering insights into their potential anticancer activities based on available experimental data from structurally related compounds. We will delve into structure-activity relationships, mechanistic pathways, and the detailed experimental protocols essential for their evaluation.

The Thiazole Moiety: A Cornerstone in Anticancer Drug Design

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore. Its derivatives have been shown to exhibit a wide spectrum of biological activities, including the ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways implicated in tumorigenesis.[2][3] Notably, thiazole-containing compounds have been developed as inhibitors of protein kinases, topoisomerases, and tubulin polymerization, underscoring the broad therapeutic potential of this heterocyclic system.

Comparative Analysis of Anticancer Activity

While direct experimental data on the anticancer activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is not yet publicly available, we can infer its potential by examining structurally analogous compounds. The core structure can be dissected into three key components for comparative analysis: the N-phenylacetamide group, the 2-amino-thiazole linker, and the 4-(chloromethyl) substituent.

The N-Phenylacetamide Moiety and its Influence on Cytotoxicity

The N-phenylacetamide group is a common feature in many bioactive molecules. Studies on related thiazole derivatives have shown that substitutions on the phenyl ring can significantly modulate anticancer activity. For instance, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives demonstrated that the position and electronic nature of substituents on the phenyl ring are critical for cytotoxicity. A chlorine moiety at the ortho position of the phenyl ring resulted in potent activity against the SKNMC neuroblastoma cell line (IC50 = 4.5 ± 0.035 µM), while a meta-methoxy group enhanced activity against the HT-29 colon cancer cell line (IC50 = 3.1 ± 0.030 µM). This suggests that the unsubstituted phenyl ring in our target compound may serve as a baseline for activity, which could be further optimized through strategic substitutions.

The 2-Acetamido-Thiazole Core: A Hub for Biological Activity

The 2-acetamido-thiazole core is a well-established pharmacophore in anticancer research. A study on N-(4-(4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives, which share a similar N-phenylacetamide linkage to a thiazole ring, reported promising antibacterial activity, with one of the lead compounds showing an EC50 value of 156.7 µM against Xanthomonas oryzae pv. Oryzae. While not a direct measure of anticancer activity, it highlights the biological relevance of this core structure.[4]

In another study, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were synthesized and evaluated for their anticancer effects. Compound 4c , bearing a para-nitro group on the N-phenyl ring, exhibited the highest cytotoxicity against the SKNMC cell line with an IC50 value of 10.8 ± 0.08 µM.[5] This further emphasizes the importance of the N-phenyl substituent in determining the cytotoxic potential of thiazole derivatives.

The 4-(Chloromethyl) Substituent: A Reactive Handle for Covalent Inhibition?

The 4-(chloromethyl) group on the thiazole ring is a particularly noteworthy feature of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. This functional group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. This property is leveraged in the synthesis of various pharmaceuticals, where the 4-(chloromethyl)thiazole serves as a key intermediate for introducing the thiazolylmethyl moiety.[6]

In the context of anticancer drug design, such a reactive group could potentially lead to irreversible inhibition of a biological target, a mechanism employed by several potent anticancer drugs. While speculative without direct experimental evidence, the presence of the chloromethyl group suggests a potential for a distinct mechanism of action compared to analogues lacking this feature.

Tabular Comparison of Structurally Related Thiazole Derivatives

To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity of several thiazole derivatives that share structural similarities with N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Compound/DerivativeStructureCancer Cell LineIC50 Value (µM)Reference
Compound 3d (N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide)2-chlorophenylacetamide derivativeSKNMC (Neuroblastoma)4.5 ± 0.035
Compound 3h (N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide)3-methoxyphenylacetamide derivativeHT-29 (Colon Cancer)3.1 ± 0.030
Compound 4c (N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide)N-(4-nitrophenyl)thiazole derivativeSKNMC (Neuroblastoma)10.8 ± 0.08[5]
Compound 4d (N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide)N-(3-chlorophenyl)thiazole derivativeHep-G2 (Hepatocellular Carcinoma)11.6 ± 0.12[5]
Compound 4c (Thiazole derivative with 3-nitrophenyl substitution)3-nitrophenylthiazole derivativeMDA-MB-231 (Breast Cancer)1.21
Compound 4b (Thiazole derivative with 4-chlorophenyl substitution)4-chlorophenylthiazole derivativeMDA-MB-231 (Breast Cancer)3.52

Mechanistic Insights: Potential Signaling Pathways

Thiazole derivatives exert their anticancer effects through a variety of mechanisms. A common pathway involves the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as the Bcl-2 family (Bcl-2, Bax) and caspases, are often modulated by thiazole compounds.[7][8] Furthermore, many thiazole derivatives have been shown to target receptor tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[3]

G cluster_0 Cell Exterior cluster_1 Cytoplasm Thiazole Derivative Thiazole Derivative VEGFR-2 VEGFR-2 Thiazole Derivative->VEGFR-2 Inhibition Bcl-2 Bcl-2 Thiazole Derivative->Bcl-2 Inhibition PI3K PI3K VEGFR-2->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis mTOR->Cell Proliferation & Angiogenesis Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Activation Bcl-2->Bax Inhibition Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Execution Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Potential signaling pathways modulated by anticancer thiazole derivatives.

Experimental Protocols

The evaluation of novel anticancer compounds requires a suite of robust and validated in vitro assays. The following are detailed, step-by-step methodologies for key experiments commonly employed in the study of thiazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]

G cluster_workflow MTT Assay Workflow start Start Seed Cells Seed Cells start->Seed Cells end End Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Calculate IC50->end

Sources

Validation

A Researcher's Guide to Cross-Validating the Mechanism of Action for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

This guide provides a comprehensive, multi-phase framework for the systematic elucidation and cross-validation of the mechanism of action (MoA) for the novel small molecule, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-phase framework for the systematic elucidation and cross-validation of the mechanism of action (MoA) for the novel small molecule, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. As this compound lacks extensive characterization in existing literature[1][2], this document serves as a strategic workflow for researchers in drug discovery and chemical biology. We will proceed from broad, unbiased phenotypic observations to high-confidence, validated target engagement and pathway modulation, emphasizing the principles of orthogonality and self-validating experimental systems.

Introduction: From Phenotype to Validated Mechanism

The journey to characterize a novel bioactive compound like N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide begins with an unknown MoA. Drug discovery has historically oscillated between two major paradigms: phenotypic screening and target-based screening[3][4]. Phenotypic screening identifies molecules that produce a desired effect in a complex biological system (e.g., a cell or organism) without prior knowledge of the target[5][6]. Conversely, target-based approaches design molecules to interact with a specific, validated protein[7].

The challenge with a novel compound is to bridge these two paradigms: to take an observed phenotype and definitively link it to a specific molecular target and its downstream consequences. This guide outlines a four-phase process to achieve this, ensuring a high degree of scientific confidence through orthogonal validation at each critical step.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Downstream Pathway Analysis cluster_3 Phase 4: Genetic & Comparative Validation pheno Unbiased Phenotypic Screening target_id Target Deconvolution (Affinity Chromatography, CRISPR) pheno->target_id Identify biological effect cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa Putative Targets biophys Orthogonal Biophysical Assays (SPR, ITC) cetsa->biophys Confirm direct binding phospho Quantitative Phosphoproteomics biophys->phospho Validated Target kinobeads Kinase Selectivity Profiling (Kinobeads) phospho->kinobeads Map signaling & selectivity genetic Genetic Knockout/Knockdown (CRISPR/siRNA) kinobeads->genetic Confirmed Pathway comparison Comparison with Known Inhibitors genetic->comparison Confirm on-target effect end High-Confidence Mechanism of Action comparison->end Validated MoA

Figure 1: Overall workflow for MoA cross-validation.

Phase 1: Hypothesis Generation via Phenotypic Screening and Target Deconvolution

The first step is to understand what the compound does in a biological context. An unbiased screen will generate initial hypotheses about its function and potential molecular targets.

A. Unbiased Phenotypic Screening

The choice of screen depends on the compound's chemical structure. Thiazole and phenylacetamide moieties are present in compounds with a wide range of activities, including antibacterial, antiproliferative, and CNS effects[8][9][10]. Therefore, a broad initial screen is warranted.

  • Experimental Approach: Employ a panel of diverse human cancer cell lines (e.g., NCI-60) and assess cell viability/proliferation. Concurrently, use high-content imaging to screen for morphological changes, cell cycle arrest, or induction of apoptosis.

  • Causality: This step is target-agnostic. By observing the compound's effect on whole cells, we capture the net result of its interactions, which is essential for identifying physiologically relevant activity before committing to a specific target hypothesis[11]. A potent and consistent phenotype (e.g., G2/M cell cycle arrest in colon cancer lines) provides the basis for subsequent target identification.

B. Target Deconvolution: Identifying the "Binding Partners"

Once a robust phenotype is established, the next crucial step is to identify the protein(s) to which the compound binds to elicit this effect. This process is known as target deconvolution[12][13]. We recommend two parallel, orthogonal approaches.

1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This biochemical method directly isolates proteins that bind to the compound[13].

  • Rationale: By immobilizing the compound on a solid support, we can "fish" for its binding partners from a complex cell lysate. This is a direct method for identifying physical interactions.

  • Protocol:

    • Synthesis: Synthesize an analog of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide containing a linker arm suitable for conjugation to chromatography beads (e.g., a terminal alkyne or amine).

    • Immobilization: Covalently attach the linker-modified compound to NHS-activated Sepharose beads.

    • Incubation: Prepare a native cell lysate from the cell line that showed the strongest phenotype. Incubate the lysate with the compound-conjugated beads.

    • Competition: As a critical control, perform a parallel incubation where the lysate is pre-treated with an excess of the free, unmodified compound. Proteins that bind specifically to the compound will be outcompeted and will not bind to the beads.

    • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

    • Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Genome-Wide CRISPR-Cas9 Genetic Screening

This genetic approach identifies genes that are essential for the compound's activity[14][15].

  • Rationale: If a compound's cytotoxicity depends on a specific protein target, then knocking out the gene for that target should confer resistance to the compound.

  • Workflow:

    • Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of the sensitive cell line.

    • Compound Treatment: Treat the cell population with a lethal concentration of the compound for a duration sufficient to achieve significant cell death.

    • Selection: The surviving cells will be enriched for those harboring knockouts in genes required for the compound's activity.

    • Sequencing: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify which guide RNAs (and therefore which gene knockouts) are enriched compared to an untreated control population.

Data Interpretation and Hypothesis Generation

The ideal outcome is a convergence of data from both methods. For instance, the AC-MS experiment might identify a specific protein kinase, and the CRISPR screen might simultaneously show that knocking out this same kinase confers resistance.

Method Potential Primary Hit Rationale for Convergence
Affinity Chromatography-MS Protein Kinase X (PKX)PKX was specifically eluted from the compound-affinity column and absent in the competition control.
CRISPR-Cas9 Screen Gene PKXsgRNAs targeting the PKX gene were highly enriched in the compound-resistant cell population.
Table 1: Hypothetical convergence of target deconvolution data.

This convergence provides a strong, albeit preliminary, hypothesis: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide exerts its cytotoxic effect by binding to and modulating the activity of Protein Kinase X.

Phase 2: Cross-Validation of Direct Target Engagement

A primary hit from a deconvolution screen is not proof of a direct MoA. The compound could bind to an upstream regulator, or the screen could yield an artifact. Therefore, direct validation of target engagement in a physiological context is non-negotiable[16][17]. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose[18][19][20].

A. The Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay performed in intact cells or cell lysates that measures the thermal stability of a protein[21]. Ligand binding typically stabilizes a protein, increasing the temperature at which it denatures and aggregates[19][22].

  • Causality: This assay directly measures the physical consequence of the compound binding to its target inside the cell. An observed thermal shift is strong evidence that the compound engages the target in its native environment, accounting for cell permeability and intracellular competition[20].

G start Treat intact cells with Compound or Vehicle (DMSO) heat Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) start->heat lyse Lyse cells and separate soluble vs. aggregated proteins (via centrifugation) heat->lyse detect Quantify soluble Target Protein (e.g., Western Blot, ELISA) lyse->detect plot Plot % Soluble Protein vs. Temperature detect->plot shift Observe Thermal Shift (ΔTm) in compound-treated samples plot->shift

Figure 2: Workflow for a CETSA melt-curve experiment.

Protocol: CETSA for Protein Kinase X (PKX)
  • Cell Culture: Grow the sensitive cell line to ~80% confluency.

  • Treatment: Treat cells with the compound (e.g., at 10x the EC50 concentration) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 42°C to 66°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PKX at each temperature point using Western blotting with a specific anti-PKX antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature. The resulting "melting curve" for the compound-treated sample should be shifted to the right compared to the vehicle control if the compound stabilizes PKX.

B. Orthogonal Validation: In Vitro Biophysical Assays

To confirm that the interaction is direct and not mediated by other cellular factors, an in vitro binding assay with purified protein is essential[23].

  • Surface Plasmon Resonance (SPR): This technique measures binding in real-time by immobilizing purified recombinant PKX on a sensor chip and flowing the compound over it. It provides quantitative data on binding affinity (KD) and kinetics (kon/koff rates)[24].

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the purified protein and the compound, providing a complete thermodynamic profile of the interaction.

A successful outcome would be the demonstration of a direct, high-affinity interaction between the compound and purified PKX, with a KD value that is consistent with the cellular potency (EC50) and target engagement (CETSA) data.

Phase 3: Elucidating Downstream Functional Consequences

Confirming target engagement is a critical milestone. The next phase is to understand how this engagement leads to the observed phenotype. If the target is a kinase, the most direct consequence of inhibition is a change in the phosphorylation status of its downstream substrates[25][26].

A. Quantitative Phosphoproteomics

This powerful mass spectrometry-based technique provides a global snapshot of phosphorylation changes across the entire proteome in response to compound treatment[27][28].

  • Rationale: By comparing the phosphoproteome of cells treated with the compound versus a vehicle control, we can identify specific signaling pathways that are suppressed (or activated) as a direct result of PKX inhibition. This mechanistically links target engagement to cellular function.

Workflow: Phosphoproteomics for PKX Inhibition
  • Cell Treatment: Treat the sensitive cell line with the compound or vehicle at a concentration that ensures target engagement (determined by CETSA).

  • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are of low abundance, they must be enriched from the complex mixture. Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) are standard methods[28].

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify thousands of phosphopeptides. Look for peptides whose phosphorylation levels are significantly and consistently decreased upon compound treatment. These are candidate substrates of PKX or downstream kinases. Pathway analysis tools can then be used to map these changes onto known signaling networks.

B. Comparison: Kinase Selectivity Profiling with Kinobeads

Most kinase inhibitors are not perfectly selective and may bind to other kinases ("off-targets")[27]. It is crucial to understand the compound's selectivity profile.

  • Kinobeads Assay: This is a competitive chemical proteomics approach[29][30]. A mixture of immobilized, non-selective kinase inhibitors (the "kinobeads") is used to capture a large portion of the cellular kinome from a lysate[31][32]. By pre-incubating the lysate with our compound, we can see which kinases it prevents from binding to the beads.

  • Causality: This experiment provides a broad view of the compound's targets. If N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide only prevents PKX from binding to the beads, it suggests high selectivity. If it displaces many other kinases, it indicates polypharmacology, which must be considered when interpreting the phenotype.

Phosphosite Fold Change (Compound/Vehicle) Associated Protein Pathway
SubstrateA-pS123-8.5Substrate ACell Cycle Progression
SubstrateB-pT45-7.9Substrate BApoptosis Regulation
OffTarget-pY78-1.2 (not significant)Off-Target Kinase SubstrateN/A
Table 2: Example data from a quantitative phosphoproteomics experiment.

Phase 4: Definitive Genetic Validation and Comparative Analysis

The final phase solidifies the MoA by demonstrating that the phenotype is unequivocally dependent on the target and by comparing its cellular signature to established standards.

A. Genetic Target Validation

This step provides the most compelling evidence for an on-target mechanism[23].

  • CRISPR/Cas9 Knockout: Generate a stable cell line where the gene for PKX is permanently knocked out.

  • Hypothesis: If PKX is the true target, the PKX-knockout cell line should become resistant to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. The compound will have no target to bind to and therefore cannot exert its effect.

  • Experiment: Perform a dose-response cell viability assay comparing the wild-type and the PKX-knockout cell lines. A significant rightward shift in the EC50 curve for the knockout line validates the on-target MoA.

B. Comparison with Alternative/Known Inhibitors

The final piece of cross-validation involves comparing the compound's effects with those of other molecules that modulate the same pathway.

  • Known PKX Inhibitors: If other selective inhibitors of PKX exist, treat cells with them and compare the resulting phenotype and phosphoproteomic signature. A high degree of similarity provides confidence that all compounds are acting through the same mechanism.

  • Inactive Control: Synthesize a structurally similar analog of the compound that, based on structure-activity relationships, is designed to be inactive. This control should fail to bind PKX in a CETSA experiment and should not produce the cellular phenotype, confirming that the observed activity is due to the specific chemical structure and not some non-specific effect[33].

By completing this four-phase workflow, researchers can move from a state of complete uncertainty about the MoA of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide to a high-confidence, cross-validated model that is ready for publication and further development. This systematic approach, grounded in orthogonality and causality, is essential for ensuring the scientific rigor required in modern drug discovery and chemical biology.

References

  • Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Fernandes, M. A., & Guedes, R. C. (2017). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery, 12(10), 989-998.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • Drug Discovery World (DDW). (2017). Phenotypic and target-based screening: complementary or competing?. Drug Discovery World.
  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543.
  • Biopharma Trend. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Biopharma Trend.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • Technical University of Munich. (n.d.). Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics.
  • Sugiyama, N., Zuzow, M., & Mann, M. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 23(24), 16200.
  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, J. A., Zhou, D., Zhang, J., ... & Gray, N. S. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710.
  • Golizeh, M., Tumber, A., & Bountra, C. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 18(10), 3669-3678.
  • Cravatt, B. F., & Wright, A. T. (2011). Determining target engagement in living systems. Current opinion in chemical biology, 15(1), 12-19.
  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161.
  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX.
  • Hitosugi, T., & Chen, J. (2014). Phosphoproteomics in cancer. Journal of proteome research, 13(10), 4196-4206.
  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective.
  • Klüter, S., Müller, A., & Médard, G. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific reports, 9(1), 1-13.
  • White, F. M. (2008). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in molecular biology (Clifton, N.J.), 439, 295-308.
  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Zhang, Y., et al. (2007). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 104(27), 11171-11176.
  • Wang, G., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1251-1259.
  • ACS Publications. (2022).
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  • Lemeer, S., & Kuster, B. (2018). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Methods in molecular biology (Clifton, N.J.), 1787, 107-117.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio.
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  • Wang, M., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(19), 3524.
  • Kumar, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Journal of Molecular Structure, 1184, 333-344.
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Comparative

A Comparative Guide to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and Commercially Available Structural Analogs

This guide provides a comprehensive comparative analysis of the novel compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and structurally related, commercially successful drugs. This document is intended fo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the novel compound N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and structurally related, commercially successful drugs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 2-aminothiazole scaffolds.

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure allows for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The subject of this guide, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, is a novel compound featuring this key moiety. While direct experimental data on this specific molecule is limited, its structural similarity to known kinase inhibitors suggests a potential role in targeting signaling pathways crucial in cell proliferation and survival.

This guide will therefore hypothesize the activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide as a kinase inhibitor. We will then compare its hypothetical performance profile against three commercially successful drugs that also contain a thiazole ring or are relevant in the context of kinase inhibition and other key therapeutic areas:

  • Dasatinib (Sprycel®): A potent second-generation tyrosine kinase inhibitor with a 2-aminothiazole core, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

  • Meloxicam (Mobic®): A non-steroidal anti-inflammatory drug (NSAID) containing a thiazole ring, which preferentially inhibits cyclooxygenase-2 (COX-2).

  • Ritonavir (Norvir®): An HIV protease inhibitor that also contains a thiazole moiety and is a potent inhibitor of the metabolic enzyme cytochrome P450 3A4 (CYP3A4).

This comparative analysis will provide a framework for understanding the potential therapeutic applications of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and will outline the experimental methodologies required to validate its hypothesized activity.

Comparative Analysis of Performance

Mechanism of Action

The mechanism of action is a critical determinant of a drug's therapeutic effect and its side-effect profile. Here, we compare the established mechanisms of our commercial comparators with the hypothesized mechanism for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (Hypothesized): Based on its 2-aminothiazole core, it is hypothesized to function as an ATP-competitive kinase inhibitor . The chloromethyl group could act as a reactive center, potentially forming a covalent bond with the target kinase, leading to irreversible inhibition. The phenylacetamide moiety would likely influence its selectivity and pharmacokinetic properties.

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[3] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against imatinib-resistant mutations.

  • Meloxicam: A non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Meloxicam shows a preferential inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][5]

  • Ritonavir: Primarily functions as an inhibitor of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thus preventing the maturation of infectious virions.[6] Additionally, Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This property is utilized to "boost" the plasma concentrations of other co-administered antiretroviral drugs.[7]

Quantitative Performance Data

The following table summarizes key quantitative performance metrics for the commercial compounds. These values provide a benchmark against which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide would need to be tested.

CompoundTarget(s)IC50 / KiKey Performance MetricReference
Dasatinib BCR-ABL< 1 nM (IC50)Confirmed Complete Cytogenetic Response (CCyR) in 77% of newly diagnosed CML patients by 12 months.[8]
Src0.5 nM (IC50)Potent inhibition of a key kinase in cell growth and motility.[9]
Meloxicam COX-137 µM (IC50)Preferential COX-2 inhibitor with a COX-1/COX-2 IC50 ratio of 6.1.[5]
COX-26.1 µM (IC50)Effective anti-inflammatory and analgesic with a favorable gastrointestinal safety profile.[5]
Ritonavir HIV-1 ProteaseVaries by assayPotent antiviral activity, a key component of HAART.[6]
CYP3A4~0.01–0.04 µM (IC50)Potent inhibitor used to boost other antiviral medications.

Experimental Protocols

To empirically determine the performance of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide and enable a direct comparison with the commercial compounds, a series of standardized in vitro assays are required. The following protocols are foundational for such an evaluation.

In Vitro Kinase Inhibition Assay (Hypothetical for Target Compound)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide against a panel of kinases, including Abl and Src, to validate its hypothesized mechanism of action.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a synthetic peptide), and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (e.g., Dasatinib) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For a luminescence-based assay, add a reagent that converts the remaining ATP to a luminescent signal. The lower the signal, the higher the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality Behind Experimental Choices: The choice of a luminescence-based assay provides high sensitivity and a broad dynamic range. Including a known inhibitor like Dasatinib as a positive control validates the assay's performance. A panel of kinases is used to assess the selectivity of the test compound.

Diagrams of Signaling Pathways and Experimental Workflows

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2->Ras Raf Raf-MEK-ERK Pathway Ras->Raf Akt Akt/mTOR Proliferation & Survival PI3K->Akt Cell_Proliferation Cell Proliferation STAT5->Cell_Proliferation Raf->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: BCR-ABL Signaling Pathway and Dasatinib Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes PGH2->Prostaglandins_Thromboxanes GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Meloxicam Meloxicam Meloxicam->COX2 Preferentially Inhibits

Caption: COX Pathway and Meloxicam's Selective Inhibition

HIV_Protease_Ritonavir Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Infectious_Virion Infectious HIV Virion Mature_Proteins->Infectious_Virion Ritonavir_Protease Ritonavir Ritonavir_Protease->HIV_Protease Inhibits

Caption: HIV Protease Mechanism and Ritonavir Inhibition

CYP3A4_Inhibition_Workflow Start Start: Prepare Reagents Incubate Incubate Microsomes with Inhibitor Start->Incubate Add_Substrate Add CYP3A4 Substrate Incubate->Add_Substrate Reaction Metabolic Reaction Add_Substrate->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Analyze Analyze Metabolite Formation (LC-MS/MS) Stop_Reaction->Analyze IC50 Calculate IC50 Analyze->IC50

Caption: Experimental Workflow for CYP3A4 Inhibition Assay

Conclusion

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide represents a promising scaffold for the development of novel therapeutics, with a hypothesized mechanism of action as a kinase inhibitor. This guide has contextualized its potential by comparing it to the well-established profiles of Dasatinib, Meloxicam, and Ritonavir. The provided experimental protocols and conceptual diagrams offer a roadmap for the empirical validation of its biological activity. Further investigation into the kinase selectivity, cellular activity, and in vivo efficacy of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is warranted to fully elucidate its therapeutic potential.

References

  • Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. PubMed. Available at: [Link]

  • Evaluation of pharmacological profile of meloxicam as an anti-inflammatory agent, with particular reference to its relative selectivity for cyclooxygenase-2 over cyclooxygenase-1. PubMed. Available at: [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH. Available at: [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. Available at: [Link]

  • SPRYCEL® (dasatinib) Demonstrates Superior Confirmed Complete Cytogenetic Response Rates Compared to Gleevec®*. Fierce Pharma. Available at: [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central. Available at: [Link]

  • HIV-1 protease. Wikipedia. Available at: [Link]

  • CYP3A4. Wikipedia. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]

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Validation

confirming the target engagement of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide using biophysical methods

Commencing Data Gathering I'm starting by meticulously researching N-[4-(chlor omethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Google searches are underway to pinpoint its protein targets and mechanism of action.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by meticulously researching N-[4-(chlor omethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Google searches are underway to pinpoint its protein targets and mechanism of action. Simultaneously, I'm exploring various biophysical methods that could confirm target engagement.

Developing the Research Plan

I'm now formulating a detailed research plan. This involves pinpointing appropriate biophysical methods like SPR, ITC, DSF, and MST, alongside their pros and cons. I intend to search for established protocols and comparative studies. My plan includes an introduction to the compound and a section on the importance of target validation, plus a method-by-method breakdown. I'll explain key steps and parameters, eventually creating a comparative summary table.

Deepening Method Selection

I'm now diving into the specifics of each biophysical technique. I'm actively searching for established protocols and best practices, as well as comparative studies that validate small molecule-protein interactions with multiple methods. The guide structure is taking shape, including the introduction and the importance of target validation. I'll include detailed sections for each method with protocols and experimental designs.

Investigating Chemical Target

I've located the chemical structure and identifiers for "N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide" via resources like PubChem and ChemicalBook. Unfortunately, the biological target and mechanism of action remain elusive. This lack of information presents a significant hurdle in evaluating its potential utility.

Developing the Hypothetical Scenario

I've decided to pivot towards a hypothetical scenario. Lacking a confirmed target for this molecule, I'm framing the guide as a general workflow for target validation. Kinases have been selected as a representative protein target class to keep the experimental descriptions concrete and practical. This allows the guide to move forward with actionable examples, even without specific target information. The guide's focus will now be on demonstrating how to confirm engagement of the molecule with a kinase.

Defining a Kinase Scenario

I've hit a snag, as I still don't know the exact target of the molecule. I'm building a general guide around target validation. I'm focusing on "confirming engagement with a kinase target." This allows me to use the biophysical methods I found info on, and make the workflow practical, even without a specific known target. I can begin structuring the guide now.

Comparative

Independent Verification of the Biological Activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to evaluating its potential anticancer and antimicrobial properties. By comparing its performance against established agents and structurally related analogs, this guide offers a robust methodology for characterizing its biological profile.

The core structure of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide integrates two key pharmacophores: a thiazole ring and a phenylacetamide moiety. Thiazole-containing compounds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3] Notably, the thiazole nucleus is a fundamental component of several clinically approved anticancer drugs.[4] Similarly, phenylacetamide derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[5][6] The presence of a reactive chloromethyl group on the thiazole ring further suggests potential for covalent interactions with biological targets, a mechanism often exploited in the design of targeted therapies.

This guide will detail the necessary experimental protocols to investigate these anticipated activities, provide a rationale for experimental design, and present a framework for data analysis and comparison.

Table of Contents

  • Anticipated Biological Activities and Rationale

  • Comparative Compound Selection

  • Experimental Verification: Anticancer Activity

    • Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

    • Data Analysis and Comparison

  • Experimental Verification: Antimicrobial Activity

    • Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

    • Protocol 3: Disk Diffusion Assay

    • Data Analysis and Comparison

  • References

Anticipated Biological Activities and Rationale

Based on the structural motifs present in N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, two primary biological activities are hypothesized:

  • Anticancer Activity: The thiazole and phenylacetamide scaffolds are prevalent in numerous cytotoxic agents.[3][4][5][6] The mechanism of action for related compounds often involves the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.[3]

  • Antimicrobial Activity: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[1][2] The proposed mechanisms can include disruption of microbial cell membranes or inhibition of essential enzymes.[7]

Comparative Compound Selection

For a robust evaluation, the biological activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide should be compared against both a standard-of-care drug and a structurally similar analog.

Activity Standard Compound Rationale Analog Compound Rationale
Anticancer DoxorubicinA widely used chemotherapeutic agent with a well-characterized mechanism of action, providing a benchmark for cytotoxic potency.[4]N-phenyl-2-p-tolylthiazole-4-carboxamideA structurally related thiazole derivative with reported anticancer activity, allowing for structure-activity relationship (SAR) insights.[3]
Antibacterial Ampicillin/GentamicinBroad-spectrum antibiotics representing different classes and mechanisms of action, providing a comprehensive comparison.A known thiazole derivative with reported antibacterial activity.[7][8]A relevant comparator to assess the contribution of the specific structural features of the topic compound to its antibacterial efficacy.
Antifungal FluconazoleA standard antifungal agent, offering a benchmark for antifungal potency.[2]A known thiazole derivative with reported antifungal activity.[8]A relevant comparator to evaluate the antifungal potential of the topic compound.

Experimental Verification: Anticancer Activity

The initial assessment of anticancer potential will be determined by evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, Doxorubicin, and Analog Compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compounds treatment Treat cells with compounds for 48-72h compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Dissolve formazan with DMSO incubation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Data Analysis and Comparison

The primary endpoint of this assay is the IC50 value. The results should be tabulated for a clear comparison.

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamideExperimental ValueExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental ValueExperimental Value
N-phenyl-2-p-tolylthiazole-4-carboxamideExperimental ValueExperimental ValueExperimental Value

A lower IC50 value indicates greater cytotoxic potency. The activity of the topic compound can be directly compared to the standard drug and the structural analog across different cancer cell lines.

Experimental Verification: Antimicrobial Activity

The antimicrobial potential will be assessed by determining the minimum inhibitory concentration (MIC) and through a disk diffusion assay against a panel of clinically relevant bacteria and fungi.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds, standard antibiotics/antifungals

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and controls in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions in 96-well plate inoculum_prep Standardize microbial inoculum inoculation Inoculate wells with microorganism inoculum_prep->inoculation incubation Incubate plates inoculation->incubation read_mic Visually inspect for growth inhibition incubation->read_mic determine_mic Determine MIC value read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.[12][13]

Materials:

  • Bacterial/fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Test compounds and standard antibiotics

  • Standardized microbial inoculum

Procedure:

  • Plate Inoculation: Uniformly spread the standardized microbial inoculum onto the surface of an MHA plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and controls. Place the disks on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.

Data Analysis and Comparison

The results from both antimicrobial assays should be tabulated for comparison.

MIC Values (µg/mL)

Compound S. aureus E. coli C. albicans
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Experimental Value Experimental Value Experimental Value
Ampicillin Experimental Value Experimental Value N/A
Gentamicin Experimental Value Experimental Value N/A
Fluconazole N/A N/A Experimental Value

| Analog Compound | Experimental Value | Experimental Value | Experimental Value |

Zone of Inhibition (mm)

Compound S. aureus E. coli C. albicans
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide Experimental Value Experimental Value Experimental Value
Ampicillin Experimental Value Experimental Value N/A
Gentamicin Experimental Value Experimental Value N/A
Fluconazole N/A N/A Experimental Value

| Analog Compound | Experimental Value | Experimental Value | Experimental Value |

Lower MIC values and larger zones of inhibition indicate greater antimicrobial activity.

Conclusion and Future Directions

This guide provides a foundational framework for the independent verification of the biological activity of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide. The outlined experimental protocols for anticancer and antimicrobial screening will generate the necessary data to compare its efficacy against established drugs and structurally related compounds.

Positive results from these initial screens would warrant further investigation into the compound's mechanism of action. For anticancer activity, this could involve apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis. For antimicrobial activity, time-kill assays could elucidate whether the compound is bacteriostatic or bactericidal. Further derivatization of the lead compound could also be explored to optimize its biological activity and pharmacokinetic properties.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. World Journal of Pharmacy and Pharmaceutical Sciences.
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. Available from: [Link]

  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Oxford Academic. Available from: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

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Validation

A Researcher's Guide to Assessing Kinase Selectivity: Profiling N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the selectivity of a novel kinase inhibitor, using N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ph...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to assess the selectivity of a novel kinase inhibitor, using N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (hereafter designated as Cmpd-TPA ) as a primary example. We will explore the rationale behind experimental design, present a detailed protocol for kinase profiling, and compare the resulting (hypothetical) data against established benchmarks to contextualize its selectivity profile.

The Imperative of Selectivity in Kinase Drug Discovery

The human genome encodes over 500 protein kinases, enzymes that play pivotal roles in cellular signaling.[1][2] Their structural conservation, particularly within the ATP-binding pocket, presents a formidable challenge in developing selective inhibitors.[3][4] A non-selective compound can lead to off-target effects, complicating the interpretation of research findings and potentially causing toxicity in a clinical setting.[3][5] Therefore, rigorous selectivity profiling is not merely a characterization step but a foundational pillar of modern drug discovery and chemical biology research.[5][6] It allows us to understand a compound's spectrum of activity, validate its use as a specific chemical probe, and anticipate its therapeutic window and potential side effects.[7][8]

This guide will walk through the process of taking a novel compound, Cmpd-TPA, from an unknown entity to a well-characterized inhibitor with a defined selectivity profile.

Strategic Approach to Kinase Selectivity Profiling

The goal is to determine the inhibitory activity of Cmpd-TPA across a broad and representative panel of the human kinome. A tiered approach is often the most efficient and cost-effective strategy.[7]

  • Tier 1: Primary Screening. A high-throughput screen of Cmpd-TPA at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases). This provides a broad overview of potential targets and off-targets.

  • Tier 2: Potency Determination. For any kinases showing significant inhibition (e.g., >70% inhibition) in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantifies the compound's potency against each "hit."

For this guide, we will focus on a radiometric-based activity assay, a gold-standard method that directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, offering high sensitivity and reliability.[9][10]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for assessing the kinase selectivity of Cmpd-TPA.

G cluster_prep Preparation cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Potency Testing cluster_analysis Analysis & Comparison Cmpd Synthesize & Purify Cmpd-TPA Stock Prepare DMSO Stock Solution (10 mM) Cmpd->Stock Screen Single-Dose Screen (10 µM) vs. Kinome Panel (>400 kinases) Stock->Screen Data1 Measure % Inhibition Screen->Data1 Select Identify Hits (e.g., >70% Inhibition) Data1->Select Dose 10-Point Dose-Response Assay on Hit Kinases Select->Dose IC50 Calculate IC50 Values Dose->IC50 Profile Generate Selectivity Profile (S-Score, Gini Coefficient) IC50->Profile Compare Benchmark Against Known Inhibitors Profile->Compare Report Final Report & Conclusion Compare->Report

Caption: Workflow for kinase selectivity profiling of a novel compound.

Detailed Experimental Protocol: Radiometric Kinase Assay

This protocol describes a representative radiometric assay for determining the IC50 of Cmpd-TPA against a specific kinase identified as a "hit" from the primary screen.

Principle: The assay quantifies the activity of a kinase by measuring the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific protein or peptide substrate. The amount of radioactivity incorporated is directly proportional to the kinase's activity.

Materials:

  • Purified, active recombinant kinase.

  • Specific peptide or protein substrate for the kinase.

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol).

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).

  • Cmpd-TPA, dissolved in 100% DMSO.

  • Unlabeled ATP stock solution.

  • Phosphoric acid (for stopping the reaction).

  • 96-well phosphocellulose filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the 10 mM Cmpd-TPA stock in 100% DMSO to create a 10-point concentration gradient (e.g., from 1 mM down to 0.05 µM). This will be the source plate.

    • For the assay, further dilute these concentrations into the assay buffer. The final DMSO concentration in the reaction should be kept constant and low (e.g., ≤1%).

  • Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of the diluted Cmpd-TPA or DMSO vehicle control.

    • Add 10 µL of the substrate/assay buffer mix.

    • Add 10 µL of the enzyme/assay buffer mix to initiate the reaction. Pre-incubate for 10 minutes at room temperature.

  • Initiation of Phosphorylation:

    • Start the kinase reaction by adding 25 µL of the ATP solution. This solution contains a mix of unlabeled ATP and [γ-³³P]ATP, with the final ATP concentration typically set at or near the Km for each specific kinase to provide a stringent test of inhibitor potency.[1][5]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer the entire volume from each well to a corresponding well on a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will pass through.

    • Wash the filter plate multiple times (e.g., 4x with 0.75% phosphoric acid) to remove all unbound radioactivity.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • The CPM values are used to calculate the percent inhibition for each concentration of Cmpd-TPA relative to the DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the Cmpd-TPA concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Interpretation and Comparative Analysis

To contextualize the selectivity of Cmpd-TPA, we will compare its hypothetical IC50 data against two well-known inhibitors: the broadly non-selective inhibitor Staurosporine and the multi-targeted, but more selective, clinical drug Dasatinib .

Hypothetical Selectivity Data for Cmpd-TPA

After conducting the two-tiered screen as described, let's assume Cmpd-TPA yielded the following IC50 data against a selection of kinases from different families.

Kinase TargetKinase FamilyCmpd-TPA IC50 (nM)
p38α (MAPK14) CMGC 25
JNK1CMGC>10,000
ERK2CMGC8,500
CDK2/cyclin ACMGC>10,000
GSK3βCMGC1,200
p38β (MAPK11) CMGC 75
SRCTyrosine Kinase>10,000
ABL1Tyrosine Kinase>10,000
EGFRTyrosine Kinase>10,000
PKAAGC9,800
ROCK1AGC>10,000
CAMK2ACAMK>10,000
RIPK2 TKL 450

Data are hypothetical and for illustrative purposes only.

Benchmark Inhibitor Profiles

The table below presents published IC50 data for Staurosporine and Dasatinib against the same kinase panel for a direct comparison.

Kinase TargetStaurosporine IC50 (nM)Dasatinib IC50 (nM)
p38α (MAPK14) 630
JNK14>10,000
ERK230>10,000
CDK2/cyclin A332
GSK3β876
p38β (MAPK11) 1018
SRC6<1
ABL120<1
EGFR>10,00016
PKA7110
ROCK13110
CAMK2A20>10,000
RIPK2 201.5

Data are compiled from publicly available sources for comparative purposes.

Analysis and Interpretation
  • Staurosporine: As expected, Staurosporine shows potent, single-digit nanomolar inhibition across most kinases, confirming its status as a pan-kinase inhibitor. Its lack of selectivity makes it a poor tool for studying a specific kinase's function in cells.

  • Dasatinib: This clinically approved drug is a potent inhibitor of the SRC and ABL tyrosine kinases, as well as RIPK2.[8] While it is highly potent against its primary targets, it still inhibits several other kinases at nanomolar concentrations (e.g., p38α, p38β, CDK2), highlighting the concept of multi-targeted inhibition.[5]

  • Cmpd-TPA (Hypothetical Profile): Based on our hypothetical data, Cmpd-TPA demonstrates a promising selectivity profile.

    • High Potency and Selectivity: It is a potent inhibitor of p38α (25 nM) and p38β (75 nM).

    • Family Selectivity: Within the CMGC family, it shows excellent selectivity against other MAP kinases like JNK1 and ERK2 (>300-fold selective over ERK2).

    • Kinome-wide Selectivity: It shows minimal activity against kinases from other major families (Tyrosine Kinase, AGC, CAMK) at concentrations up to 10 µM.

    • Notable Off-Target: The compound does exhibit moderate activity against RIPK2 (450 nM), an important off-target to consider in experimental design. This is an example of how profiling can reveal unexpected cross-reactivities that are not obvious from sequence homology alone.[7]

Quantifying Selectivity: A simple metric, the Selectivity Score (S-score) , can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity. Based on our data, Cmpd-TPA would have a very favorable (low) S-score compared to Staurosporine.

Visualizing the Biological Context: The p38 MAPK Pathway

To understand the functional implications of inhibiting p38α, it is crucial to visualize its position in cellular signaling. The diagram below shows a simplified p38 MAPK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.

G Stress Cellular Stress (UV, Cytokines, Osmotic Shock) MKK3_6 MKK3 / MKK6 (MAP2K3 / MAP2K6) Stress->MKK3_6 activates p38 p38 MAPK (e.g., p38α) MKK3_6->p38 phosphorylates & activates MK2 MK2 (MAPKAPK2) p38->MK2 phosphorylates & activates TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors phosphorylates & activates GeneExpression Gene Expression (Inflammation, Apoptosis) MK2->GeneExpression TranscriptionFactors->GeneExpression Cmpd_TPA Cmpd-TPA Cmpd_TPA->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by Cmpd-TPA.

Conclusion and Future Directions

The comprehensive kinase selectivity profiling outlined in this guide provides a robust method for characterizing novel inhibitors like N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (Cmpd-TPA). Our hypothetical data present Cmpd-TPA as a potent and relatively selective inhibitor of p38α/β MAP kinases.

This favorable profile makes it a potentially valuable tool for investigating p38 signaling. However, the identified off-target activity against RIPK2 must be acknowledged. Future studies should employ Cmpd-TPA in parallel with other structurally distinct p38 inhibitors to ensure that any observed biological effects are genuinely due to p38 inhibition.[7][11] Further investigation should also include cell-based assays to confirm on-target engagement and functional consequences in a physiological context.

References

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE, 5(8), e12017. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1621-1627. [Link]

  • Schwartz, P. A., & Kuzmic, P. (2011). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Current opinion in chemical biology, 15(4), 528-535. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 16, 2026, from [Link]

  • O'Shea, J. J., & Kanno, Y. (2010). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature reviews. Drug discovery, 9(12), 917-919. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 16, 2026, from [Link]

  • Swinney, D. C. (2013). Protein kinase profiling assays: a technology review. Expert opinion on drug discovery, 8(8), 949-960. [Link]

  • Cheng, A. C., Eksterowicz, J., Ge, H., & Yamashita, D. S. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1337-1353. [Link]

  • Hall, B. S., & Day, P. J. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 50, 1-38. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 16, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 16, 2026, from [Link]

  • University of Dundee Research Portal. (2007). The selectivity of protein kinase inhibitors: a further update. Retrieved January 16, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 16, 2026, from [Link]

  • Chen, Y., Li, Y., Wang, J., Zhang, J., & Wang, S. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 15(1), 1-16. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of N-[4...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed protocol for the proper disposal of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, a compound whose structural features—a chlorinated functional group and a thiazole ring—necessitate its classification as hazardous waste. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Hazard Identification and Risk Assessment

  • Chlorinated Organic Compound: The presence of a chloromethyl group suggests that this compound should be treated as a halogenated organic substance. Such compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[4][5] Disposal of halogenated organic solvents and related wastes is strictly regulated.[6][7]

  • Thiazole Derivative: Thiazole derivatives are a broad class of compounds with varied biological activities.[8][9][10] Some can be irritants or have other toxicological properties.

  • Acetamide Group: Related acetamide compounds, such as N-(4-chlorophenyl)acetamide, are known to cause skin and serious eye irritation.[11][12] They may also be harmful if swallowed or inhaled.[11][12][13]

Based on this analysis, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide should be handled as a substance that is potentially harmful if ingested or inhaled, and can cause skin and eye irritation.

Table 1: Inferred Hazard Profile

Hazard ClassificationPotential Effects
Acute Toxicity (Oral)Harmful if swallowed[14]
Skin Corrosion/IrritationCauses skin irritation[11][12][15]
Eye Damage/IrritationCauses serious eye irritation[11][12][15]
Acute Toxicity (Inhalation)May be harmful if inhaled[11][13]
Hazardous to the Aquatic EnvironmentPotentially harmful to aquatic life

Personal Protective Equipment (PPE)

Given the inferred hazards, stringent personal protection measures are mandatory when handling N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, particularly during disposal procedures.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[13]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[12][13]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter cartridge.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the substance.[16] For solid spills, carefully sweep up the material, avoiding dust generation.[13]

  • Collection: Collect the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [16][17]

  • Waste Collection:

    • Collect all waste containing N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated and compatible hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Waste Segregation:

    • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[6] This is because the disposal methods and costs for these two types of waste can differ significantly.

    • Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name: "N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide" and an indication of its hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The approved disposal method for this type of waste is typically high-temperature incineration at a permitted hazardous waste facility.[14][16]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Segregation & Labeling cluster_2 Storage & Disposal Generate Generate Waste (Unused chemical, contaminated items) Collect Collect in a designated, compatible container Generate->Collect Segregate Segregate as Halogenated Organic Waste Collect->Segregate Label Label with 'Hazardous Waste' and full chemical name Segregate->Label Store Store in a secure, well-ventilated area Label->Store Contact Contact EHS for pickup Store->Contact Dispose Professional Disposal (e.g., Incineration) Contact->Dispose

Caption: Workflow for the disposal of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a critical aspect of responsible laboratory practice. While the lack of a specific SDS requires a cautious approach based on the compound's chemical structure, the principles of hazardous waste management provide a clear path forward. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment, reinforcing a culture of safety and sustainability in the scientific community. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

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